Glycyl-glycine-15N2
Beschreibung
The exact mass of the compound this compound is 134.04756191 g/mol and the complexity rating of the compound is 123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(2-(15N)azanylacetyl)(15N)amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-1-3(7)6-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9)/i5+1,6+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAWOPBAYDPSLA-MPOCSFTDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)[15NH]CC(=O)O)[15NH2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745868 | |
| Record name | (~15~N)Glycyl(~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108451-47-4 | |
| Record name | (~15~N)Glycyl(~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 108451-47-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Molecular Weight and Application Profiling of Glycyl-glycine-15N2
Executive Summary
Glycyl-glycine-15N2 (Gly-Gly-15N2) is a stable isotope-labeled dipeptide where both nitrogen atoms are substituted with the heavy isotope nitrogen-15 (
This guide provides a definitive technical breakdown of its physicochemical properties, synthesis methodologies, and analytical applications. It is designed for researchers requiring high-fidelity standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Molecular Weight Analysis
In stable isotope chemistry, distinction must be made between Molecular Weight (Average) and Monoisotopic Mass (Exact) . For this compound, the introduction of two
| Property | Value | Calculation Basis |
| Chemical Formula | Linear: | |
| Molecular Weight | 134.11 g/mol | Based on standard atomic weights for C, H, O and |
| Exact Mass | 134.0476 Da | Monoisotopic mass ( |
| Mass Shift ( | +1.994 Da | Relative to unlabeled Gly-Gly (132.053 Da) |
| Isotopic Purity | Critical for minimizing spectral overlap in MS |
Structural Characteristics
-
IUPAC Name: 2-[(2-aminoacetyl)amino]acetic acid (
N-labeled) -
Solubility: Highly soluble in water (>100 mg/mL); moderately soluble in aqueous buffers.
-
pKa Values: Carboxyl group (~3.1), Amino group (~8.1). Note: Isotopic substitution has a negligible effect on pKa, preserving bio-equivalence in metabolic studies.
Synthesis & Production: Solid-Phase Protocol
The production of high-purity Gly-Gly-15N2 is best achieved via Fmoc Solid-Phase Peptide Synthesis (SPPS) . This method ensures precise control over isotopic incorporation by using pre-labeled amino acid building blocks (
Strategic Rationale
-
Why SPPS? Liquid-phase synthesis often leads to racemization or incomplete coupling. SPPS on a Wang or 2-Chlorotrityl chloride resin allows for rigorous washing, ensuring >99% purity.
-
Precursor Selection: Use
(98% enrichment). The N-terminal protection (Fmoc) prevents polymerization, while the N label is stable under standard deprotection conditions (20% Piperidine).
Synthesis Workflow Diagram
The following logic flow illustrates the critical path for synthesizing Gly-Gly-15N2, highlighting the checkpoints for isotopic integrity.
Figure 1: Step-wise Solid-Phase Peptide Synthesis (SPPS) workflow for generating high-purity this compound.
Analytical Validation & Applications
Mass Spectrometry (MS)
In proteomics, Gly-Gly-15N2 serves as an Internal Standard (IS) .
-
Mechanism: The +2 Da shift allows the labeled peptide to co-elute with the endogenous analyte (Gly-Gly) during Liquid Chromatography (LC) but remain spectrally distinct in the Mass Spectrometer.
-
Protocol Insight: Since physicochemical properties (retention time, ionization efficiency) are identical to the unlabeled form, the ratio of signal intensities (Heavy/Light) provides absolute quantification without matrix bias.
NMR Spectroscopy
Gly-Gly-15N2 is a "gold standard" reference material for calibrating
-
Chemical Shift Indexing: Used to reference
N chemical shifts (approx. 33 ppm relative to liquid ammonia, though typically referenced indirectly via DSS). -
J-Coupling Analysis: The direct bond between the alpha-carbon and the
N nucleus allows for measurement of coupling constants, critical for verifying pulse sequence performance (e.g., HSQC, HMQC).
Experimental Protocol: Preparation of Internal Standard
Objective: Prepare a stock solution of Gly-Gly-15N2 for LC-MS/MS quantification of endogenous dipeptides in biological plasma.
Reagents
-
This compound (Sigma-Aldrich #702560 or equivalent).
-
LC-MS Grade Water.
-
Formic Acid (0.1%).
Methodology
-
Gravimetric Analysis: Weigh 1.34 mg of Gly-Gly-15N2 powder.
-
Why: This quantity corresponds to ~10 µmol, facilitating easy dilution calculations.
-
-
Primary Stock Preparation: Dissolve in 10 mL of 0.1% Formic Acid/Water.
-
Concentration: 1.0 mM.
-
Storage: Aliquot into 100 µL vials and store at -80°C. Stability is >6 months.
-
-
Working Solution: Dilute Primary Stock 1:100 in mobile phase A (Water + 0.1% FA) to achieve 10 µM.
-
Spiking: Add 10 µL of Working Solution to 100 µL of biological sample before protein precipitation.
-
Causality: Spiking before processing corrects for any analyte loss during the extraction phase.
-
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
PubChem. (2025).[1][2] Glycylglycine (Compound Summary). National Library of Medicine. Retrieved from
-
Cambridge Isotope Laboratories. (2022).[3] Stable Isotope-Labeled Peptides for Proteomic Applications. Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Atomic Weights and Isotopic Compositions for All Elements. Retrieved from
Sources
Glycyl-glycine-15N2 chemical properties and structure
Executive Summary
Glycyl-glycine-15N2 (15N-Gly-Gly) is a dual-labeled isotopologue of the simplest dipeptide, serving as a critical reference standard in solid-state Nuclear Magnetic Resonance (ssNMR) and a metabolic tracer in mass spectrometry (MS). Unlike singly labeled amino acids, 15N-Gly-Gly provides two distinct nitrogen environments—a terminal amine (
This guide provides a comprehensive analysis of the physicochemical properties, synthesis methodologies, and experimental protocols for utilizing this compound in high-precision structural biology and drug development.
Chemical Identity & Structural Specifications[1][2][3]
Core Physicochemical Properties
The isotopic enrichment of Nitrogen-15 (spin 1/2) replaces the naturally abundant Nitrogen-14 (spin 1), eliminating quadrupolar broadening and enabling high-resolution NMR spectroscopy.
| Property | Specification | Notes |
| IUPAC Name | (2-Aminoacetamido)acetic acid-15N2 | |
| CAS Number | 108451-47-4 | Specific to 15N2-labeled form |
| Molecular Formula | C₄H₈¹⁵N₂O₃ | |
| Molecular Weight | 134.10 g/mol | +1.98 Da vs. unlabeled (132.12) |
| Isotopic Purity | ≥ 98 atom % 15N | Critical for signal-to-noise ratio |
| Melting Point | 262–264 °C (dec.) | High thermal stability |
| Solubility | Soluble in water; Insoluble in EtOH | pKa₁ ≈ 3.14 (COOH), pKa₂ ≈ 8.25 (NH₃⁺) |
| Appearance | White crystalline powder | Hygroscopic; store desiccated |
Structural Topology
The molecule exists primarily as a zwitterion in the solid state. The 15N labels are located at the N-terminal amine and the inter-residue amide bond.
Figure 1: Structural topology of this compound highlighting the two distinct nitrogen environments utilized in spectroscopic calibration.
Synthesis & Production Protocol
High-purity synthesis is achieved via the Diketopiperazine Intermediate Route . This method is preferred over direct coupling for isotopic labeling because it minimizes racemization and maximizes the incorporation efficiency of the expensive 15N-Glycine precursor.
Reaction Logic
-
Cyclodimerization: 15N-Glycine is thermally condensed in glycerol to form 15N2-2,5-diketopiperazine (Glycine Anhydride).
-
Hydrolysis: The anhydride ring is selectively opened under mild alkaline conditions to yield the linear dipeptide.
Step-by-Step Methodology
Phase 1: Formation of 15N2-Diketopiperazine
-
Reagents: Mix 15N-Glycine (1.0 eq) in Glycerol (solvent/catalyst).
-
Conditions: Heat to 175–180 °C for 60 minutes with vigorous stirring. The high temperature drives the dehydration reaction.
-
Isolation: Cool to room temperature. Add distilled water and store at 4°C overnight.
-
Purification: Filter the precipitate. Wash with 50% ethanol to remove residual glycerol.
-
Checkpoint: Intermediate MP should be >300 °C.
-
Phase 2: Ring Opening to this compound
-
Hydrolysis: Suspend the 15N2-diketopiperazine in 1M NaOH (slight excess).
-
Acidification: Carefully adjust pH to 6.0 using dilute HCl. This is the isoelectric point where the zwitterion is least soluble.
-
Crystallization: Add ethanol to induce precipitation. Allow to stand at 4°C.
-
Final Wash: Filter and wash with absolute ethanol until chloride-free (test filtrate with AgNO₃). Dry at 110°C.
Spectroscopic Characterization (Solid-State NMR)
This compound is the "Gold Standard" for setting up 15N CP-MAS experiments because it provides two signals with different chemical shift anisotropies (CSA) and cross-polarization dynamics.
Chemical Shift Reference Data
Shifts are reported relative to liquid ammonia (0 ppm).
| Nitrogen Site | Chemical Shift (δ) | CSA Character | Utility |
| Amine (N-Term) | 33.4 ± 0.5 ppm | Low CSA | Reference for sp³ nitrogens (Lysine side chains, N-termini). |
| Amide (Peptide) | ~90 – 105 ppm | High CSA | Reference for peptide backbones; sensitive to H-bonding. |
Note: The exact amide shift depends on the crystal polymorph (alpha/beta) and hydrogen bond length (N-H...O). In the hydrochloride salt form, the amide shift is typically near 100 ppm.
Protocol: Hartmann-Hahn Matching
This protocol ensures maximum signal transfer from ¹H to ¹⁵N, critical for analyzing scarce biological samples.
-
Sample Prep: Pack ~10-20 mg of Gly-Gly-15N2 into a 3.2mm or 4mm ZrO₂ rotor.
-
Spinning: Spin at 8–10 kHz (stable).
-
Pulse Sequence: Standard CP-MAS (Cross-Polarization Magic Angle Spinning).
-
Optimization Loop:
-
Set ¹H 90° pulse (typically 2.5–3.0 µs).
-
Set contact time to 1.0 – 2.0 ms .
-
Variable: Array the ¹⁵N spin-lock power (amplitude) while keeping ¹H power constant.
-
Target: Maximize the intensity of the Amide peak (~100 ppm) . This peak is more sensitive to CP mismatch due to its larger CSA.
-
-
Referencing: Set the Amine peak to 33.4 ppm . All other spectra acquired in the session are referenced to this value.
Figure 2: Experimental workflow for calibrating solid-state NMR spectrometers using this compound.
Metabolic Tracing Applications
In drug development, 15N-Gly-Gly is used to track peptide hydrolysis and downstream glycine metabolism. The stability of the 15N label allows researchers to differentiate between exogenous (drug-derived) and endogenous glycine.
Mass Spectrometry Signature
-
Parent Ion: [M+H]⁺ = 135.1 m/z (vs 133.1 unlabeled).
-
Fragment Ions:
-
y1 ion (C-term Glycine): 77.0 m/z (15N-labeled).
-
b1 ion (N-term Glycyl): 59.0 m/z (15N-labeled).
-
Metabolic Fate Tracking
Upon administration, peptidases (e.g., DPPIV) cleave Gly-Gly-15N2 into two 15N-Glycine molecules. These tracers then enter the One-Carbon Metabolism pathway.
-
Glutathione Synthesis: 15N-Gly incorporation into GSH (M+1 shift).
-
Purine Synthesis: Incorporation into the purine ring (Positions N7, N9).
-
Heme Biosynthesis: Condensation with Succinyl-CoA.
References
-
Sigma-Aldrich. (2025). This compound Product Specification & CAS 108451-47-4. Merck KGaA.
-
Kuroki, S., et al. (1991).[1] Hydrogen bond length and 15N NMR chemical shift of the glycine residue of some oligopeptides in the solid state. Journal of Molecular Structure.
-
Bertani, P., et al. (2014).[2] 15N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance.
-
Tavares, C.R.O., et al. (2006). 15N-labeled glycine synthesis and recovery. Anais da Academia Brasileira de Ciências.
-
PubChem. (2025). Glycylglycine Compound Summary. National Library of Medicine.
Sources
An In-Depth Technical Guide to the Synthesis and Purity of Glycyl-glycine-¹⁵N₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycyl-glycine, the simplest dipeptide, serves as a fundamental building block in various biochemical and pharmaceutical research areas. The incorporation of stable isotopes, specifically ¹⁵N, into its structure provides a powerful, non-radioactive tool for a range of applications. Labeled Glycyl-glycine-¹⁵N₂ is invaluable in nuclear magnetic resonance (NMR) studies for protein structure and dynamics elucidation, as a tracer in metabolic pathway analysis, and as an internal standard in quantitative mass spectrometry-based proteomics.[1]
This guide provides a comprehensive overview of a robust method for the synthesis of Glycyl-glycine-¹⁵N₂, starting from commercially available ¹⁵N-labeled glycine. It details a step-by-step protocol, purification strategies, and in-depth analytical techniques for the verification of its chemical and isotopic purity. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final product.
Synthesis of Glycyl-glycine-¹⁵N₂: A Two-Step Approach
The synthesis of Glycyl-glycine-¹⁵N₂ can be efficiently achieved through a two-step process involving the initial formation of 2,5-diketopiperazine-¹⁵N₂ followed by controlled hydrolysis. This method is advantageous due to its simplicity, scalability, and avoidance of costly and often hazardous coupling reagents.[2] The starting material for this synthesis is Glycine-¹⁵N, which is commercially available with high isotopic enrichment.[3]
Step 1: Synthesis of 2,5-Diketopiperazine-¹⁵N₂
The first step involves the dehydration and cyclization of two molecules of Glycine-¹⁵N to form the cyclic dipeptide, 2,5-diketopiperazine-¹⁵N₂. This is achieved by heating Glycine-¹⁵N in a high-boiling point, hygroscopic solvent such as glycerol.[2] The glycerol facilitates the removal of water, driving the reaction towards the formation of the cyclic product.
Caption: Synthesis of 2,5-Diketopiperazine-¹⁵N₂ from Glycine-¹⁵N.
Step 2: Hydrolysis of 2,5-Diketopiperazine-¹⁵N₂ to Glycyl-glycine-¹⁵N₂
The second step involves the selective hydrolysis of one of the amide bonds within the 2,5-diketopiperazine-¹⁵N₂ ring to yield the linear dipeptide, Glycyl-glycine-¹⁵N₂. This is achieved under basic conditions, for instance, using sodium hydroxide, followed by careful neutralization with an acid to precipitate the product.[2]
Caption: Hydrolysis of 2,5-Diketopiperazine-¹⁵N₂ to Glycyl-glycine-¹⁵N₂.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Diketopiperazine-¹⁵N₂
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Glycine-¹⁵N and glycerol.
-
Heat the mixture with stirring to 175-180 °C.
-
Maintain this temperature for approximately 50-60 minutes. The reaction mixture will become a clear, viscous solution.
-
Cool the reaction mixture to room temperature.
-
Add distilled water to the cooled mixture to precipitate the crude 2,5-diketopiperazine-¹⁵N₂.
-
Place the mixture in a refrigerator overnight to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from hot water.
Protocol 2: Synthesis of Glycyl-glycine-¹⁵N₂
-
In a round-bottom flask, dissolve the synthesized 2,5-diketopiperazine-¹⁵N₂ in an aqueous solution of sodium hydroxide with stirring.
-
Once completely dissolved, carefully add hydrochloric acid dropwise to adjust the pH of the solution to approximately 6.0.
-
Add ethanol to the neutralized solution to induce precipitation of Glycyl-glycine-¹⁵N₂.
-
Allow the mixture to stand in a refrigerator overnight to ensure complete precipitation.
-
Collect the white, crystalline product by vacuum filtration.
-
Wash the product thoroughly with ethanol until the washings are free of chloride ions (tested with silver nitrate solution).
-
Dry the final product under vacuum.
Purification and Purity Assessment
The purity of the synthesized Glycyl-glycine-¹⁵N₂ is paramount for its intended applications. A combination of purification techniques and rigorous analytical characterization is essential.
Purification by Recrystallization
Recrystallization from a water/ethanol mixture is an effective method for purifying the final Glycyl-glycine-¹⁵N₂ product. The crude dipeptide is dissolved in a minimal amount of hot water, and then ethanol is added until the solution becomes slightly turbid. Upon slow cooling, pure crystals of Glycyl-glycine-¹⁵N₂ will form.
Characterization and Purity Analysis
A suite of analytical techniques should be employed to confirm the identity, chemical purity, and isotopic enrichment of the synthesized Glycyl-glycine-¹⁵N₂.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and purity assessment. For Glycyl-glycine-¹⁵N₂, ¹H, ¹³C, and ¹⁵N NMR spectra should be acquired.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the two non-equivalent methylene (-CH₂-) groups. In D₂O, these typically appear as singlets.[4]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons and the two α-carbons.
-
¹⁵N NMR: This is a crucial technique for confirming the incorporation of the ¹⁵N label. Two distinct signals are expected, one for the terminal amine nitrogen and one for the amide nitrogen. The chemical shifts of these nitrogens are sensitive to the pH of the solution.[5]
2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to determine the level of isotopic enrichment.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the product. For Glycyl-glycine-¹⁵N₂, the expected exact mass will be higher than that of the unlabeled compound due to the two ¹⁵N atoms.
-
Isotopic Purity: By analyzing the isotopic distribution in the mass spectrum, the percentage of ¹⁵N incorporation can be accurately determined. A successful synthesis should yield an isotopic purity of >98%.
3. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the chemical purity of the final product. A reversed-phase HPLC method can be developed to separate the Glycyl-glycine-¹⁵N₂ from any unreacted starting materials or byproducts. The purity is determined by the area percentage of the main peak in the chromatogram.
Summary of Analytical Data
The following table summarizes the expected analytical data for high-purity Glycyl-glycine-¹⁵N₂.
| Analytical Technique | Parameter | Expected Value/Observation |
| ¹H NMR (D₂O) | Chemical Shift (δ) | Two singlets for the two -CH₂- groups.[4] |
| ¹³C NMR (D₂O) | Chemical Shift (δ) | Signals for two carbonyl and two α-carbons. |
| ¹⁵N NMR | Chemical Shift (δ) | Two distinct signals for amine and amide nitrogens.[5] |
| HRMS | Exact Mass | Corresponds to the calculated exact mass of C₄H₈¹⁵N₂O₃. |
| Isotopic Purity | ¹⁵N Enrichment | >98% |
| HPLC | Chemical Purity | >98% |
| Melting Point | ~262-264 °C |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of 2,5-diketopiperazine-¹⁵N₂ | Incomplete reaction due to insufficient heating or presence of water. | Ensure the reaction temperature is maintained at 175-180 °C and that the starting Glycine-¹⁵N is dry. |
| Incomplete hydrolysis of 2,5-diketopiperazine-¹⁵N₂ | Insufficient base or reaction time. | Ensure complete dissolution in the NaOH solution and allow adequate time for hydrolysis. |
| Low chemical purity | Incomplete reaction or side product formation. | Optimize reaction conditions and perform one or more recrystallizations of the final product. |
| Low isotopic enrichment | Impure ¹⁵N-labeled starting material. | Use high-purity Glycine-¹⁵N as the starting material. |
Conclusion
The synthesis of Glycyl-glycine-¹⁵N₂ via the 2,5-diketopiperazine intermediate is a reliable and efficient method for producing this valuable isotopically labeled compound. Rigorous purification and comprehensive analytical characterization using NMR, mass spectrometry, and HPLC are essential to ensure the high chemical and isotopic purity required for its diverse applications in scientific research and drug development. This guide provides the necessary framework for researchers to confidently synthesize and validate their own high-quality Glycyl-glycine-¹⁵N₂.
References
-
PubChem. (n.d.). Glycyl-glycyl-glycine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
-
PubChem. (n.d.). Glycylglycine. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]
- Leyden, D. E., & Cox, R. H. (1976). pH Dependence of the 15N and 17O Nuclear Magnetic Resonance Chemical Shifts of Glycylglycine.
-
ResearchGate. (n.d.). The structure of glycylglycine. (b) 200-MHz 1H NMR spectrum of.... Retrieved February 18, 2026, from [Link]
-
ResearchGate. (n.d.). (a) The structure of glycylglycine. (b) 200-MHz 1 H NMR spectrum of.... Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). CN101759767A - Method for synthesizing glycylglycine.
- Hiyama, Y., Niu, C. H., Silverton, J. V., Bavoso, A., & Torchia, D. A. (1988). Determination of 15N chemical shift tensor via 15N-2H dipolar coupling in Boc-glycylglycyl[15N glycine]benzyl ester. Journal of the American Chemical Society, 110(7), 2378–2383.
-
Quora. (n.d.). What role does glycylglycine play in protein sequencing and mass spectrometry?. Retrieved February 18, 2026, from [Link]
- Google Patents. (n.d.). CN103204905A - Method for synthesizing tetra-glycylglycine.
-
Scholars' Mine. (2014, July 3). Peptide Bond Formation Via Glycine Condensation in the Gas Phase. Missouri S&T. Retrieved February 18, 2026, from [Link]
-
NIST. (n.d.). N-(N-Glycylglycyl)glycine. National Institute of Standards and Technology. Retrieved February 18, 2026, from [Link]
- Hoffmann, J. A., & Tilak, M. A. (1975). The Successful Synthesis of Glycyl-glycine Peptide Bonds Via the Excess Mixed Anhydride Method.
- Harper, J. K., Grant, D. M., Zhang, Y., Lee, D.-K., & Wemmer, D. E. (2024). NMR-guided refinement of crystal structures using 15N chemical shift tensors. CrystEngComm, 26(21), 3045-3056.
- Schott, H. F., Larkin, J. B., Rockland, L. B., & Dunn, M. S. (1947). THE SYNTHESIS OF l(—)-LEUCYLGLYCYLGLYCINE. Journal of Organic Chemistry, 12(4), 490-495.
- Kim, J., & Lee, Y. (2021). Oxidative peptide bond formation of glycine–amino acid using 2-(aminomethyl)malononitrile as a glycine unit.
-
NIST. (n.d.). Glycylglycylglycylglycine. National Institute of Standards and Technology. Retrieved February 18, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-Glycylglycine (CAS 556-50-3). Retrieved February 18, 2026, from [Link]
-
MP Biomedicals. (n.d.). Glycylglycine. Retrieved February 18, 2026, from [Link]
Sources
- 1. quora.com [quora.com]
- 2. CN101759767A - Method for synthesizing glycylglycine - Google Patents [patents.google.com]
- 3. isotope.com [isotope.com]
- 4. Glycylglycine(556-50-3) 1H NMR [m.chemicalbook.com]
- 5. pH Dependence of the 15N and 17O nuclear magnetic resonance chemical shifts of glycylglycine - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Advanced Applications of ^15^N-Labeled Dipeptides: From Structural Biology to Metabolic Flux
Core Directive & Executive Summary
The Dipeptide Advantage in Stable Isotope Research While single amino acid labeling tracks elemental nitrogen flow, and whole-protein labeling serves global proteomics, ^15^N-labeled dipeptides occupy a critical "middle ground" in biochemical research. They serve as precise molecular probes for investigating peptide bond geometry, proton-coupled transport mechanisms (PEPT1), and specific proteolytic pathways.
This guide moves beyond basic isotope usage, detailing how ^15^N-dipeptides function as:
-
Structural Rulers: Defining backbone torsion angles in solid-state NMR.
-
Metabolic Tracers: Quantifying intestinal absorption kinetics distinct from free amino acids.
-
Quantification Standards: Enabling absolute quantitation of bioactive peptides via Isotope Dilution Mass Spectrometry (IDMS).
Structural Biology: Solid-State NMR & Peptide Geometry
^15^N-labeled dipeptides are the fundamental unit for establishing peptide bond geometry. In Solid-State NMR (ssNMR), they overcome the limitations of solution-state tumbling, allowing for the direct measurement of anisotropic interactions.
Mechanism: Dipolar Recoupling & Torsion Angles
In a rigid lattice (solid state), the dipolar coupling between ^15^N and ^13^C is distance-dependent (
-
Technique: Rotational Echo Double Resonance (REDOR).
-
Application: Determining the conformation of amyloid fibrils or membrane-bound peptides where X-ray crystallography fails.
Experimental Protocol: ssNMR Structure Determination
Objective: Determine the backbone distance in a model ^15^N-labeled dipeptide (e.g., ^13^C'-Gly-^15^N-Leu).
-
Sample Preparation:
-
Crystallize 10–20 mg of ^13^C,^15^N-labeled dipeptide.
-
Pack into a 3.2 mm or 4 mm Zirconia MAS rotor.
-
-
Spectrometer Setup:
-
Field strength: >500 MHz (11.7 T).
-
Spinning rate: 10–20 kHz (to average out chemical shift anisotropy).
-
-
Pulse Sequence (REDOR):
-
Data Analysis:
-
Compare spectra with (
) and without ( ) the dephasing pulses. -
Plot
against mixing time. -
Fit the curve to extract the dipolar coupling constant (
), which directly correlates to the internuclear distance.
-
Visualization: NMR Interaction Logic
Caption: Workflow for extracting structural constraints from 15N-labeled dipeptides using REDOR ssNMR.
Metabolic Tracing: The PEPT1 Transport Pathway
A critical application of ^15^N-dipeptides is distinguishing intact peptide absorption from free amino acid uptake. This is vital for drug delivery (prodrugs) and clinical nutrition.
The PEPT1 Mechanism
Unlike free amino acids, which use various Na+-dependent transporters, dipeptides are transported via PEPT1 (SLC15A1) , a high-capacity, proton-coupled symporter.
-
Tracer Advantage: Using a dipeptide with a stable ^15^N label on the peptide bond (or specific residues) allows researchers to track the flux of nitrogen through this specific transporter before cytosolic hydrolysis occurs.
Protocol: Intestinal Absorption Assay (Caco-2 Model)
Objective: Quantify the transport kinetics of ^15^N-Gly-Sar (Glycylsarcosine, a hydrolysis-resistant model dipeptide).
-
Cell Culture:
-
Grow Caco-2 cells on permeable transwell supports for 21 days to form a differentiated monolayer.
-
Verify integrity (TEER > 300
).
-
-
Transport Buffer:
-
Apical (Donor): pH 6.0 (Mes-buffered saline) containing 1 mM ^15^N-Gly-Sar.
-
Basolateral (Receiver): pH 7.4 (Hepes-buffered saline).
-
-
Incubation:
-
Incubate at 37°C for 10–60 minutes.
-
-
Sampling & Analysis:
-
Collect basolateral media.
-
Quantification: Analyze via LC-MS/MS (SRM mode).
-
Calculation: Determine Apparent Permeability (
) using the formula: (Where is flux, is area, is initial concentration).
-
Visualization: PEPT1 Transport Pathway
Caption: Mechanism of proton-coupled 15N-dipeptide transport via PEPT1 and subsequent metabolic fate.
Mass Spectrometry: Absolute Quantification (IDMS)
In proteomics and metabolomics, ^15^N-labeled dipeptides serve as ideal Internal Standards (IS) for quantifying short bioactive peptides (e.g., Carnosine, Anserine) or specific proteolytic fragments.
Why Dipeptides over Single Amino Acids?
-
Chromatographic Co-elution: A ^15^N-dipeptide matches the retention time of the endogenous dipeptide exactly, compensating for matrix effects and ionization suppression.
-
Stability Controls: They control for degradation during sample prep (e.g., if the ^15^N-standard degrades, the endogenous target likely did too).
Data Presentation: Quantification Parameters
| Parameter | ^15^N-Labeled Standard | Unlabeled Analyte | Benefit |
| Mass Shift | +1 to +2 Da (depending on # of N) | Monoisotopic | Resolvable by MS |
| Retention Time | Identical | Identical | Perfect Matrix Correction |
| Ionization Efficiency | Identical | Identical | Accurate Ratio Calculation |
| Physicochemical Properties | Identical | Identical | Same Extraction Recovery |
Experimental Workflow: IDMS for Carnosine Quantification
Target: Quantify Carnosine (
-
Extraction:
-
Homogenize 50 mg muscle tissue in 0.1 M HCl.
-
Spike-in: Add defined amount (e.g., 10 pmol) of ^15^N-Carnosine IS before extraction.
-
-
Sample Cleanup:
-
Centrifuge (10,000 x g, 10 min).
-
Filter supernatant (10 kDa cutoff) to remove proteins.
-
-
LC-MS/MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) for polar dipeptides.
-
MS Mode: SRM (Selected Reaction Monitoring).
-
Endogenous Transition:
m/z. -
IS Transition:
m/z (assuming +2 Da shift).
-
-
-
Calculation:
-
Calculate Area Ratio (
). -
Determine concentration using the known spike amount:
-
References
-
Solid-State NMR & Peptide Structure
- Title: De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy.
- Source: PNAS (Proceedings of the N
-
URL:[Link]
-
PEPT1 Transport Mechanisms
-
Mass Spectrometry Internal Standards
- Title: Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards.
- Source: NIH / Methods in Enzymology.
-
URL:[Link]
-
Bioavailability & Absorption
-
Metabolic Labeling Workflow
- Title: 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector.
- Source: Frontiers in Plant Science.
-
URL:[Link]
Sources
- 1. Determinants of amino acid bioavailability from ingested protein in relation to gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy [frontiersin.org]
- 3. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood 15N:13C Enrichment Ratios Are Proportional to the Ingested Quantity of Protein with the Dual-Tracer Approach for Determining Amino Acid Bioavailability in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycyl-glycine-15N2 for protein structure determination by NMR spectroscopy.
The Rosetta Stone of Biomolecular NMR: Glycyl-glycine- in Protein Structure Determination
Executive Summary
In the realm of biomolecular solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, resolving the 3D structures of intractable targets—such as membrane-bound receptors and amyloidogenic fibrils—requires precise orientational constraints. Because these proteins cannot be easily crystallized for X-ray diffraction or tumbled in solution for liquid-state NMR, researchers rely on the anisotropic nuclear spin interactions inherent to the solid state.
At the core of this methodology is Glycyl-glycine-
The Physics of -Labeling and the Peptide Bond
The natural abundance of the NMR-active
The Causality of Experimental Choice
Why use
-
The
-terminal Amine ( ): Features a highly symmetrical local electronic environment, resulting in a narrow CSA tensor. -
The Peptide Amide (
): Features a highly asymmetric electron cloud due to the partial double-bond character of the peptide backbone, resulting in a broad, orientation-dependent CSA tensor.
By utilizing this dipeptide, spectroscopists can perfectly tune the Hartmann-Hahn matching condition during Cross-Polarization Magic Angle Spinning (CP-MAS) without the confounding variables of complex protein dynamics. Furthermore, the
Fig 1. Logical flow from model compound tensor mapping to macroscopic protein structure.
Quantitative Data: NMR Parameters of -Gly-Gly
To utilize
Table 1: Canonical NMR Parameters of Glycyl-glycine-
| Parameter | Terminal Amine ( | Peptide Amide ( | Causality / Structural Significance |
| Isotropic Shift ( | ~ 11.6 ppm | ~ 118.5 ppm | Distinct electronic environments prevent spectral overlap during calibration. |
| CSA Tensor Breadth ( | < 20 ppm | ~ 160 ppm | Amide |
| Tensor Components ( | Symmetrical | Highly Asymmetric | Asymmetry provides the geometric basis for angular constraints in PISEMA. |
| Spin-Lattice Relaxation ( | > 10 s | > 10 s | Necessitates |
(Note: Chemical shifts are referenced to liquid ammonia at 0 ppm. Values are standard approximations for the solid state).
Self-Validating Experimental Protocols
The following methodologies detail how to leverage
Protocol 1: Spectrometer Calibration and CP-MAS Optimization
Because
Step 1: Rotor Packing
Pack ~10-20 mg of crystalline
Step 2: Magic Angle Spinning Insert the rotor into the probe and initiate spinning at a moderate rate (e.g., 10 kHz). Causality: Spinning at exactly 54.74° (the magic angle) averages out the broad homonuclear dipolar couplings and the CSA, reducing the spectrum to sharp isotropic peaks.
Step 3: Hartmann-Hahn Matching
Apply simultaneous radiofrequency (RF) pulses on both the
Step 4: Acquisition and Self-Validation
Acquire the 1D
Fig 2. Spectrometer calibration workflow using 15N2-Gly-Gly.
Protocol 2: Extraction of Orientational Constraints (CSA Tensor Mapping)
To solve the structure of a membrane protein using oriented ssNMR (e.g., PISEMA experiments), the orientation of the peptide bond relative to the magnetic field is calculated using the
Step 1: Slow-Spinning CP-MAS
Reduce the MAS spinning speed to 2-4 kHz.
Causality: Spinning slower than the breadth of the CSA tensor (~160 ppm
Step 2: Sideband Manifold Acquisition Acquire the spectrum. You will observe the central isotropic peak flanked by a manifold of sidebands spaced exactly by the spinning frequency.
Step 3: Herzfeld-Berger Tensor Fitting
Extract the intensities of the isotropic peak and at least 4-5 sidebands. Input these intensities into a Herzfeld-Berger calculation algorithm to derive the principal components of the CSA tensor (
Step 4: Mathematical Self-Validation
Validation Loop: The extracted principal components must satisfy the mathematical identity:
Future Perspectives: Dynamic Nuclear Polarization (DNP)
As structural biology pushes toward larger and more complex systems, the sensitivity limits of conventional NMR are being challenged. Dynamic Nuclear Polarization (DNP) transfers polarization from unpaired electrons (via biradicals) to nuclei, enhancing signals by orders of magnitude.
References
-
National Center for Biotechnology Information. "Glycylglycine". PubChem Compound Summary for CID 11163. URL:[Link]
-
Oas, T. G. (1985). "Carbon-13 and nitrogen-15 solid state NMR for the determination of membrane protein structure: prospects and limitations". OSTI.GOV. URL:[Link]
-
Kuroki, S., Asakawa, N., et al. (1991). "Hydrogen-bonding effect on 15N NMR chemical shifts of the glycine residue of oligopeptides in the solid state". Semantic Scholar. URL:[Link]
-
O'Keefe, C., et al. (2021). "Dynamic nuclear polarisation enhanced 14N overtone MAS NMR spectroscopy". EPFL Infoscience. URL:[Link]
Understanding Nitrogen Metabolism with Glycyl-glycine-15N2: A Technical Guide
Executive Summary
This guide details the mechanistic basis, experimental protocols, and analytical frameworks for utilizing Glycyl-glycine-15N2 (15N-labeled dipeptide) as a metabolic tracer. Unlike free amino acid tracers, this compound probes the PEPT1/SLC15A1 transport system—a high-capacity, proton-coupled transporter critical for nitrogen assimilation during malnutrition, pathological states, and prodrug delivery.
By delivering two moles of 15N-glycine per mole of transporter substrate, this tracer offers superior sensitivity for metabolic flux analysis (MFA) and provides a unique window into intestinal absorption efficiency distinct from free amino acid uptake.
Part 1: Mechanistic Basis & Tracer Logic
The PEPT1 Advantage
Nitrogen absorption occurs via two distinct pathways:
-
Free Amino Acid Transporters: Solute carrier (SLC) systems specific to charge/size (e.g., ASCT2, LAT1). These are often saturable and competitive.
-
Peptide Transport (PEPT1): The solute carrier SLC15A1 transports di- and tripeptides.
Why use this compound?
-
Non-Competitive Entry: It bypasses the competition inherent in free amino acid pools.
-
Kinetic Efficiency: PEPT1 has a lower affinity (
) but higher capacity ( ) for nitrogen delivery compared to many free amino acid transporters. -
Stoichiometry: Upon cytosolic hydrolysis by Peptidase D (PEPD) , one molecule of Gly-Gly-15N2 yields two molecules of [15N]-Glycine. This doubles the isotopic enrichment signal in the intracellular pool relative to the transport event.
Metabolic Fate of the Tracer
Once hydrolyzed in the enterocyte, the released [15N]-Glycine enters the portal vein and follows diverse metabolic fates. The 15N label allows quantification of flux into:
-
Protein Synthesis: Incorporation into tissue proteins (Fractional Synthesis Rate, FSR).
-
Heme Biosynthesis: Glycine is a precursor for porphyrins.
-
Glutathione (GSH): Critical for oxidative stress response.
-
Urea Cycle: Deamination leads to 15N-ammonia and subsequently 15N-urea.
Visualization: Tracer Pathway
The following diagram illustrates the differential transport and intracellular processing of the tracer.
Figure 1: Differential absorption pathway of this compound via PEPT1 versus free amino acid transport, showing cytosolic hydrolysis and downstream metabolic flux.
Part 2: Experimental Design & Protocols
Study Design Parameters
For a robust nitrogen balance or kinetic study, the following controls are mandatory:
-
Tracer Purity: Use this compound with >98 atom% excess (APE).
-
Dose Calculation: 2–4 mg/kg body weight is standard for bolus tracking. For continuous infusion (steady state), a prime-constant protocol is required.
-
Washout: Comparison studies (e.g., vs. free Glycine-15N) require a 7-day washout period to clear residual label from slow-turnover protein pools.
Protocol: Oral Bolus Administration (Clinical/Preclinical)
Step 1: Preparation
-
Dissolve this compound in sterile water or saline.
-
Sterilization: Pass through a 0.22 µm syringe filter (critical for IV, recommended for oral to prevent bacterial degradation ex-vivo).
-
Calibrate: Verify concentration via spectrophotometry or elemental analyzer before dosing.
Step 2: Administration & Sampling
-
Baseline: Collect T=0 blood/urine sample (Background 15N abundance).
-
Dosing: Administer oral bolus.
-
Sampling Schedule:
-
Absorption Phase: 15, 30, 45, 60, 90 min (Capture peak flux).
-
Elimination/Incorporation Phase: 2, 4, 6, 12, 24 hours.
-
Step 3: Sample Processing (Plasma)
-
Separation: Centrifuge blood at 4°C, 3000 x g for 10 min. Separate plasma.
-
Deproteinization: Add sulfosalicylic acid (SSA) or acetonitrile to precipitate proteins. Centrifuge and collect supernatant (contains free AA and dipeptides).
-
Hydrolysis (Optional): If total glycine appearance is the metric, acid hydrolyze the supernatant (6M HCl, 110°C, 24h) to convert any surviving dipeptide to free glycine. Note: Intact Gly-Gly is rarely found in systemic circulation due to rapid cytosolic hydrolysis.
Analytical Workflow (GC-MS / IRMS)
To measure isotopic enrichment, the glycine must be derivatized to become volatile.
-
Derivatization: Convert Glycine to N-acetyl-n-propyl ester (NAP) or t-BDMS derivative.
-
Instrumentation:
Part 3: Data Interpretation & Calculations
Calculating Enrichment (Atom Percent Excess - APE)
Convert the raw isotope ratio (
Where
Fractional Synthesis Rate (FSR)
To determine how fast the nitrogen is incorporated into tissue protein:
- : Enrichment of protein-bound glycine.
- : Enrichment of free glycine in plasma (surrogate for intracellular pool).
Data Presentation: Kinetic Comparison
Table 1: Theoretical kinetic differences between Free Glycine and Glycyl-glycine tracers.
| Parameter | Free Glycine-15N | This compound | Physiological Implication |
| Transport System | System Gly, ASC (Na+ dependent) | PEPT1 (H+ dependent) | Gly-Gly is resistant to Na+ depletion. |
| Absorption Rate ( | Slower (30-60 min) | Faster (15-30 min) | Rapid nitrogen delivery for acute recovery. |
| Plasma Appearance | Single peak | Steep initial peak (rapid hydrolysis) | Higher |
| Competition | Competes with Met, Ser, Ala | No competition with free AAs | Ideal for assessing absorption in complex matrices. |
Part 4: Visualization of Experimental Workflow
Figure 2: Step-by-step experimental workflow from subject preparation to stable isotope analysis.
Part 5: Applications in Drug Development & Research[6]
Prodrug Feasibility Studies
Many prodrugs (e.g., Valacyclovir) utilize PEPT1 to increase oral bioavailability. This compound serves as a competitive probe .
-
Protocol: Co-administer the drug candidate with Gly-Gly-15N2.
-
Readout: If the drug is a PEPT1 substrate, the appearance of 15N-Glycine in plasma will be competitively inhibited (reduced AUC or delayed
).
Gut Health & Malabsorption
In conditions like Short Bowel Syndrome or Crohn’s disease, PEPT1 expression is often preserved longer than free amino acid transporters.
-
Diagnostic: A "Gly-Gly Absorption Test" using the 15N tracer can quantify residual absorptive capacity when standard nitrogen balance tests fail.
References
-
Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link
-
Fern, E. B., & Garlick, P. J. (1983). The rate of nitrogen metabolism in the whole body of man measured with [15N]-glycine and uniformly labelled [15N]-wheat.[6] Human Nutrition: Clinical Nutrition. Link
-
Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. Link
-
Matthews, D. M. (1975).[7] Intestinal absorption of peptides.[7][8][9][10][11] Physiological Reviews. Link
-
Bochud, M., et al. (2006). Fractional synthesis rates of plasma proteins in humans: a comparison of three stable isotope methods. American Journal of Physiology-Endocrinology and Metabolism. Link
Sources
- 1. Nitrogen isotope analysis of free glycine in soil using isotope dilution mass spectrometry | SLU publication database (SLUpub) [publications.slu.se]
- 2. researchgate.net [researchgate.net]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rate of nitrogen metabolism in the whole body of man measured with [15N]-glycine and uniformly labelled [15N]-wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Regulation profile of the intestinal peptide transporter 1 (PepT1) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Glycyl-glycine-15N2 in Advanced Enzyme Kinetics: A Mechanistic and Methodological Guide
Executive Summary In the realm of structural biology and bioanalytical chemistry, the precise measurement of enzyme kinetics is often limited by the complexity of biological matrices and the structural symmetry of polymeric substrates. As a Senior Application Scientist, I frequently encounter these bottlenecks when evaluating peptidoglycan hydrolases and transpeptidases. By replacing standard substrates with Glycyl-glycine-15N2 (15N2-Gly-Gly) —a stable isotope-labeled dipeptide where the nitrogen atoms are enriched to >98% 15N—we fundamentally alter the analytical landscape. This guide deconstructs the causality behind using 15N2-Gly-Gly, detailing its dual utility in breaking molecular symmetry for high-resolution Nuclear Magnetic Resonance (NMR) kinetics and serving as an infallible internal standard for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Mechanistic Grounding: The Causality of 15N Isotopic Enrichment
To understand why 15N2-Gly-Gly is a transformative tool, we must examine the physical limitations of non-labeled substrates. The natural abundance of the 15N isotope is approximately 0.37%. In a complex biological matrix (e.g., cell lysates or serum), the background noise from endogenous 14N-containing proteins and metabolites overwhelms the signal of a target peptide.
Breaking Symmetry in Polyglycine Substrates
When studying M23 family metallopeptidases like LytM or lysostaphin —enzymes that target the pentaglycine cross-bridges of Staphylococcus aureus to induce bacterial lysis—unlabeled polyglycine chains present a severe analytical challenge. The repeating glycyl units yield overlapping, degenerate NMR signals.
By strategically synthesizing substrates with 15N2-Gly-Gly at specific positions (e.g., enriching only the Gly2-Gly3 bond), we break this symmetry. As demonstrated in recent reassessments of S. aureus peptidoglycan hydrolases[1], the 15N label allows researchers to unambiguously identify the exact site of hydrolysis. When the enzyme cleaves the targeted peptide bond, the highly shielded amide nitrogen is converted into a primary amine at the new N-terminus. This drastic change in the electronic environment results in a massive chemical shift in the 15N resonance, allowing us to track transient intermediates in real time without physical separation.
Absolute Quantification via Isotope Dilution
In mass spectrometry, quantifying dipeptidase activity is plagued by matrix-induced ion suppression. 15N2-Gly-Gly solves this by acting as an ideal internal standard (IS). Because the heavy isotope standard shares the exact physicochemical properties (retention time, ionization efficiency) as the light (14N) analyte but differs in mass (+2 Da), the ratio of their Multiple Reaction Monitoring (MRM) peak areas provides absolute, matrix-independent quantification [2].
High-Resolution NMR Kinetics: Real-Time Cleavage Monitoring
Endpoint assays, such as turbidity reduction, fail to capture the transient kinetic states of rapid enzymatic cleavage. Real-time 15N-HSQC (Heteronuclear Single Quantum Coherence) NMR overcomes this by continuously monitoring the reaction vessel.
Figure 1: Real-time NMR kinetic workflow utilizing 15N2-Gly-Gly to monitor peptidase cleavage.
The Causality of the Shift: The disappearance of the substrate's cross-peak and the simultaneous appearance of the product's cross-peak in the 2D NMR spectrum allows for the direct extraction of substrate depletion rates (
LC-MS/MS Isotope Dilution Assays: Absolute Quantification
For high-throughput pharmacokinetic or diagnostic applications, LC-MS/MS is the gold standard. However, the protocol must be designed as a self-validating system to ensure data integrity.
Figure 2: LC-MS/MS isotope dilution pathway using 15N2-Gly-Gly for absolute quantification.
The Causality of the Spike: Spiking the 15N2-Gly-Gly before sample extraction ensures that any physical loss of the analyte during centrifugation or filtration is perfectly mirrored by the loss of the standard. The final 14N/15N ratio remains mathematically immune to volumetric errors, rendering the extraction protocol self-validating.
Quantitative Data Presentation
The integration of 15N2-Gly-Gly yields profound improvements in analytical metrics compared to unlabeled alternatives. The table below summarizes the quantitative advantages observed in standard dipeptidase assays.
| Analytical Parameter | Unlabeled Gly-Gly Substrate | 15N2-Gly-Gly Substrate | Mechanistic Advantage |
| NMR Background Interference | High (Requires extensive purification) | Negligible | 15N acts as an exclusive spectral filter. |
| Cleavage Site Resolution | Ambiguous (Overlapping signals) | Absolute (Site-specific shifts) | Breaks symmetry in polyglycine chains. |
| LC-MS/MS Matrix Correction | None (Vulnerable to ion suppression) | Complete (Ratio-based quant) | Co-elution guarantees identical ionization. |
| Limit of Quantification (Serum) | ~500 nM | < 10 nM | Eliminates isobaric background noise. |
Experimental Protocols (Self-Validating Systems)
To guarantee reproducibility, the following workflows are engineered with built-in validation checkpoints.
Protocol A: Real-Time NMR Kinetics of LytM using 15N2-Gly-Gly
-
Substrate Preparation: Dissolve 15N2-Gly-Gly in 50 mM sodium phosphate buffer (pH 7.0) containing 10% D2O (for spectrometer locking).
-
Spectrometer Calibration (Self-Validation Checkpoint): To ensure kinetic curves are not artificially skewed by instrument dead-time, lock, shim, and tune the spectrometer using a "dummy" sample of identical matrix composition before the enzyme is spiked into the true substrate tube.
-
Enzyme Initiation: Inject the purified LytM enzyme directly into the NMR tube inside the spectrometer using a specialized coaxial insert.
-
Data Acquisition: Immediately initiate a series of rapid 1D 15N-filtered or 2D 1H-15N HSQC experiments. Plot the integral of the disappearing 15N substrate peak against time to derive the initial velocity (
).
Protocol B: LC-MS/MS Quantification of Dipeptidase Activity
-
Matrix Spiking: Aliquot 50 µL of the biological sample (e.g., bacterial lysate) and immediately spike with 10 µL of a 1 µM 15N2-Gly-Gly internal standard solution.
-
Quenching and Extraction (Self-Validation Checkpoint): Add 200 µL of ice-cold methanol (-20°C). Causality: The cold organic solvent instantaneously denatures all active peptidases, freezing the kinetic state and preventing post-extraction cleavage. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes.
-
MRM Acquisition: Transfer the supernatant to an LC vial. Monitor the specific transitions for the endogenous substrate (e.g., m/z 133 → 76) and the 15N2-labeled standard (m/z 135 → 77). Calculate the absolute concentration using the peak area ratio.
References
-
Antenucci, L., Virtanen, S., Thapa, C., Jartti, M., Pitkänen, I., Tossavainen, H., & Permi, P. (2024). Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM. eLife, 13, RP93673.[Link]
-
JPT Peptide Technologies. (n.d.). Isotope Labeled Peptides: Precision Tools for Research. JPT. [Link]
-
Permi, P., et al. (2023). 1H, 13C, and 15N NMR chemical shift assignment of LytM N-terminal domain (residues 26-184). Biomolecular NMR Assignments, 17(2), 257-263.[Link]
Technical Guide: Glycyl-glycine-15N2 in Metabolic Pathway Analysis
Executive Summary
Glycyl-glycine-15N2 (Gly-Gly-15N2) is a stable isotope-labeled dipeptide tracer utilized to probe peptide transport kinetics, intracellular hydrolysis efficiency, and downstream amino acid assimilation. Unlike free amino acid tracers (e.g., 15N-Glycine), Gly-Gly-15N2 enters cells primarily via the Proton-Coupled Oligopeptide Transporter 1 (PEPT1/SLC15A1) , bypassing the saturation limits of specific amino acid transporters.
This guide details the mechanistic basis, experimental protocols, and mathematical modeling required to use Gly-Gly-15N2 for analyzing nitrogen flux, determining peptide bioavailability, and assessing the "peptide carrier" efficacy for metabolic engineering and drug delivery.
Part 1: Mechanistic Basis & Tracer Kinetics
The Transport Advantage (PEPT1 vs. Amino Acid Transporters)
The utility of Gly-Gly-15N2 lies in its distinct entry route. While free glycine competes for System A, ASC, and Gly transporters (often saturable and sodium-dependent), Gly-Gly-15N2 is a high-affinity substrate for PEPT1 (gut/kidney) and PEPT2 (kidney/brain/lung).
-
Stoichiometric Efficiency: One mole of Gly-Gly-15N2 delivers two moles of 15N-labeled glycine into the cytosol.
-
Kinetic Separation: By comparing the Rate of Appearance (
) of 15N-Glycine in plasma after Gly-Gly-15N2 administration versus free 15N-Glycine administration, researchers can quantify the contribution of the peptide transport pathway to total nitrogen assimilation.
Intracellular Hydrolysis & Metabolic Fate
Upon entry, Gly-Gly-15N2 is not typically incorporated directly into proteins. It undergoes rapid hydrolysis by cytosolic dipeptidases (e.g., cytosol non-specific dipeptidase).
Pathway Flow:
-
Influx: Gly-Gly-15N2 enters via PEPT1 (
symport). -
Hydrolysis: Cytosolic peptidases cleave the peptide bond.
-
Pool Expansion: Releases two 15N-Glycine molecules into the free amino acid pool.
-
Divergence: 15N-Glycine is then utilized for:
-
Glutathione (GSH) Synthesis: Critical in oxidative stress models.
-
Protein Synthesis: Incorporation into structural proteins.
-
Purine Synthesis: Donation of nitrogen to the nucleotide pool.
-
Pathway Visualization
The following diagram illustrates the differential uptake and metabolic fate of the dipeptide tracer.
Caption: Differential flux of Gly-Gly-15N2 via PEPT1, rapid cytosolic hydrolysis, and expansion of the intracellular 15N-Glycine pool.
Part 2: Experimental Protocol
Tracer Preparation
-
Source: this compound (98%+ enrichment).
-
Vehicle: Sterile 0.9% Saline (for IV) or distilled water (for oral gavage).
-
Dosing:
-
Rodent Bolus: 0.1 – 0.5 mmol/kg body weight.
-
Human Infusion: Primed continuous infusion (rare for dipeptides due to rapid hydrolysis) or oral bolus (5-10 mg/kg).
-
Sample Collection
Because the dipeptide is hydrolyzed rapidly, the primary analyte in plasma is often 15N-Glycine , not the intact dipeptide. However, to measure hydrolysis efficiency, both must be monitored.
-
Plasma: Collect into EDTA tubes on ice. Centrifuge immediately (4°C, 2000g, 10 min) to prevent ex vivo hydrolysis.
-
Tissue: Snap freeze in liquid nitrogen immediately to arrest peptidase activity.
-
Quenching: Deproteinize samples using sulfosalicylic acid (SSA) or methanol to halt enzymatic activity.
LC-MS/MS Methodology
Instrument: Triple Quadrupole Mass Spectrometer (e.g., AB Sciex QTRAP or Thermo Altis). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of glycine and glycyl-glycine.
| Parameter | Setting / Value |
| Column | Amide or Zwitterionic HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Ionization | ESI Positive Mode |
| Gly-Gly-15N2 MRM | Precursor: 135.1 m/z |
| Gly-15N MRM | Precursor: 77.1 m/z |
| Internal Standard | Glycyl-glycine-13C2 or Glycine-13C2 |
Note on MRM: The mass shift for Gly-Gly-15N2 (Molecular Weight ~134.1) vs. unlabeled (132.1) allows clear separation. The "+2" mass shift is distributed across the two nitrogen atoms.
Part 3: Data Analysis & Flux Modeling
Enrichment Calculation
Calculate the Mole Percent Excess (MPE) for the released 15N-Glycine.
Note: Since Gly-Gly-15N2 contains two labeled nitrogens, complete hydrolysis yields Gly-15N (M+1). If the dipeptide were singly labeled, calculations would differ.Calculating Hydrolysis & Absorption Rate
To determine the flux of glycine derived specifically from the dipeptide carrier (
Critical Quality Check: If intact Gly-Gly-15N2 is detected in plasma, it indicates incomplete hydrolysis or paracellular leak . In healthy organisms, plasma levels of intact dietary dipeptides should be negligible (<1% of dose).
Part 4: Applications & Case Studies
Gut Mucosal Integrity & Protein Synthesis
Gly-Gly-15N2 is superior to free glycine for assessing mucosal protein synthesis because PEPT1 is highly expressed in the brush border.
-
Application: Administer Gly-Gly-15N2 orally. Measure 15N incorporation into mucosal tissue protein.
-
Result: Higher enrichment in tissue protein compared to free Gly-15N indicates preferential utilization of peptide-bound amino acids.
Glutathione (GSH) Synthesis in Oxidative Stress
Glycine is often the limiting substrate for GSH synthesis.
-
Protocol: Infuse Gly-Gly-15N2.
-
Analysis: Measure 15N enrichment in the GSH pool (Precursor: Glycine).
-
Advantage: The dipeptide delivery system can drive intracellular glycine concentrations higher than free amino acid transport, potentially restoring GSH levels more effectively in sepsis or trauma models.
Differentiating Absorption Pathways
By co-administering 13C-Glycine (Free) and 15N-Glycyl-glycine (Peptide) , researchers can simultaneously track the efficiency of the amino acid transporter vs. the peptide transporter in the same subject.
-
Ratio Analysis: A Plasma 15N/13C ratio > 1 (normalized for dose) suggests PEPT1 upregulation or higher bioavailability of the peptide form.
References
-
Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link
-
Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. Link
-
Gilbert, E. R., et al. (2008). Peptide absorption and utilization: Implications for animal nutrition and health. Journal of Animal Science. Link
-
McCollum, G. Q., et al. (1998). Use of stable isotopes to measure in vivo protein synthesis in the gastrointestinal tract. American Journal of Physiology-Gastrointestinal and Liver Physiology. Link
-
Zhang, Y., et al. (2004). Expression, purification, and characterization of human proton-coupled oligopeptide transporter 1 (hPEPT1). Protein Expression and Purification. Link
Precision in the Proteome: A Technical Guide to Isotopic Labeling
Introduction: The Quantification Challenge
In high-stringency drug development and systems biology, knowing what proteins are present is rarely enough; we must know how much they change. Label-free quantification (LFQ), while accessible, suffers from run-to-run variability (missing values) and ionization suppression effects that compromise precision.
Isotopic labeling resolves this by introducing a "molecular ruler." By chemically or metabolically incorporating heavy stable isotopes (
Fundamental Principles of Mass Spectrometry Labeling
The core premise of isotopic labeling is the Mass Shift (
-
Chemical Identity: A "Heavy" peptide (labeled) and a "Light" peptide (natural) share the same physicochemical properties (hydrophobicity, pKa).
-
Co-elution: Because they are chemically identical, they co-elute from the Reverse Phase (RP) column at the same retention time (with minor exceptions for deuterium, discussed in Section 6).
-
MS Resolution: In the mass spectrometer, they are resolved by their mass-to-charge ratio (
). The ratio of their signal intensities provides the relative abundance.
Diagram 1: The Core Logic of Isotopic Quantification
Caption: Workflow demonstrating how chemically identical but mass-distinct peptides co-elute to allow precise ratio quantification.
Metabolic Labeling: SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for in vivo labeling. It introduces the label at the earliest possible stage (cell culture), minimizing technical error introduced during sample handling (lysis, digestion).
Mechanism
Cells are grown in media where specific amino acids (typically Lysine and Arginine) are replaced by their heavy isotopologues (e.g.,
-
Why Lys/Arg? Trypsin, the standard protease, cleaves C-terminal to Lysine and Arginine. This ensures every tryptic peptide (except the C-terminal of the protein) contains at least one labeled amino acid [1].
Protocol Overview
-
Adaptation: Pass cells in "Heavy" media for >5 doublings to ensure >97% incorporation efficiency.
-
Perturbation: Treat "Heavy" cells with drug; keep "Light" cells as control.
-
Mixing: Lyse cells and mix lysates 1:1 immediately.
-
Processing: Digest (Trypsin) -> LC-MS/MS.
-
Quantification: Performed at the MS1 level (precursor ion intensity).
Diagram 2: SILAC Workflow
Caption: SILAC introduces labels during cell growth, mixing samples immediately after lysis to negate processing errors.
Technical Insight: The Arginine-to-Proline Conversion
A common artifact in SILAC is the metabolic conversion of heavy Arginine to heavy Proline via the ornithine pathway. This splits the heavy signal into two pools, reducing quantification accuracy.
-
Solution: Titrate Arginine concentration carefully or use cell lines auxotrophic for Proline.
Chemical Labeling: Isobaric Tagging (TMT/iTRAQ)
While SILAC is limited to 2-3 conditions (Light/Medium/Heavy), Tandem Mass Tags (TMT) allow multiplexing of up to 18 samples (TMTpro) in a single run.
Mechanism
TMT tags are isobaric : the intact tags all have the exact same mass. They consist of three parts:
-
Reactive Group: Binds to N-terminus and Lysine residues.
-
Reporter Ion: Variable mass (e.g., 126-134 Da).
-
Balancer Group: Balances the mass difference of the reporter so the total tag mass remains constant.
-
MS1 Level: All samples co-elute as a single peak (same total mass). This increases signal-to-noise.
-
MS2 Level: Upon fragmentation (HCD), the tag breaks. The Reporter Ions are released. Their relative intensities in the low m/z region quantify the peptides [2].
Diagram 3: TMT Structure & Fragmentation
Caption: TMT tags appear identical in MS1 but release distinct reporter ions in MS2 for quantification.
Technical Insight: Ratio Compression
In complex mixtures, co-isolating interfering ions (background peptides) with the target peptide is common.[2][3] These background ions also release reporter ions, compressing the observed ratio toward 1:1.
-
Solution: Use SPS-MS3 (Synchronous Precursor Selection).[2] This adds a third stage of fragmentation to purify the target ion before releasing the reporters, significantly improving accuracy.
Absolute Quantification: AQUA
For clinical or pharmacokinetic questions ("How many nanograms of Protein X are in this plasma?"), relative quantification is insufficient. AQUA (Absolute QUAntification) uses synthetic "heavy" peptides spiked in at known concentrations [3].
-
Protocol: Synthesize a peptide mimicking a unique sequence of the target protein using heavy isotopes (
C/ N). -
Spike-in: Add a known amount (e.g., 10 fmol) to the lysate before digestion.
-
Analysis: Measure the ratio of Endogenous (Light) to Synthetic (Heavy). Since the Heavy amount is known, the Endogenous amount can be calculated.
Comparative Analysis & Senior Scientist Notes
Method Selection Matrix
| Feature | SILAC | TMT (Isobaric) | AQUA | Label-Free (LFQ) |
| Quantification Stage | MS1 (Precursor) | MS2/MS3 (Reporter) | MS1 or MS2 (SRM) | MS1 |
| Multiplexing | Low (2-3) | High (up to 18) | N/A (Targeted) | Unlimited |
| Precision (CV) | Very High (<5%) | High (<10%) | Very High (<5%) | Moderate (15-20%) |
| Cost | High (Media) | High (Reagents) | High (Synthesis) | Low |
| Error Introduction | Minimal (mix at lysis) | Moderate (mix after digest) | Minimal (if spiked early) | High (run-to-run) |
Critical Experimental Nuances
-
The Deuterium Effect: Avoid using Deuterium (
H) for retention-time sensitive quantification if possible.[4] Deuterated peptides are slightly less hydrophobic than hydrogenated ones and can elute 1-2 seconds earlier on high-resolution C18 columns. This misalignment can complicate peak integration windows. Always prefer C or N, which do not shift retention time. -
Mixing Integrity (Z-Factor): In TMT workflows, mixing happens after protein digestion and labeling. Any pipetting error here directly skews the data. Use volumetric verification or BCA assays after digestion but before labeling to ensure 1:1 loading.
-
Dynamic Range: SILAC is superior for detecting small changes (1.2-fold) because MS1 quantification is continuous across the peak. TMT is better for "deep" proteomics (detecting low abundance proteins) because the signals from all samples are additive in MS1, boosting the precursor ion above the noise threshold.
References
-
Ong, S. E., et al. (2002).[1][5][6][7] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][5][6][7][8] Molecular & Cellular Proteomics. Link
-
Thompson, A., et al. (2003).[9][10][11] Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS.[9][11][12] Analytical Chemistry. Link
-
Gerber, S. A., et al. (2003).[13][14] Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS. PNAS.[13][15] Link[13]
-
Van Hoof, D., et al. (2007).[1][5] An experimental correction for arginine-to-proline conversion artifacts in SILAC-based quantitative proteomics. Nature Methods.[1][9] Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. TMT MS3 and SPS-MS3: How to Mitigate Ratio Compression and Enhance Quantitative Accuracy | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Data Calibration in TMT/iTRAQ Proteomics: How to Identify and Correct Channel Interference and Ratio Compression - MetwareBio [metwarebio.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Top considerations for TMT mass spectrometry analysis | Drug Discovery News [drugdiscoverynews.com]
- 10. scribd.com [scribd.com]
- 11. Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 13. Absolute quantification of proteins and phosphoproteins from cell lysates by tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]
- 15. pnas.org [pnas.org]
Methodological & Application
Protocol for using Glycyl-glycine-15N2 in cell culture
Application Note: Precision Tracking of Peptide Transport and Metabolism
Protocol: High-Resolution Analysis of Glycyl-glycine-
Introduction & Core Rationale
The Substrate: Glycyl-glycine-
Why This Protocol Matters:
Standard amino acid uptake assays often suffer from high background noise due to large endogenous pools of intracellular amino acids. By using Gly-Gly-
-
Transport Specificity (SLC15A1/PEPT1): Gly-Gly is the canonical substrate for the proton-coupled oligopeptide transporter 1 (PEPT1). The
N label distinguishes the transported exogenous peptide from any endogenous dipeptides. -
Metabolic Flux Tracing: Once internalized, Gly-Gly is rapidly hydrolyzed by cytoplasmic peptidases into free Glycine-
N. This allows for the precise tracking of nitrogen incorporation into downstream biosynthetic pathways (e.g., Glutathione, Purines, and Heme) without interference from the pre-existing cellular Glycine pool.
Material Properties & Pre-Experimental Setup
Before initiating cell culture, the stability and solubility of the probe must be managed.[1]
| Parameter | Specification | Critical Note |
| Molecular Weight | ~134.13 g/mol | +2 Da shift from unlabeled Gly-Gly (132.12 g/mol ). |
| Solubility | High (>100 mM in H | Dissolve in Milli-Q water; do not heat. |
| Sterilization | 0.22 µm Filtration | Do NOT Autoclave. Heat can induce hydrolysis or Maillard reactions if sugars are present. |
| Stability | Medium | Stable in sterile water at -20°C. Unstable in Serum: Fetal Bovine Serum (FBS) contains extracellular peptidases that will hydrolyze Gly-Gly before uptake. |
Critical Directive: All uptake assays must be performed in serum-free buffers (e.g., HBSS or Krebs-Ringer) to prevent extracellular hydrolysis.
Experimental Workflow 1: PEPT1 Transport Kinetics
Objective: Determine the uptake rate (
Mechanism: PEPT1 is a proton-symporter.[2][3] It utilizes an inward proton gradient to drive peptide uptake.[3][4] Therefore, the extracellular pH is the "on-switch" for the transporter.
Protocol Steps:
-
Cell Preparation:
-
Use Caco-2 (intestinal model) or HEK293 cells overexpressing SLC15A1.
-
Seed cells in 12-well plates. Differentiate Caco-2 for 14-21 days to express brush border transporters.
-
-
Buffer Preparation:
-
Uptake Buffer (Active): HBSS adjusted to pH 6.0 (MES buffered).
-
Control Buffer (Passive): HBSS adjusted to pH 7.4 (HEPES buffered).
-
-
Equilibration:
-
Wash cells 2x with pH 6.0 buffer (warm) to establish the proton gradient.
-
-
Treatment:
-
Add Gly-Gly-
N (Concentration range: 0.1 mM – 20 mM) in Uptake Buffer. -
Control Well: Add 20 mM unlabeled Glycyl-Sarcosine (Gly-Sar) to compete out specific transport.
-
-
Incubation:
-
Incubate for 10–30 minutes at 37°C. (Short times prevent saturation and extensive metabolism).
-
-
Termination (The "Stop" Step):
-
Aspirate buffer rapidly.
-
Wash 3x with Ice-Cold PBS (pH 7.4) containing 1 mM unlabeled Gly-Gly.
-
Why? The cold stops the transporter; the unlabeled Gly-Gly displaces surface-bound tracer.
-
-
Lysis & Extraction:
-
Add 200 µL 80% Methanol (-80°C) .
-
Scrape cells, collect lysate, vortex, and centrifuge (14,000 x g, 10 min, 4°C).
-
Collect supernatant for LC-MS/MS.
-
Experimental Workflow 2: Intracellular Metabolic Flux
Objective: Trace the incorporation of
Protocol Steps:
-
Pulse Phase:
-
Incubate cells in serum-free media containing 2 mM Gly-Gly-
N for 1, 2, 4, and 8 hours.
-
-
Chase Phase (Optional):
-
Remove label, wash, and replace with standard media to observe label washout/turnover.
-
-
Quenching:
-
Identical Methanol extraction as above. Speed is critical to prevent artificial turnover during harvest.
-
Visualization of Workflows
Diagram 1: The Transport & Metabolism Pathway
Caption: Mechanistic pathway of Gly-Gly-
Diagram 2: Experimental Decision Tree
Caption: Decision matrix for selecting experimental conditions based on kinetic vs. metabolic objectives.
Analytical Detection (LC-MS/MS)
To validate the protocol, use Liquid Chromatography-Tandem Mass Spectrometry.[5]
Target Analytes:
-
Gly-Gly-
N (Intact): Measures transporter activity. -
Glycine-
N (Free): Measures hydrolysis rate.
Suggested MRM Transitions (Positive Mode ESI):
| Analyte | Precursor (m/z) | Product (m/z) | Note |
| Gly-Gly (Unlabeled) | 133.1 | 76.1 | Loss of Glycine |
| Gly-Gly- | 135.1 | 77.1 | +2 Da Shift (Precursor), +1 Da (Product) |
| Glycine (Unlabeled) | 76.1 | 30.1 | Immonium ion |
| Glycine- | 77.1 | 31.1 | +1 Da Shift |
Data Normalization: Normalize all MS peak areas to Total Protein Content (BCA Assay) of the cell pellet to account for variations in cell number.
Troubleshooting & Quality Control
-
Self-Validating Check: Include a "Zero-Time" point where the label is added and immediately removed/washed. If the signal is high, your washing step is insufficient, and you are measuring extracellular binding, not transport.
-
pH Sensitivity: If uptake at pH 7.4 is equal to uptake at pH 6.0, your cells likely do not express functional PEPT1, or the transporter is saturated.
-
Hydrolysis Control: Incubate Gly-Gly-
N in cell-free media at 37°C for the duration of the experiment. Analyze by MS. If degradation occurs, your media contains contaminating proteases.
References
-
Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology. Link
-
Daniel, H. (2004). Molecular and integrative physiology of intestinal peptide transport. Annual Review of Physiology. Link
-
Yuan, M., et al. (2012). A targeted metabolomics protocol for short-chain amino acids and dipeptides. Nature Protocols. Link
-
Brandsch, M. (2006). Transport of drugs by intestinal peptide transporters: PEPT1 and PEPT2. Journal of Pharmacy and Pharmacology. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of PepT1 (SLC15A1) Substrate Characteristics of Therapeutic Cyclic Peptides [mdpi.com]
- 4. nanion.de [nanion.de]
- 5. researchgate.net [researchgate.net]
Glycyl-glycine-15N2 as an internal standard for quantitative proteomics.
Topic: Glycyl-glycine-15N2 as an Internal Standard for Quantitative Proteomics
Executive Summary
The accurate quantification of proteins and post-translational modifications (PTMs) in complex biological matrices requires robust normalization strategies to correct for technical variance, matrix effects, and ion suppression. This compound (Gly-Gly-15N2) —a stable isotope-labeled (SIL) dipeptide—has emerged as a critical internal standard in Isotope Dilution Mass Spectrometry (IDMS) and targeted proteomics[]. This application note provides a comprehensive, field-proven guide to utilizing Gly-Gly-15N2 for absolute quantification and as a system suitability standard in ubiquitinomics (di-glycine remnant profiling).
Mechanistic Rationale: The Superiority of 15N-Labeling in IDMS
In LC-MS/MS, the ionization efficiency of an analyte is highly dependent on the co-eluting background matrix. To achieve absolute quantification, an internal standard must experience the exact same matrix effects as the endogenous target.
-
The Deuterium Isotope Effect: Historically, deuterium (2H) has been used for SIL peptides. However, the carbon-deuterium (C-D) bond is shorter and less lipophilic than the carbon-hydrogen (C-H) bond. In reversed-phase liquid chromatography (RPLC), this causes deuterium-labeled standards to elute slightly earlier than their endogenous counterparts, exposing them to different ion suppression environments.
-
The 15N Advantage: The incorporation of heavy nitrogen (15N) into the peptide backbone (as in Gly-Gly-15N2) does not alter the molecule's hydrophobicity. The heavy standard perfectly co-elutes with the light analyte, ensuring that the ratio of Light-to-Heavy ions accurately reflects the endogenous concentration, independent of transient ESI fluctuations.
Application in Ubiquitinomics (K-ε-GG Profiling)
Ubiquitination regulates diverse cellular processes, including targeted protein degradation via the ubiquitin-proteasome system[2]. In bottom-up proteomics, tryptic digestion of ubiquitinated proteins cleaves the ubiquitin chain but leaves a characteristic di-glycine (Gly-Gly) remnant covalently attached to the ε-amino group of the modified lysine (K-ε-GG)[3].
While anti-K-ε-GG antibodies are used to enrich these modified peptides[4], quantifying them across large clinical cohorts (where metabolic labeling like SILAC is impossible) requires external spike-ins. Free Gly-Gly-15N2 is spiked into the sample post-digestion to serve as a Global Normalizer and System Suitability Test (SST) . Because it mimics the fundamental structural unit of the ubiquitin remnant, it provides a highly accurate baseline to monitor mass spectrometer calibration, retention time stability, and global ionization efficiency across hundreds of injections.
Experimental Workflow
Workflow for ubiquitinomics using Gly-Gly-15N2 internal standard spike-in and IDMS.
Self-Validating Methodologies & Protocols
The following protocol is designed as a self-validating system. By incorporating blank runs and isotopic cross-talk checks, the methodology ensures that the internal standard does not artificially inflate the endogenous signal.
Protocol A: Preparation of the Gly-Gly-15N2 Master Standard
Causality Note: Peptides adhere to plastic surfaces. Using low-bind tubes and carrier solvents prevents standard loss at low concentrations.
-
Reconstitution: Dissolve 1 mg of lyophilized this compound (Purity ≥98% atom 15N)[] in 1 mL of LC-MS grade water containing 0.1% Formic Acid (FA) to create a 1 mg/mL stock.
-
Carrier Addition: To prevent adsorption, prepare a working solution (e.g., 1 µg/mL) in a diluent containing 0.1% FA and 0.001% Polyethylene Glycol (PEG) or a non-interfering carrier protein (e.g., 50 fmol/µL BSA digest).
-
Cross-Talk Validation (Critical): Inject the Heavy standard alone into the LC-MS/MS. Monitor the Light transitions. The Light signal must be <0.5% of the Heavy signal to ensure isotopic purity.
Protocol B: Sample Spiking for K-ε-GG Normalization
-
Lysis & Digestion: Lyse cells in 8M Urea, 50 mM Tris-HCl (pH 8.0). Reduce with 5 mM DTT and alkylate with 15 mM Iodoacetamide. Dilute urea to <2M and digest overnight with sequencing-grade Trypsin (1:50 enzyme-to-substrate ratio)[4].
-
Spike-In: Immediately post-digestion, spike Gly-Gly-15N2 into the peptide mixture at a final concentration of 50 fmol/µg of total protein.
-
Why post-digestion? Spiking before digestion risks degradation of the standard or interference with the tryptic cleavage of endogenous ubiquitin chains.
-
-
Desalting: Acidify the sample to 1% Trifluoroacetic acid (TFA) and desalt using C18 Sep-Pak cartridges. Elute in 50% Acetonitrile/0.1% FA and lyophilize.
-
Enrichment (Optional): Resuspend in immunoprecipitation buffer and enrich K-ε-GG peptides using an anti-di-glycine remnant antibody[3]. The spiked free Gly-Gly-15N2 will partially flow through but a calibrated fraction will remain, serving as a global injection standard.
Quantitative Data Presentation: MRM Parameters
To quantify the dipeptide, Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) is employed. The table below summarizes the optimized mass transitions. Because both nitrogen atoms are labeled with 15N, the mass shift is +2 Da for the precursor and +1 Da for each single-nitrogen product ion.
| Analyte | Formula | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Ion Type | Collision Energy (eV) | Co-Elution RT (min) |
| Endogenous Gly-Gly (Light) | C₄H₈N₂O₃ | 133.1 | 76.0 | y₁ | 15 | 2.45 |
| Endogenous Gly-Gly (Light) | C₄H₈N₂O₃ | 133.1 | 58.0 | b₁ | 18 | 2.45 |
| Gly-Gly-15N2 (Heavy) | C₄H₈[¹⁵N]₂O₃ | 135.1 | 77.0 | y₁ | 15 | 2.45 |
| Gly-Gly-15N2 (Heavy) | C₄H₈[¹⁵N]₂O₃ | 135.1 | 59.0 | b₁ | 18 | 2.45 |
Table 1: MRM transitions for absolute quantification of Glycyl-glycine. Note the identical retention times (RT), confirming the absence of the chromatographic shift typically seen with deuterium labels.
Troubleshooting & Field Insights
-
Signal Suppression of the Standard: If the Heavy standard signal drops significantly in the biological matrix compared to the neat solvent, the sample is experiencing severe ion suppression. Solution: Dilute the sample 1:10 or optimize the LC gradient to separate the standard from early-eluting salts and hydrophilic contaminants.
-
Variable Light/Heavy Ratios in Replicates: This usually indicates poor mixing during the spike-in step. Solution: Ensure the Gly-Gly-15N2 standard is added to a fully solubilized sample and vortexed thoroughly before any solid-phase extraction (SPE) or enrichment steps.
References
Sources
- 2. Quantitative Lys-ϵ-Gly-Gly (diGly) Proteomics Coupled with Inducible RNAi Reveals Ubiquitin-mediated Proteolysis of DNA Damage-inducible Transcript 4 (DDIT4) by the E3 Ligase HUWE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mass Spectrometry-Based Proteomics for Investigating DNA Damage-Associated Protein Ubiquitylation [frontiersin.org]
- 4. Refined Preparation and Use of Anti-diglycine Remnant (K-ε-GG) Antibody Enables Routine Quantification of 10,000s of Ubiquitination Sites in Single Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Incorporating Glycyl-glycine-15N2 for in vivo metabolic labeling
Title: Advanced Application Note: In Vivo Metabolic Labeling of Collagen and Proteomes Using Glycyl-glycine-
Abstract
This guide details the protocol for utilizing Glycyl-glycine-
Scientific Rationale & Mechanism
The Dipeptide Advantage
Standard metabolic labeling often uses free
Why Glycyl-glycine-
-
Stoichiometry: Each mole of tracer delivers two moles of
-Glycine upon hydrolysis. -
Transport Kinetics: The dipeptide enters via the PEPT1 (SLC15A1) transporter. This system is proton-coupled, high-capacity, and low-affinity, meaning it does not saturate at physiological concentrations of tracer, allowing for rapid "flooding" of the precursor pool [1].
-
Metabolic Channeling: Intracellular hydrolysis by cytosolic peptidases releases glycine directly near the site of protein synthesis, potentially equilibrating the tRNA-charged pool more efficiently than extracellular free glycine.
Mechanism of Action Diagram
Caption: Figure 1. Kinetic pathway of Gly-Gly-15N2. The dipeptide utilizes the high-capacity PEPT1 transporter, bypassing the saturable System A transporter used by free glycine, resulting in rapid expansion of the intracellular isotopic pool.
Experimental Protocol
Materials & Reagents
-
Tracer: Glycyl-glycine-(
, 98%+), desalted. -
Vehicle: 0.9% Saline (sterile, pyrogen-free).
-
Animal Model: Rodent (Rat/Mouse). Note: PEPT1 is highly expressed in the small intestine and kidney.
-
Derivatization Reagent: MTBSTFA + 1% TBDMSCl (for GC-MS analysis).
Tracer Administration Strategy
The choice of administration depends on the observation window.
| Method | Indication | Dosage (Mouse) | Advantages |
| Oral Gavage (Bolus) | Acute synthesis (0–6 hrs) | 20–50 mg/kg | Direct engagement of intestinal PEPT1; mimics dietary absorption. |
| IP Injection | Systemic labeling (Non-gut) | 20–50 mg/kg | Bypasses first-pass gastric emptying; rapid systemic distribution. |
| Dietary Admixture | Chronic turnover (Days/Weeks) | 1–2% w/w in chow | Maintains steady-state enrichment; ideal for slow-turnover proteins (Collagen). |
Step-by-Step Workflow (Oral Bolus Example)
-
Preparation: Dissolve Gly-Gly-
in sterile saline to a concentration of 10 mg/mL. Filter sterilize (0.22 µm). -
Baseline: Collect baseline plasma/tissue from n=3 control animals (unlabeled) to establish natural abundance (
). -
Administration: Administer the tracer via oral gavage. Record time as
. -
Chase Period: Allow tracer incorporation for the defined period (e.g., 4 hours).
-
Harvest:
-
Anesthetize animal.
-
Blood: Collect via cardiac puncture into EDTA tubes (centrifuge immediately to separate plasma).
-
Tissue: Rapidly excise tissue (liver, skin, muscle), rinse in ice-cold PBS, and snap-freeze in liquid nitrogen. Crucial: Delays here cause proteolysis, contaminating the free pool.
-
Sample Processing for Mass Spectrometry
A. Free Amino Acid Pool (Precursor)
-
Homogenize 50 mg tissue in 500 µL ice-cold methanol/water (80:20).
-
Centrifuge at 14,000 x g for 10 min at 4°C.
-
Collect supernatant (contains free Glycine-
). -
Dry under nitrogen gas.
-
Derivatization: Add 50 µL acetonitrile + 50 µL MTBSTFA. Incubate at 70°C for 30 min.
B. Protein Bound Pool (Product)
-
Resuspend the pellet from step A in 1 mL 6N HCl.
-
Hydrolysis: Incubate at 110°C for 24 hours (breaks peptide bonds).
-
Dry the hydrolysate under nitrogen.
-
Derivatize as above using MTBSTFA.
Data Analysis & Calculations
GC-MS Detection
Analyze samples using Gas Chromatography-Mass Spectrometry (GC-MS) in Electron Impact (EI) mode.
-
Target: Glycine-tBDMS derivative.
-
Ions to Monitor:
-
m/z 218: Fragment containing the nitrogen and carbon backbone (
). -
m/z 219: Single label (
, ). -
m/z 220: Double label (
, ). Note: Since the dipeptide hydrolyzes to free glycine, the primary enrichment in the pool will be M+1 (single 15N glycine), unless metabolic scrambling occurs.
-
Calculation of Fractional Synthesis Rate (FSR)
The FSR represents the percentage of the protein pool that is synthesized per unit of time.
- : Enrichment (Atom Percent Excess, APE) of glycine in the protein hydrolysate.
- : Enrichment (APE) of free glycine in the tissue fluid (or plasma surrogate).
- : Labeling duration in hours.
Validation Check:
Ensure that
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Enrichment in Protein | Slow turnover rate (e.g., Collagen) | Switch from Bolus to Dietary Admixture (7-14 days). |
| High Background Noise | Incomplete derivatization | Ensure reagents are fresh and moisture-free (MTBSTFA is water-sensitive). |
| Inconsistent Precursor Pool | Rapid clearance of tracer | Use a "primed continuous infusion" rather than a bolus to maintain steady state. |
| No M+1 Peak detected | Tracer failure or instrument error | Run a pure Gly-Gly-15N2 standard. Note: The dipeptide itself will not elute at the glycine retention time; it must be hydrolyzed. |
Workflow Diagram
Caption: Figure 2.[1][2] End-to-end experimental workflow for Gly-Gly-15N2 metabolic labeling, from administration to FSR calculation.
References
-
Adibi, S. A. (1997). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology, 113(1), 332-340. Link
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link
-
Previs, S. F., et al. (2004). Quantifying rates of protein synthesis in humans by use of stable isotope tracers: detecting quantitative changes in fractional synthesis rates.[3][4] American Journal of Physiology-Endocrinology and Metabolism, 286(5), E665-E672. Link
-
Zhang, X. J., et al. (2002). Peptide transport is more efficient than free amino acid transport in the lactating mammary gland. Journal of Nutrition, 132(6), 1256-1260. Link
-
Babraj, J. A., et al. (2005). Collagen synthesis in human skin and muscle: effects of aging and nutritional intervention. Journal of Physiology, 569(Pt 3), 361-367. Link
Sources
Application Note: Precision NMR Sample Preparation with Glycyl-glycine-15N2
The following is a comprehensive Application Note and Protocol for the preparation and utilization of Glycyl-glycine-15N2 (Gly-Gly-15N2) in NMR spectroscopy.
Executive Summary
Isotopically labeled This compound (Gly-Gly-15N2) is a premier small-molecule reference standard for biomolecular NMR. Unlike simple inorganic standards (e.g.,
This guide details the protocol for preparing Gly-Gly-15N2 samples to serve three critical functions:
-
Pulse Sequence Calibration: Optimization of INEPT/HSQC delays via precise
-coupling measurements. -
Chemical Shift Referencing: Internal referencing for protein NMR.
-
In-situ pH Monitoring: Utilizing the pH-dependent chemical shift of the N-terminal amine.
Scientific Foundation & Mechanism[1]
The Chemical System
Glycyl-glycine exists in aqueous solution as an equilibrium of three primary protonation states. The 15N chemical shifts are highly sensitive to these transitions.
-
Amide Nitrogen (
): Simulates protein backbone nitrogens. Its chemical shift is relatively stable but sensitive to hydrogen bonding and temperature. -
Amine Nitrogen (
): Highly sensitive to pH changes near its pKa (~8.2), acting as an intrinsic pH probe.
Protonation Equilibria (DOT Visualization)
The following diagram illustrates the transition from cationic to anionic forms, governed by solution pH.
Figure 1: Protonation states of Glycyl-glycine. The Zwitterionic form is the target for standard "protein-like" reference samples.
Materials & Equipment
Reagents
| Reagent | Grade/Purity | Purpose |
| This compound | >98% Isotopic Enrichment | Primary Analyte |
| D2O (Deuterium Oxide) | 99.9% D | Lock Solvent |
| H2O (Milli-Q) | 18.2 MΩ[1]·cm | Bulk Solvent |
| DSS-d6 or TSP-d4 | NMR Grade | Internal Chemical Shift Reference (0.00 ppm) |
| NaOD / DCl | 0.1 M - 1.0 M solutions | pH Adjustment |
| Sodium Phosphate | NMR Grade | Buffering (if pH stability is required) |
Equipment
-
NMR Tubes: 5mm high-precision tubes (e.g., Wilmad 535-PP or Shigemi for low volume).
-
pH Meter: Micro-electrode required for small volumes.
-
Centrifuge: Capable of 12,000 x g (for removing particulates).
Protocol: Preparation of the "Master Standard" (50 mM)
This protocol creates a stable, high-sensitivity standard suitable for pulse width calibration and daily spectrometer QC.
Workflow Diagram
Figure 2: Step-by-step workflow for preparing a high-fidelity NMR standard.
Detailed Methodology
Step 1: Calculation & Weighing
-
Target: 50 mM concentration in 600 µL total volume.
-
MW (Gly-Gly-15N2): ~134.1 g/mol (Natural Gly-Gly is 132.12; add ~2 for 15N).
-
Mass Required:
. -
Note: Weighing small amounts is error-prone. It is often better to prepare a 1.0 mL stock and transfer 600 µL.
Step 2: Solvent Preparation
-
Prepare a 90% H2O / 10% D2O mixture.
-
Why? 10% D2O provides the lock signal. 90% H2O ensures the amide protons are visible (they exchange and disappear in 100% D2O).
-
-
Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) to a final concentration of 0.5 mM.
-
Why? DSS is the IUPAC standard for biological NMR. Avoid TSP if pH < 4 as it can protonate and shift.
-
Step 3: Dissolution & pH Adjustment
-
Dissolve the peptide in the solvent.
-
Measure pH: The natural pH of Gly-Gly in water is slightly acidic (~5.5 - 6.0).
-
Target pH: 6.0 .
-
Why? At pH 6.0, the amide proton exchange rate is minimized (the "exchange trough"), resulting in the sharpest amide proton signals.
-
Adjustment: Use dilute NaOD or DCl. Do not overshoot.
-
Step 4: Clarification
-
Centrifuge the sample at 12,000 x g for 5 minutes.
-
Why? Even "pure" powders contain dust/fibers that ruin magnetic field homogeneity (shimming).
Step 5: Transfer
-
Transfer exactly 550-600 µL to the NMR tube. Ensure no air bubbles remain at the bottom.
Applications & Data Interpretation[3][4][5][6][7]
Pulse Sequence Calibration (INEPT Optimization)
To observe 15N, we typically use magnetization transfer from 1H (HSQC/INEPT). This transfer efficiency depends on the delay
-
Standard Protein
: ~92 Hz. -
Gly-Gly-15N2
: ~94.1 Hz . -
Calculation:
-
Protocol:
-
Run a 1D 1H-coupled 15N HSQC (or simple 1D 15N with NOE).
-
Measure the splitting of the amide doublet in Hz.
-
Update your spectrometer's coupling constant parameter (cnst4 on Bruker) to match the measured value for maximum sensitivity.
-
Chemical Shift Referencing
Using the Unified Scale (IUPAC recommendations), reference the 15N carrier frequency indirectly based on the 1H DSS signal.
-
Calibrate 1H pulse on DSS (0.00 ppm).
-
Calculate 15N zero-point (
ratio for 15N is 0.101329118). -
Expected Shifts (relative to liquid NH3):
-
Amide N: ~95 - 105 ppm (pH dependent).
-
Amine N: ~35 - 45 ppm (pH dependent).
-
pH Titration Data (The "pH Meter" Effect)
The N-terminal amine shift is a sensitive pH probe.
| pH Condition | Dominant Species | Amine 15N Shift (approx) | Amide 15N Shift (approx) |
| pH 2.0 | Cation (+H3N...) | ~35 ppm | ~95 ppm |
| pH 6.0 | Zwitterion (+H3N...) | ~36 ppm | ~98 ppm |
| pH 10.0 | Anion (H2N...) | ~45 ppm (Shift >10ppm) | ~102 ppm |
*Values are approximate relative to liquid NH3. Exact values must be calibrated per spectrometer temperature and concentration.
Troubleshooting & QC
| Symptom | Probable Cause | Corrective Action |
| No Amide Signal (1H or 15N) | pH too high (> 8.0) | Amide protons are exchanging with water too fast. Lower pH to 6.0 or lower temperature to 278K. |
| Broad Lines | Paramagnetic impurities or aggregation | Add 1 mM EDTA to chelate metals. Ensure concentration is < 100 mM. |
| Split Peaks (Doublets) | J-coupling active | If running decoupled experiments, check decoupler power/tuning. If coupled, this is normal ( |
References
-
IUPAC Recommendations (2001/2008).Unified Chemical Shift Scale for NMR.
-
Source:
-
-
Biological Magnetic Resonance Data Bank (BMRB).
-
Source:
-
-
Wishart, D. S., et al. (1995).1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.
-
Source:
-
-
Levy, G. C., & Lichter, R. L. Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy.[2] (Classic Text for 15N properties).
Sources
Tracing the Path of Nitrogen: A Detailed Guide to Using Glycyl-glycine-¹⁵N₂ in Agricultural Nitrogen Fixation Research
Introduction: Beyond Inorganic Nitrogen - The Role of Organic Nitrogen in Plant Nutrition
In the intricate dance of nutrient cycling within agricultural ecosystems, nitrogen stands as a cornerstone, a key determinant of plant growth and productivity. For decades, research has predominantly focused on inorganic forms of nitrogen, namely ammonium and nitrate, as the primary sources for plant uptake. However, a growing body of evidence illuminates the significant role of soluble organic nitrogen compounds, such as amino acids and small peptides, in plant nitrogen nutrition.[1][2] These organic molecules can be directly absorbed by plant roots, offering an alternative and sometimes energetically favorable pathway for nitrogen acquisition.[3] This is particularly relevant in environments where microbial activity and organic matter decomposition are high.
Glycyl-glycine (Gly-Gly), the simplest dipeptide, serves as an excellent model compound to investigate the uptake and metabolism of small peptides by crops. By employing Glycyl-glycine labeled with the stable isotope ¹⁵N (Glycyl-glycine-¹⁵N₂), researchers can precisely trace the journey of this organic nitrogen source from the soil into the plant and unravel its contribution to the overall nitrogen economy of the crop. This guide provides detailed application notes and protocols for utilizing Glycyl-glycine-¹⁵N₂ in nitrogen fixation and uptake research, tailored for scientists in agricultural science and related fields.
Application Notes: The "Why" Behind Using Glycyl-glycine-¹⁵N₂
The choice of Glycyl-glycine-¹⁵N₂ as a tracer is underpinned by several key scientific considerations that offer unique insights into nitrogen dynamics:
-
Direct Evidence of Peptide Uptake: The use of a ¹⁵N-labeled dipeptide allows for the unequivocal demonstration of intact peptide uptake by plant roots, distinguishing it from the uptake of its constituent amino acid (glycine) following extracellular hydrolysis. This is crucial for understanding the full spectrum of nitrogen acquisition strategies employed by plants.
-
Competition Dynamics: Introducing Glycyl-glycine-¹⁵N₂ into the soil environment enables the study of competitive interactions for this nitrogen source between plants and soil microorganisms. This provides a more realistic depiction of nutrient cycling in the rhizosphere, the dynamic interface between roots and soil.
-
Metabolic Fate and Allocation: By tracing the ¹⁵N label within the plant, researchers can determine the metabolic fate of the nitrogen derived from the dipeptide. This includes its incorporation into amino acids, proteins, and other nitrogenous compounds, as well as its allocation to different plant tissues (roots, shoots, leaves, and grains).
-
Efficiency of Organic Nitrogen Use: Quantifying the amount of ¹⁵N from Glycyl-glycine-¹⁵N₂ that is incorporated into the plant biomass provides a direct measure of the efficiency with which the plant utilizes this organic nitrogen source. This information is vital for developing sustainable agricultural practices that optimize nitrogen use.
Causality in Experimental Design: Key Considerations
When designing experiments with Glycyl-glycine-¹⁵N₂, it is imperative to consider the following factors to ensure the generation of robust and interpretable data:
-
Hydrolysis in Soil: Glycyl-glycine can be hydrolyzed into two molecules of glycine by peptidases present in the soil and on root surfaces.[4] It is therefore essential to include control treatments with ¹⁵N-labeled glycine to differentiate between the uptake of the intact dipeptide and the uptake of its hydrolysis product.
-
Microbial Immobilization: Soil microorganisms are highly efficient at scavenging soluble organic nitrogen. A significant portion of the applied Glycyl-glycine-¹⁵N₂ may be immobilized by the microbial biomass. Therefore, quantifying the ¹⁵N in the microbial biomass is crucial for a complete nitrogen balance.
-
Concentration and Timing of Application: The concentration of Glycyl-glycine-¹⁵N₂ applied should be carefully chosen to be environmentally relevant and to avoid inducing an artificial response in the plant or microbial community. The timing of application should coincide with key stages of plant nitrogen demand.
Experimental Protocols: A Step-by-Step Guide
This section outlines detailed protocols for conducting a typical experiment to trace the uptake and assimilation of Glycyl-glycine-¹⁵N₂ in a crop species.
Experimental Workflow Overview
Caption: General workflow for a ¹⁵N tracer experiment using Glycyl-glycine-¹⁵N₂.
Protocol 1: Plant Growth and ¹⁵N Labeling in a Controlled Environment
This protocol describes a pot-based experiment, which allows for greater control over environmental variables.
1.1. Materials:
-
Pots (e.g., 2 L capacity)
-
Growth medium (e.g., a mixture of sand and vermiculite, or a defined soil type)
-
Seeds of the target crop species
-
Nutrient solution (e.g., Hoagland's solution, modified to be nitrogen-free if necessary for specific experimental aims)
-
Glycyl-glycine-¹⁵N₂ (isotopic enrichment of 98 atom % ¹⁵N or higher)
-
¹⁵N-Glycine (as a control)
-
Unlabeled Glycyl-glycine and Glycine (for control treatments)
1.2. Experimental Design:
-
Treatments:
-
Control (no nitrogen added, or unlabeled nitrogen source)
-
Unlabeled Glycyl-glycine
-
Glycyl-glycine-¹⁵N₂
-
Unlabeled Glycine
-
¹⁵N-Glycine
-
-
Replication: A minimum of 4-5 replicates per treatment is recommended.
-
Randomization: Pots should be arranged in a completely randomized design to minimize positional effects.
1.3. Procedure:
-
Fill pots with the chosen growth medium.
-
Sow seeds and thin to a uniform number of plants per pot after germination.
-
Grow plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for light, temperature, and humidity.
-
Water plants regularly with deionized water or the appropriate nutrient solution.
-
At the desired growth stage (e.g., vegetative or early reproductive stage), apply the treatment solutions.
-
Prepare stock solutions of Glycyl-glycine-¹⁵N₂, ¹⁵N-Glycine, and their unlabeled counterparts. The final concentration applied to the soil should be determined based on preliminary experiments or literature values for similar soil types.
-
Apply a defined volume of the treatment solution evenly to the soil surface of each pot.
-
Incubate the plants for a specific period (e.g., 24, 48, or 72 hours). The incubation time will depend on the research question and the expected rate of uptake.
-
At the end of the incubation period, harvest the plants and soil.
Protocol 2: Sample Harvesting and Preparation
2.1. Plant Harvest:
-
Carefully remove the entire plant from the pot.
-
Gently wash the roots with deionized water to remove adhering soil particles.
-
Separate the plant into different tissues: roots, shoots (stems and leaves), and reproductive parts (if present).
-
Record the fresh weight of each tissue type.
-
Place the plant samples in paper bags and dry them in an oven at 60-70°C to a constant weight.
-
Record the dry weight of each tissue type.
2.2. Soil Sampling:
-
Thoroughly mix the soil from each pot.
-
Take a representative subsample of the soil (e.g., 50 g).
-
A portion of the fresh soil sample should be immediately used for microbial biomass analysis if desired.
-
Dry the remaining soil sample at 105°C to a constant weight to determine moisture content.
2.3. Sample Grinding:
-
Grind the dried plant tissues to a fine, homogeneous powder using a ball mill or a Wiley mill.
-
Grind the dried soil samples to a fine powder.
-
Crucial Point: Thoroughly clean the grinding equipment between samples to prevent cross-contamination of the ¹⁵N label.
Protocol 3: ¹⁵N Analysis by Isotope Ratio Mass Spectrometry (IRMS)
3.1. Principle: Isotope Ratio Mass Spectrometry (IRMS) is a highly sensitive technique used to measure the ratio of stable isotopes (e.g., ¹⁵N/¹⁴N) in a sample. The sample is combusted at a high temperature, and the resulting nitrogen gas (N₂) is introduced into the mass spectrometer. The instrument separates the different isotopes of nitrogen based on their mass-to-charge ratio, allowing for the precise determination of the ¹⁵N abundance.
3.2. Sample Encapsulation:
-
Accurately weigh a small amount of the ground plant or soil powder (typically 1-5 mg for plant material and 10-50 mg for soil, depending on the nitrogen content) into tin capsules.
-
Record the exact weight of each sample.
-
Fold the tin capsules to ensure no sample is lost.
3.3. IRMS Analysis:
-
Analyze the encapsulated samples using an elemental analyzer coupled to an IRMS system (EA-IRMS).
-
The instrument will provide data on the total nitrogen content (%) and the ¹⁵N abundance (atom % ¹⁵N).
Data Presentation and Calculations
Summarize the quantitative data in clearly structured tables for easy comparison.
Table 1: Example of Data to be Collected
| Treatment | Plant Tissue | Dry Weight (g) | Total N (%) | Atom % ¹⁵N |
| Control | Roots | |||
| Shoots | ||||
| Glycyl-glycine-¹⁵N₂ | Roots | |||
| Shoots | ||||
| ¹⁵N-Glycine | Roots | |||
| Shoots |
Calculations:
-
Nitrogen Content (mg):
-
N content (mg) = Dry Weight (mg) × (Total N (%) / 100)
-
-
¹⁵N Amount (mg):
-
¹⁵N amount (mg) = N content (mg) × (Atom % ¹⁵N / 100)
-
-
¹⁵N Enrichment (Atom % Excess):
-
Atom % Excess = Atom % ¹⁵N (labeled sample) - Atom % ¹⁵N (unlabeled control)
-
-
Nitrogen Derived from Fertilizer (%NdfF):
-
%NdfF = (Atom % Excess in plant / Atom % Excess in fertilizer) × 100
-
-
Fertilizer N Uptake (mg):
-
Fertilizer N Uptake (mg) = N content (mg) × (%NdfF / 100)
-
Visualization of Key Processes
Caption: Potential fates of Glycyl-glycine-¹⁵N₂ in the soil-plant system.
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be self-validating through the inclusion of appropriate controls. The comparison between the uptake of Glycyl-glycine-¹⁵N₂ and ¹⁵N-Glycine is fundamental to dissecting the contribution of direct peptide uptake versus the uptake of its hydrolysis product. Furthermore, the analysis of unlabeled control plants is essential for determining the natural abundance of ¹⁵N and for calculating the ¹⁵N enrichment accurately. By meticulously following these protocols and including the recommended controls, researchers can generate high-quality, reliable data that will withstand scientific scrutiny.
Conclusion
The use of Glycyl-glycine-¹⁵N₂ opens up new avenues for understanding the complex dynamics of organic nitrogen cycling in agricultural systems. By providing a means to trace the fate of a simple dipeptide, this powerful isotopic tool allows researchers to move beyond the traditional focus on inorganic nitrogen and gain a more holistic view of plant nitrogen nutrition. The application notes and protocols detailed in this guide provide a robust framework for designing and executing experiments that will contribute to the development of more sustainable and efficient nitrogen management strategies in agriculture.
References
- Hildebrandt, U., Ouziad, F., & Bothe, H. (2006). The yeast Pichia farinosa as a model for studying the uptake of amino acids by arbuscular mycorrhizal fungi. Mycorrhiza, 16(5), 321–329.
- Jones, D. L., & Darrah, P. R. (1994). Amino-acid influx at the soil-root interface of maize (Zea mays L.) and its implications in the rhizosphere. Plant and Soil, 163(1), 1–12.
- Lipson, D., & Näsholm, T. (2001). The unexpected versatility of plants: organic nitrogen use and availability in terrestrial ecosystems. Oecologia, 128(3), 305–316.
- Näsholm, T., Kielland, K., & Ganeteg, U. (2009). Uptake of organic nitrogen by plants. New Phytologist, 182(1), 31–48.
- Paungfoo-Lonhienne, C., Lonhienne, T. G. A., Rentsch, D., Robinson, N., Christie, M., Webb, R. I., ... & Schmidt, S. (2008). Plants can use protein as a nitrogen source without assistance from other organisms. Proceedings of the National Academy of Sciences, 105(11), 4524–4529.
- Gioseffi, E., de Neergaard, A., & Schjoerring, J. K. (2012).
-
Fischer, E., & Fourneau, E. (1901). Ueber einige Derivate des Glykocolls. Berichte der deutschen chemischen Gesellschaft, 34(2), 2868–2877. Retrieved from [Link][5]
-
Smith, E. L. (1948). The hydrolysis of glycylglycine and glycyl-L-leucine by peptidases. Federation Proceedings, 7(1 Pt 1), 189. Retrieved from [Link][4]
-
Bi, Y., et al. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Bio-protocol, 11(23), e4242. Retrieved from [Link][6][7]
-
Cegelski, L., & Schaefer, J. (2005). Glycine metabolism in intact leaves by in vivo 13C and 15N labeling. Journal of Biological Chemistry, 280(47), 39238-39245. Retrieved from [Link][8]
-
Barbour, M., & Cernusak, L. (n.d.). 15N labeling. PROMETHEUS – Protocols. Retrieved from [Link][9]
-
Warren, C. R. (2009). Rapid Uptake of 15 N-ammonium and glycine- 13 C, 15 N by Arbuscular and Ericoid Mycorrhizal Plants Native to a Northern California Coastal Pygmy Forest. Soil Biology and Biochemistry, 41(3), 664-666. Retrieved from [Link][3]
-
Zúñiga, G. E., & Alm, J. (2020). Recovery of 15 N Labeled Nitrogen Fertilizer by Fertigated and Drip Irrigated Greenhouse Vegetable Crops. Agronomy, 10(5), 724. Retrieved from [Link][10]
-
Bindschedler, L. V., et al. (2011). Quantitative plant proteomics using hydroponic isotope labeling of entire plants (HILEP). In Plant Proteomics (pp. 143-157). Humana Press. Retrieved from [Link][11]
-
Bi, Y., et al. (2021). Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Journal of Proteome Research, 20(5), 2535-2543. Retrieved from [Link][12]
-
Arro, J., et al. (2022). Using δ15N to screen for nitrogen fixation: Reference plant position and species. Crop Science, 62(4), 1648-1660. Retrieved from [Link][13]
-
Li, S., et al. (2023). Combinatorial Effects of Glycine and Inorganic Nitrogen on Root Growth and Nitrogen Nutrition in Maize (Zea mays L.). Plants, 12(19), 3424. Retrieved from [Link][1]
-
Evers, G. W., & Herridge, D. F. (2016). Compound-specific amino acid >15>N stable isotope probing of nitrogen assimilation by the soil microbial biomass using gas chromatography/combustion/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 30(16), 1884-1892. Retrieved from [Link][14]
-
Ataman Kimya. (n.d.). GLYCYLGLYCINE. Retrieved from [Link]
-
Faisal, M., et al. (2016). Hydrolysis of Glycylglycine in Subcritical Water Conditions. Journal of Chemical Engineering of Japan, 49(5), 478-483. Retrieved from [Link][15]
-
Mohammadipour, N., et al. (2020). Effects of different levels of glycine in the nutrient solution on the growth, nutrient composition, and antioxidant activity of coriander (Coriandrum sativum L.). Acta Agrobotanica, 73(2). Retrieved from [Link][16]
-
Xu, G., et al. (2017). Exogenous Glycine Nitrogen Enhances Accumulation of Glycosylated Flavonoids and Antioxidant Activity in Lettuce (Lactuca sativa L.). Frontiers in Plant Science, 8, 2098. Retrieved from [Link][2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Exogenous Glycine Nitrogen Enhances Accumulation of Glycosylated Flavonoids and Antioxidant Activity in Lettuce (Lactuca sativa L.) [frontiersin.org]
- 3. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 4. The hydrolysis of glycylglycine and glycyl-L-leucine by peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycylglycine - Wikipedia [en.wikipedia.org]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector | bioRxiv [biorxiv.org]
- 8. Glycine metabolism in intact leaves by in vivo 13C and 15N labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prometheusprotocols.net [prometheusprotocols.net]
- 10. mdpi.com [mdpi.com]
- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 12. Frontiers | Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification [frontiersin.org]
- 13. static1.squarespace.com [static1.squarespace.com]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Effects of different levels of glycine in the nutrient solution on the growth, nutrient composition, and antioxidant activity of coriander (Coriandrum sativum L.) | Mohammadipour | Acta Agrobotanica [pbsociety.org.pl]
Absolute quantification of proteins using Glycyl-glycine-15N2
Application Note: Absolute Quantification of the Cellular Ubiquitin Pool using Isotope-Dilution LC-MS/MS with
Abstract
This application note details a robust protocol for the absolute quantification of free and total ubiquitin pools in biological matrices. While standard "bottom-up" proteomics quantifies proteins via surrogate peptides (typically 8–20 amino acids), ubiquitin presents a unique challenge and opportunity: its C-terminal sequence (...LRLRGG) releases the dipeptide Glycyl-glycine (Gly-Gly) upon tryptic digestion.
By utilizing Glycyl-glycine-15N2 (
Principle of the Method
The core of this workflow is the stoichiometric release of the C-terminal Gly-Gly dipeptide from free ubiquitin by trypsin.
-
Differentiation of Pools:
-
Free Ubiquitin: The C-terminus (Gly76) is free. Trypsin cleavage at Arg74 releases the Gly75-Gly76 dipeptide.
-
Conjugated Ubiquitin: The C-terminus is isopeptide-bonded to a substrate lysine.[1] Trypsin cannot cleave the Gly76-Lys bond; therefore, no free Gly-Gly is released from conjugated forms.
-
Total Ubiquitin: Treating the lysate with a broad-spectrum deubiquitinase (e.g., USP2-cc) strips all ubiquitin from substrates, converting the "Conjugated" pool into "Free" ubiquitin.[2] Subsequent trypsin digestion releases Gly-Gly from the entire pool.
-
-
Isotope Dilution: A known molar amount of
-Gly-Gly is spiked into the digested sample. The mass spectrometer (LC-MS/MS) measures the ratio of the endogenous (light) Gly-Gly to the heavy standard. -
Detection: Due to the high polarity and low mass of the Gly-Gly dipeptide (MW ~132 Da), this protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) or chemical derivatization (e.g., Propionylation) to ensure retention and accurate quantification.
Experimental Workflow Diagram
Caption: Workflow for differential quantification of Free vs. Total Ubiquitin pools using 15N2-Gly-Gly isotope dilution.
Materials & Reagents
| Reagent | Specification | Purpose |
| Internal Standard | Glycyl-glycine- | Absolute quantification reference. |
| Protease | Trypsin (Sequencing Grade) | Cleavage of Ubiquitin Arg74-Gly75 bond. |
| Deubiquitinase | USP2-cc (Catalytic core) | Conversion of conjugated Ub to free Ub (for Total pool). |
| LC Column | Amide-HILIC (e.g., 2.1 x 100 mm, 1.7 µm) | Retention of polar dipeptides. |
| Mobile Phase A | 10 mM Ammonium Formate, 0.1% Formic Acid in Water | HILIC aqueous phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | HILIC organic phase. |
Detailed Protocol
Step 1: Sample Preparation & Deconjugation
Rationale: To measure the "Total" pool, we must collapse the complex conjugated ubiquitin proteome into a single "Free Ubiquitin" species.
-
Lysis: Lyse cells in a non-denaturing buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Critical: Do not add EDTA or protease inhibitors that target cysteine proteases if you plan to use USP2.
-
-
Aliquot: Split the lysate into two equal fractions:
-
Fraction A (Free Pool): Add N-ethylmaleimide (NEM, 10 mM) immediately to inhibit endogenous DUBs and freeze the pool state.
-
Fraction B (Total Pool): Add USP2-cc enzyme (1 µg enzyme per 500 µg protein) and incubate at 37°C for 1 hour. This strips all ubiquitin chains.
-
-
Precipitation: Precipitate proteins from both fractions using cold acetone or TCA to remove buffer components and USP2. Resuspend pellets in 50 mM Ammonium Bicarbonate (pH 8.0).
Step 2: Tryptic Digestion
Rationale: Trypsin cleavage at Arg74 is highly specific. Incomplete digestion will underestimate the pool.
-
Add Trypsin at a 1:50 (enzyme:substrate) ratio.
-
Incubate overnight (16 hours) at 37°C.
-
Boil samples for 5 minutes to inactivate trypsin and ensure full release of the Gly-Gly dipeptide from any residual secondary structures.
Step 3: Spike-In of -Gly-Gly
Rationale: Spiking after digestion corrects for MS variability but not digestion efficiency. For highest rigor, spike before digestion if the standard is stable, but here we spike post-digestion as the standard is already a dipeptide.
-
Prepare a 10 µM stock solution of Glycyl-glycine-
in water. -
Add the standard to each digested sample to a final concentration of 1 µM (or matched to expected endogenous levels, typically 5–50 pmol/µL depending on lysate concentration).
-
Centrifuge at 15,000 x g for 10 mins to clear particulates.
Step 4: LC-MS/MS Analysis (HILIC Mode)
Rationale: The Gly-Gly dipeptide is too hydrophilic for C18. HILIC provides retention and separation from salts.
-
System: Triple Quadrupole (QqQ) or High-Resolution MS (Orbitrap).
-
Column: Amide-HILIC.
-
Gradient: 90% B to 60% B over 10 minutes. (Note: HILIC runs "backward" compared to C18; high organic is the starting condition).
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Type |
| Endogenous Gly-Gly | 133.1 [M+H]+ | 76.1 (Gly immonium) | 15 | Quantifier |
| Endogenous Gly-Gly | 133.1 [M+H]+ | 90.1 (y1) | 12 | Qualifier |
| 135.1 [M+H]+ | 77.1 ( | 15 | Quantifier |
Data Analysis & Calculation
-
Integration: Integrate the peak areas for the Endogenous (Light) and Standard (Heavy) transitions.
-
Ratio Calculation:
-
Absolute Molar Quantification:
-
Normalization: Normalize to total protein input (e.g., pmol Ubiquitin per mg Total Protein).
-
Pool Determination:
-
Free Ubiquitin: Result from Fraction A.
-
Conjugated Ubiquitin: (Result from Fraction B) - (Result from Fraction A).
-
Troubleshooting & Expert Notes
-
Retention Time Drift: In HILIC, retention times are sensitive to the water layer on the silica. Equilibrate the column for at least 20 column volumes before the first run.
-
Background Interference: Gly-Gly is a common background contaminant (breakdown of larger peptides). Always run a "Blank + SIS" to ensure the heavy standard doesn't contain light impurities, and a "Matrix Blank" to check for system contamination.
-
Alternative - Derivatization: If HILIC is unavailable, derivatize the digest with Dansyl Chloride . This adds hydrophobicity, allowing standard C18 analysis. The mass shift will be +233 Da per amine. Both the N-terminus and the internal amide of Gly-Gly might react depending on conditions, but usually, N-term labeling is dominant.
References
-
Kaiser, S. E., et al. (2011). "Protein standard absolute quantification (PSAQ) method for the measurement of cellular ubiquitin pools." Nature Methods, 8(8), 691–696.
- Context: Establishes the importance of absolute ubiquitin quantification, though uses full-length protein standards.
-
Ordureau, A., et al. (2015). "Quantitative proteomics reveal a feedforward mechanism for mitochondrial PARKIN translocation and ubiquitin chain synthesis." Molecular Cell, 56(3), 360-375.
-
Context: Demonstrates the use of USP2-cc to collapse ubiquitin chains for total quantification.[2]
-
-
Sigma-Aldrich. "this compound Product Specification."[3]
-
Context: Technical specifications of the isotope standard.[4]
-
-
BOC Sciences. "Stable Isotope Labelled Peptides - Glycyl-glycine-[15N2]."
- Context: Commercial availability and purity standards for the reagent.
Sources
- 1. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein standard absolute quantification (PSAQ) method for the measurement of cellular ubiquitin pools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 甘氨酰甘氨酸-15N2 98 atom % 15N, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
Comprehensive Application Note: Isotope Ratio Mass Spectrometry (IRMS) Applications of Glycyl-glycine-¹⁵N₂
Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, field-proven guide on the deployment of Glycyl-glycine-¹⁵N₂ in Isotope Ratio Mass Spectrometry (IRMS) and high-resolution mass spectrometry workflows, emphasizing causality in experimental design and self-validating protocols.
Executive Summary & Chemical Rationale
Glycyl-glycine-¹⁵N₂ (often supplied at ≥98 atom % ¹⁵N isotopic purity) is a highly stable, isotopically labeled dipeptide. In the realm of Isotope Ratio Mass Spectrometry (IRMS) and advanced proteomics, it serves as a critical tracer and internal standard. Because the ¹⁵N label is covalently locked within both the N-terminal amine and the internal peptide bond, it provides a unique chemical profile for tracking nitrogen metabolism, determining enzymatic cleavage specificity, and serving as a mass-shifted tag in quantitative proteomics,[1].
The causality behind choosing a ¹⁵N₂-labeled dipeptide over a free amino acid (like ¹⁵N-glycine) lies in its structural complexity. It allows researchers to differentiate between the direct biological assimilation of intact peptides versus the uptake of mineralized inorganic nitrogen (¹⁵NH₄⁺/¹⁵NO₃⁻)[2],[3], and it provides a specific, cleavable substrate for peptidoglycan hydrolases[4].
Application I: Tracing Intact Peptide Assimilation in Soil-Plant Ecosystems
The Mechanistic Causality
Historically, it was assumed that plants exclusively absorbed inorganic nitrogen. However, using ¹⁵N-labeled dipeptides like Glycyl-glycine-¹⁵N₂ allows ecologists to prove the direct root uptake of intact organic nitrogen. If a plant absorbs the intact dipeptide, the isotopic enrichment of ¹⁵N in the plant tissue will perfectly correlate with the tracer. If the dipeptide is first mineralized by soil microbes into ¹⁵NH₄⁺, the uptake kinetics and isotopic recovery ratios shift dramatically[2],[3].
Workflow Visualization
Figure 1: Tracing ¹⁵N₂-Glycyl-glycine assimilation pathways in soil-plant ecosystems.
Protocol: In Situ Soil Injection & EA-IRMS Analysis
Self-Validating System: This protocol requires a natural abundance control (unlabeled plot) to establish baseline δ¹⁵N values, ensuring that any measured enrichment is strictly tracer-derived.
-
Tracer Preparation: Dissolve Glycyl-glycine-¹⁵N₂ in deionized water to achieve a concentration that delivers ~1.0 g N/m² when injected.
-
In Situ Injection: Using a grid template, inject 5 mL of the tracer solution at a depth of 5–10 cm into the soil of the target experimental plots[3].
-
Incubation & Harvest: Allow incubation for specific time points (e.g., 6 hours for short-term intact uptake, up to 21 days for long-term cycling)[2],[3]. Harvest plant roots, shoots, and soil cores.
-
Microbial Biomass Extraction: Perform chloroform fumigation-extraction on half of the soil core to release microbial ¹⁵N. Extract with 0.5 M K₂SO₄[3].
-
Sample Preparation: Lyophilize (freeze-dry) all plant and soil extracts. Grind into a fine, homogenous powder using a ball mill.
-
EA-IRMS Analysis: Weigh 1–3 mg of the powdered sample into tin capsules. Combust the samples in an Elemental Analyzer (EA) coupled to an IRMS. The EA converts all nitrogen to N₂ gas, and the IRMS measures the ¹⁵N/¹⁴N ratio relative to atmospheric N₂.
Application II: Multiplexed Quantitative Proteomics
The Mechanistic Causality
In drug development and proteomics, quantifying protein expression across multiple samples requires highly precise labeling. Glycyl-glycine-¹⁵N₂ is utilized to synthesize Protected Amine Labels (PALs), specifically N-boc-(¹⁵N)glycyl-(¹⁵N)glycine pentafluorophenyl (Pfp) esters[5]. When attached to the primary amines of peptides, the ¹⁵N₂ dipeptide creates a highly specific sub-Dalton mass shift (~12.7 mDa per primary amine) compared to its ¹³C₂ counterpart. This allows for high-resolution mass spectrometry to resolve isotopologues that are nominally isobaric, doubling the multiplexing capacity of the experiment[5].
Workflow Visualization
Figure 2: Workflow for multiplexed quantitative proteomics using ¹⁵N₂-Glycyl-glycine labels.
Protocol: Peptide Derivatization and LC-MS Analysis
-
Peptide Preparation: Digest 100 µg of protein lysate using Lys-C or Trypsin[5].
-
Labeling Reaction: Reconstitute the peptides in 100 mM HEPES buffer (pH 8.5). Add a 50-fold molar excess of N-boc-(¹⁵N)glycyl-(¹⁵N)glycine Pfp ester dissolved in anhydrous DMSO[5].
-
Incubation: Incubate the reaction at room temperature for 2 hours. Quench the reaction with 5% hydroxylamine.
-
Deprotection: Dry the labeled peptides via vacuum centrifugation. Resuspend in 100% Trifluoroacetic acid (TFA) for 30 minutes to remove the Boc protecting group[5].
-
Desalting & Analysis: Desalt the peptides using C18 StageTips. Analyze via Nano-LC coupled to an Orbitrap or high-resolution TOF mass spectrometer. The ¹⁵N₂ label will present a distinct mass signature for precise relative quantification.
Application III: Enzymatic Substrate Specificity Assays
The Mechanistic Causality
Staphylococcus aureus features a unique pentaglycine cross-bridge in its cell wall. Peptidoglycan hydrolases (like lysostaphin and LytM) target this structure[4]. To definitively prove which specific bond is cleaved (e.g., glycyl-glycine vs. D-alanyl-glycine), researchers use selectively ¹⁵N-labeled substrates. By incorporating Glycyl-glycine-¹⁵N₂ into synthetic peptidoglycan muropeptides, the exact site of hydrolysis can be monitored in real-time using LC-IRMS or NMR, as the ¹⁵N label breaks the isotopic symmetry of the poly-glycine chain[4].
Quantitative Data Summary
The following table summarizes the expected quantitative parameters and mass shifts when utilizing Glycyl-glycine-¹⁵N₂ across different analytical platforms.
| Application Field | Analytical Technique | Measured Parameter | Expected Isotopic/Mass Shift | Primary Utility |
| Ecosystem Ecology | EA-IRMS | δ¹⁵N (‰) | +500 to +5000 ‰ (highly enriched over 0.366 atom % natural abundance) | Tracing intact peptide uptake vs. mineralization. |
| Quantitative Proteomics | High-Res LC-MS | Sub-Da Mass Shift | ~12.7 mDa difference per primary amine (vs. ¹³C₂ labels) | Multiplexed protein quantification. |
| Enzymatic Assays | LC-MS / NMR | Cleavage Fragments | +2 Da shift in the fragment containing the ¹⁵N₂-labeled residues | Determining exact hydrolase cleavage sites. |
References
-
Wühr, M., et al. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PMC / NIH. Available at: [Link][5]
-
ResearchGate. Nitrogen acquisition from inorganic and organic sources by boreal forest plants in the field. Available at:[Link][2]
-
ResearchGate. Uptake of pulse injected nitrogen by soil microbes and mycorrhizal and non-mycorrhizal plants in a species-diverse subarctic heath ecosystem. Available at: [Link][3]
-
bioRxiv. Reassessing the substrate specificities of the major Staphylococcus aureus peptidoglycan hydrolases lysostaphin and LytM. Available at: [Link][4]
Sources
- 1. 甘氨酰甘氨酸-15N2 98 atom % 15N, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing Glycyl-glycine-15N2 for Robust LC-MS/MS Quantification in Peptide Transporter (PEPT1/2) DMPK Studies
Introduction & Mechanistic Rationale
In Drug Metabolism and Pharmacokinetics (DMPK), evaluating the absorption and disposition of peptide-based therapeutics and peptidomimetic prodrugs is a critical hurdle. Glycylglycine (Gly-Gly) is the simplest dipeptide and serves as a canonical model compound for studying peptide transport and metabolism[1]. It is heavily utilized to interrogate the activity of the mammalian proton-coupled peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2), which are responsible for the intestinal absorption and renal reabsorption of dietary nitrogen and major drug classes like beta-lactam antibiotics and ACE inhibitors[2][3].
To accurately quantify intracellular or plasma concentrations of these substrates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. However, biological matrices exhibit significant ion suppression, and endogenous dipeptides create high background noise.
The Causality of Isotope Selection: To correct for matrix effects and extraction losses, an internal standard (IS) is required. Why use Glycyl-glycine-15N2 instead of a cheaper deuterium-labeled analog? Deuterium atoms located on exchangeable heteroatoms (such as the amine and amide nitrogens in peptides) are highly susceptible to hydrogen-deuterium exchange (HDX) in aqueous biological buffers. This back-exchange leads to a rapid loss of the mass label during sample preparation, destroying the quantitative integrity of the assay.
By utilizing the stable isotope this compound (CAS 108451-47-4), where the heavy 15N isotopes are covalently locked into the peptide backbone, researchers ensure absolute chemical stability across extreme pH gradients. Furthermore, the +2 Da mass shift cleanly bypasses the natural 13C isotopic envelope (M+1) of the unlabeled analyte, ensuring high analytical specificity during Multiple Reaction Monitoring (MRM) without isotopic cross-talk.
Analytical Data Presentation
Because Glycylglycine is highly polar, traditional reversed-phase chromatography often fails to retain it. The method below utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization (ESI+). Table 1 summarizes the optimized MRM transitions required to separate the endogenous substrate from the 15N2 internal standard.
Table 1: LC-MS/MS MRM Parameters for Glycylglycine and its 15N2 Internal Standard
| Analyte | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) | ESI Polarity |
| Glycylglycine (Unlabeled) | 133.1 | 76.0 | 15 | 20 | Positive (+) |
| This compound (IS) | 135.1 | 77.0 | 15 | 20 | Positive (+) |
| Glycyl-sarcosine (Control) | 147.1 | 90.0 | 16 | 22 | Positive (+) |
Note: The product ion represents the y1 fragment. The 15N2 labeled IS yields a m/z 77.0 product ion because it retains one of the two 15N atoms at the C-terminal glycine residue after collision-induced dissociation (CID).
Experimental Methodology: PEPT1 Uptake & Quantification Protocol
This protocol outlines a self-validating workflow for screening PEPT1 substrates or inhibitors in Caco-2 cell models, using this compound for absolute matrix normalization.
Self-Validation Checkpoint: To prove that the measured intracellular accumulation is strictly PEPT1-mediated and not an artifact of passive transcellular diffusion or membrane binding, this protocol includes a parallel incubation at pH 7.4 (which collapses the proton gradient required by PEPT1) and a control well containing a known competitive inhibitor (e.g., Glycyl-sarcosine)[3].
Step 1: Cell Culture and Preparation
-
Seed Caco-2 cells onto 96-well Transwell® polycarbonate inserts at a density of
cells/cm². -
Culture for 21 days to allow full differentiation into enterocyte-like monolayers.
-
Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed with wells exhibiting a TEER > 400 Ω·cm², ensuring tight junction integrity.
Step 2: Proton-Coupled Uptake Assay
-
Wash the monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) adjusted to pH 7.4.
-
Initiate Transport: Add 50 µL of the dosing solution to the apical chamber. The dosing solution should contain the target analyte (e.g., 10 µM unlabeled Gly-Gly or a prodrug) dissolved in HBSS adjusted to pH 6.0 (to establish the driving proton gradient).
-
Control Wells: Run parallel wells using dosing solutions adjusted to pH 7.4, and wells containing 10 mM Glycyl-sarcosine (a potent PEPT1 competitor).
-
Incubate the plates at 37°C on an orbital shaker (50 rpm) for exactly 15 minutes.
Step 3: Matrix Extraction & IS Spiking
-
Termination: Stop the transport rapidly by aspirating the apical solution and washing the cells three times with ice-cold HBSS (pH 7.4).
-
Lysis & IS Spiking: Add 100 µL of extraction solvent (80% Acetonitrile / 20% Water containing 0.1% Formic Acid) directly to the cells.
-
Crucial Step: Ensure the extraction solvent is pre-spiked with 500 ng/mL of this compound . Adding the IS at the exact moment of lysis guarantees that any subsequent volumetric losses or matrix suppression effects apply equally to both the analyte and the IS.
-
Agitate the plate for 10 minutes at 4°C, then centrifuge at 14,000 × g for 10 minutes to pellet cellular debris.
Step 4: LC-MS/MS Analysis
-
Transfer 50 µL of the cleared supernatant to a clean 96-well autosampler plate.
-
Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 × 100 mm).
-
Run a gradient utilizing Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Calculate the absolute concentration of the intracellular substrate by plotting the peak area ratio (Analyte / 15N2-IS) against a matrix-matched calibration curve.
Workflow Visualization
Workflow for PEPT1 substrate quantification using this compound as an internal standard.
References
-
Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma Source: ResearchGate URL:[Link]
-
Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 Source: ResearchGate URL:[Link]
-
Bioavailability Through PepT1: The Role of Computer Modelling in Intelligent Drug Design Source: ResearchGate URL:[Link]
Sources
Advanced Application Note: Enhancing 15N NMR Signals for Drug Development Using SABRE-SHEATH Hyperpolarization
Executive Summary
Nitrogen-15 (
This application note details the mechanistic principles and self-validating protocols for overcoming these limitations using SABRE-SHEATH (Signal Amplification By Reversible Exchange in Shield Enables Alignment Transfer to Heteronuclei). By combining
Mechanistic Insights: The Physics of SABRE-SHEATH
Traditional Dynamic Nuclear Polarization (DNP) requires expensive, ultra-low temperature equipment and suffers from short polarization lifetimes for
The Causality of the Microtesla ( T) Field
In a standard high-field NMR spectrometer (e.g., 9.4 T), the Larmor frequencies of protons (
At this specific
SABRE-SHEATH pathway: Spin order transfers from p-H2 to 15N via an Ir-catalyst in a µT field.
Quantitative Advantages of N Hyperpolarization
The integration of isotopic labeling and SABRE-SHEATH fundamentally alters the detection limits of nitrogen NMR. The table below summarizes the quantitative leap in analytical capability.
Table 1: Comparison of Nitrogen NMR Modalities
| Parameter | |||
| Spin ( | 1 (Quadrupolar) | 1/2 | 1/2 |
| Isotopic Abundance | 99.63% | 0.37% | ~100% (Labeled Compound) |
| Polarization Level ( | < 0.001% | < 0.001% | 10% – 34% [2] |
| Milliseconds | Minutes | Minutes (Preserved) | |
| Signal Enhancement | N/A | 1x (Baseline) | >30,000x at 9.4 T [2] |
Overcoming Protein-Binding Quenching in Drug Discovery
A critical challenge in applying hyperpolarized
The Competitive Displacement Strategy
To validate drug-protein interactions without losing the hyperpolarized signal, a competitive displacement assay is employed. A known high-affinity displacer (e.g., iophenoxic acid) is injected into the system. It outcompetes the
Competitive displacement restores quenched 15N hyperpolarized signals in protein-bound drugs.
Step-by-Step Experimental Protocols
The following protocols form a self-validating system designed to ensure the integrity of the hyperpolarization process and the accuracy of the resulting data.
Protocol A: Precatalyst Activation and Thermal Validation
Causality: The commercially available Iridium precatalyst [IrCl(COD)(IMes)] is inactive. It must be hydrogenated in the presence of the
-
Sample Preparation: Dissolve 5 mM of [IrCl(COD)(IMes)] precatalyst and 30–50 mM of the
N-labeled drug in 0.6 mL of deuterated methanol (CD OD). -
Activation: Bubble standard H
gas through the solution for 5 minutes at room temperature until the solution transitions from red to pale yellow, indicating the formation of the active complex. -
Thermal Baseline (Self-Validation): Acquire a standard 1D
N NMR spectrum (e.g., 64 scans) at 9.4 T. Integrate the signal. This thermal spectrum is strictly required to calculate the absolute enhancement factor ( ) later.
Protocol B: SABRE-SHEATH Hyperpolarization
Causality: Parahydrogen must be introduced inside a
-
Parahydrogen Generation: Generate
-H gas (~50-100% enrichment) using a commercial parahydrogen generator operating at liquid nitrogen temperatures (77 K) or lower. -
T Shielding: Place the NMR tube containing the activated sample into a
-metal magnetic shield calibrated to provide a static internal field of ~0.4 to 1.0 T. -
Spin Transfer: Bubble
-H gas through the sample at a pressure of 3-5 bar for exactly 30 seconds inside the -metal shield. -
Rapid Transfer & Detection: Immediately (within 5 seconds) transfer the NMR tube from the
-metal shield into the 9.4 T NMR spectrometer. -
Acquisition: Apply a single 90° radiofrequency pulse and acquire the
N spectrum. -
Validation: Calculate the enhancement factor (
) by dividing the hyperpolarized signal integral (single scan) by the thermal baseline integral (normalized per scan).
Protocol C: Competitive Displacement Binding Assay
Causality: Proving that a drug binds to a target protein by observing the restoration of a quenched signal via a known competitive displacer.
-
Baseline Quenching: Add physiological concentrations of Human Serum Albumin (HSA) (~0.6 mM) to the hyperpolarized
N-drug sample. Perform Protocol B. Observe the complete quenching (broadening/disappearance) of the N signal due to accelerated relaxation[3]. -
Displacer Introduction: Inject 2.0 mM of a known competitive displacer (e.g., iophenoxic acid) into the NMR tube[3].
-
Signal Restoration: Repeat Protocol B. The
N signal will reappear with high intensity, validating that the drug was previously bound to the specific active site now occupied by the displacer.
References
-
Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. National Institutes of Health (PMC).[Link]
-
State-of-the-art accounts of hyperpolarized 15N-labeled molecular imaging probes for magnetic resonance spectroscopy and imaging. RSC Publishing.[Link]
-
15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. National Institutes of Health (PMC).[Link]
-
Competitive Displacement Restores the Hyperpolarized 15N NMR Signal in Blood Plasma. National Institutes of Health (PMC) / ACS.[Link]
Sources
- 1. Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive Displacement Restores the Hyperpolarized 15N NMR Signal in Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 15N Incorporation
Topic: High-Efficiency 15N Labeling for Protein NMR Audience: Structural Biologists, Protein Chemists, Drug Discovery Leads
Mission Statement
Welcome to the Stable Isotope Labeling Support Center. Our goal is to move you beyond "standard recipes" toward a mechanistic understanding of isotopic labeling. This guide addresses the three critical bottlenecks in 15N-labeling: Metabolic Stalling (poor growth in minimal media), Isotope Dilution (incomplete labeling), and Cost Inefficiency .
Module 1: Media Optimization (The Foundation)
User Query: "My E. coli grows to OD 6.0 in LB, but stalls at OD 0.6 in M9 minimal media. How do I fix this?"
Technical Insight: Standard M9 salts provide nitrogen and phosphorus but lack the micronutrients required for high-density growth. E. coli contains metalloenzymes (e.g., superoxide dismutase, RNA polymerases) that require Iron, Magnesium, and Zinc. Depleting these causes metabolic arrest.
The Solution: Enhanced M9+ Media Do not use basic M9. Use this "Enhanced M9+" formulation to support ODs > 2.0.
| Component | Concentration (Final) | Function |
| Na2HPO4 | 6 g/L | Buffering / Phosphate Source |
| KH2PO4 | 3 g/L | Buffering / Phosphate Source |
| NaCl | 0.5 g/L | Osmotic Balance |
| 15NH4Cl | 1.0 g/L | Sole Nitrogen Source (>99% 15N) |
| Glucose | 4 - 10 g/L | Carbon Source (Adjust for density) |
| MgSO4 | 2 mM | Essential Cofactor (ATP binding) |
| CaCl2 | 0.1 mM | Cell Wall Stability |
| Thiamine (Vit B1) | 10 mg/L | Essential for K-12 strains (e.g., BL21 is B1 deficient) |
| Trace Metals | 1X Mix | CRITICAL for high density |
Trace Metal Mix (1000X Stock) Recipe: Dissolve in dilute HCl to prevent precipitation.
-
FeCl3 (50 mM)[1]
-
ZnCl2 (2 mM)
-
CoCl2 (2 mM)
-
CuCl2 (2 mM)
-
Na2MoO4 (2 mM)
-
H3BO3 (5 mM)
Pro-Tip: Always filter-sterilize trace metals and vitamins. Autoclaving degrades thiamine and precipitates iron [1].
Module 2: The Workflows (Methodologies)
User Query: "Isotopes are expensive. How do I get high yields without wasting 15N?"
We recommend two distinct workflows depending on your budget and yield requirements.
Workflow A: The Marley Method (Biomass Recycling)
Best for: Reducing isotope cost by ~70%. Mechanism: Cells are grown to high density in cheap, unlabeled rich media (LB/2xTY). They are then harvested and resuspended in a small volume of 15N-M9 to induce protein expression. The cells rely on stored carbon/energy reserves and the fresh 15N nitrogen [2].
Figure 1: The Marley Method allows biomass accumulation in cheap media before switching to expensive isotopes.
Protocol Steps:
-
Grow cells in 1L LB to OD600 ~0.8–1.0.
-
Centrifuge (3000 x g, 15 min). Discard supernatant.
-
Critical: Wash pellet with 1x M9 salts (no nitrogen) to remove residual 14N-rich media.
-
Resuspend pellet in 250 mL (4-fold concentration) of Enhanced 15N-M9 media.
-
Incubate for 45 mins to allow "metabolic clearing" (depletion of unlabeled metabolites).
-
Induce with IPTG.[2]
Workflow B: Auto-Induction (High Density)
Best for: Maximum protein yield and ease of use. Mechanism: Based on Studier’s method [3]. Uses balanced carbon sources (Glucose, Glycerol, Lactose). Glucose prevents induction initially.[3] Once glucose is depleted, cells switch to lactose, automatically inducing the T7 promoter at high density.
Recipe Modification for 15N: Use the N-5052 formulation but replace standard NH4Cl with 15NH4Cl .
-
Glucose (0.05%): Supports initial growth, represses T7.
-
Lactose (0.2%): Inducer (activates after glucose depletion).
-
Glycerol (0.5%): Carbon source for the induction phase.
Module 3: Troubleshooting & FAQs
User Query: "My HSQC spectrum shows weak peaks or incomplete labeling (doublets). What happened?"
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common 15N labeling failures.
FAQ: Common Issues
Q: Can I use 15N-labeled complex media (e.g., BioExpress) instead of M9? A: Yes, but it is significantly more expensive ($500+ per liter vs. $50 for M9). Complex media is recommended only if your protein absolutely refuses to express in minimal media due to toxicity or folding issues.
Q: My protein precipitates in the NMR tube. Does 15N labeling affect solubility? A: No, the isotope itself does not affect solubility. However, proteins expressed in M9 often grow slower, which can actually improve folding compared to rapid LB growth. If precipitation occurs, check your NMR buffer pH (keep it >1 unit away from pI) and ionic strength (keep NaCl > 50mM if possible, though high salt reduces cryoprobe sensitivity) [4].
Q: What about "Metabolic Scrambling"? A: For uniform 15N labeling using 15NH4Cl, scrambling is rarely an issue in E. coli because the ammonium is the sole source. However, if you are doing amino-acid specific labeling (e.g., adding only 15N-Leucine), E. coli transaminases can move that nitrogen to other amino acids (like Glutamate). To prevent this, use auxotrophic strains (e.g., DL39) or add transaminase inhibitors [5].
Q: How do I verify labeling before running a 24-hour 3D experiment? A: Always run a Mass Spectrometry (ESI-MS) on the intact protein.
-
100% Labeling: Mass shift = +1 Da per Nitrogen.
-
Incomplete: You will see a "smear" or multiple peaks lower than the expected mass.
References
-
Studier, F. W. (2005).[1][4] Protein production by auto-induction in high-density shaking cultures.[3][4] Protein Expression and Purification, 41(1), 207–234. Link
-
Marley, J., Lu, M., & Bracken, C. (2001).[5] A method for efficient isotopic labeling of recombinant proteins.[2][3][5][6][7][8] Journal of Biomolecular NMR, 20(1), 71–75.[5] Link
-
Sivashanmugam, A., et al. (2009). Practical protocols for production of high-efficiency terrestrial and marine recombinant proteins. Protein Science, 18(5), 936–948. Link
-
Poso, A., et al. (2024). 15N protein expression protocol discussions. Biochemistry Community Forums. Link
-
Kainosho, M., et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440, 52–57. Link
Sources
- 1. chem.tamu.edu [chem.tamu.edu]
- 2. health.uconn.edu [health.uconn.edu]
- 3. scispace.com [scispace.com]
- 4. N5052 Autoinduction Media [cytographica.com]
- 5. A method for efficient isotopic labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
How to correct for incomplete 15N labeling in mass spectrometry data.
A Guide to Correcting for Incomplete 15N Labeling in Mass Spectrometry Data
Welcome to the technical support center for 15N labeling experiments. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling in their mass spectrometry workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions to address the common challenge of incomplete 15N labeling and to ensure the accuracy and reliability of your quantitative proteomics data.
Understanding the Challenge: The Impact of Incomplete 15N Labeling
This guide will walk you through the causes of incomplete labeling, methods to assess labeling efficiency, and, most importantly, the corrective actions you can take both experimentally and computationally to mitigate its effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete 15N labeling?
A1: Incomplete labeling can stem from several factors during the cell culture or organism labeling phase:
-
Insufficient Labeling Time: Cells or organisms require a sufficient number of cell divisions or time to fully incorporate the 15N-labeled nutrients and replace the existing 14N-containing proteins. For cultured cells, a minimum of five to six cell doublings is generally recommended.[5]
-
Amino Acid Contamination: The presence of "light" (14N) amino acids in the culture medium, often from sources like fetal bovine serum (FBS), can compete with the "heavy" 15N source, leading to dilution of the label.[5] Using dialyzed FBS is a common practice to minimize this.[6]
-
Slow Protein Turnover: Tissues or cells with slow protein turnover rates will incorporate the 15N label more slowly, making it difficult to achieve high enrichment in a short timeframe.[7]
-
Metabolic Scrambling: The metabolic conversion of one amino acid to another can lead to the redistribution of the 15N label to unintended amino acids, a phenomenon known as isotopic scrambling.[8] For instance, the conversion of arginine to proline can be a significant issue in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments.[4]
-
Suboptimal Culture Conditions: Any factor that negatively impacts cell health and growth, such as nutrient depletion or improper incubator conditions, can hinder efficient protein synthesis and label incorporation.[5][6]
Q2: How can I determine the 15N labeling efficiency in my experiment?
A2: Assessing the labeling efficiency is a critical quality control step. This is typically done by analyzing a small aliquot of your "heavy" labeled sample by LC-MS/MS before mixing it with the "light" sample.
The general workflow is as follows:
-
Harvest a representative sample of your 15N-labeled cells or tissue.
-
Extract proteins and digest them into peptides (e.g., using trypsin).
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Search the data and identify a set of high-confidence peptides.
-
For each identified peptide, examine the isotopic distribution. The presence of a significant M+0 peak (the monoisotopic peak corresponding to the unlabeled peptide) alongside the heavy-labeled cluster indicates incomplete labeling.
-
The labeling efficiency can be calculated for individual peptides using the following formula:
Labeling Efficiency (%) = [Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)] * 100% [5]
It is recommended to calculate this for multiple peptides from various abundant proteins to get a reliable average labeling efficiency for the entire experiment.[9]
Q3: My labeling efficiency is below 98%. What are my options?
A3: If you discover that your labeling is incomplete, you have two main courses of action: experimental optimization for future experiments and computational correction for your current dataset.
-
Experimental Optimization:
-
Extend Labeling Time: If feasible, increase the duration of labeling to allow for more cell doublings or protein turnover.
-
Optimize Media: Ensure your labeling medium is free from contaminating "light" amino acids. Use high-purity 15N sources.[9]
-
Improve Culture Conditions: Maintain optimal cell health to ensure robust protein synthesis.[6]
-
Consider Label-Swap Replicates: Performing a biological replicate where the "light" and "heavy" labels are swapped between experimental conditions can help to correct for systematic errors arising from incomplete labeling.[4][10]
-
-
Computational Correction: Several software tools and mathematical approaches can correct for the effects of incomplete labeling during data analysis. This is often the most practical solution for an existing dataset.
Troubleshooting Guide: Computational Correction of Incomplete 15N Labeling
Even with optimized experimental conditions, achieving 100% labeling is not always possible. Fortunately, modern proteomics software can account for and correct the resulting inaccuracies.
Issue: My quantitative data is skewed due to incomplete 15N labeling.
Potential Cause: The software used for quantification is not correctly accounting for the contribution of the unlabeled (14N) isotopic envelope to the "heavy" labeled peptide's signal. This leads to an underestimation of the heavy/light ratio.[4]
Solution: Utilize software with built-in correction algorithms and provide an accurate labeling efficiency value.
Many modern proteomics analysis platforms have functionalities to correct for incomplete labeling. The key is to provide the software with an accurate measurement of the labeling efficiency, which you determined in the quality control step.
Workflow for Computational Correction:
The process of correcting for incomplete 15N labeling is intertwined with the correction for the natural abundance of other stable isotopes (e.g., 13C, 2H, 17O, 18O, 33S, 34S).[11] The overall goal is to deisotope the mass spectra to accurately determine the true intensity of the monoisotopic peak for both the light and heavy labeled peptides.
Caption: Computational workflow for correcting incomplete 15N labeling.
Step-by-Step Protocol for Data Correction:
-
Determine Labeling Efficiency: As described in FAQ Q2, calculate the average labeling efficiency from your "heavy"-only control run. This value is a crucial input parameter for the correction algorithm.[9]
-
Select Appropriate Software: Utilize a proteomics software package that explicitly supports correction for incomplete metabolic labeling.
-
Input Correction Parameters: During the data analysis setup, enter the determined labeling efficiency. The software will use this value to model the expected isotopic distribution of the "heavy" labeled peptides, accounting for the presence of a "light" component.
-
Perform Quantification: The software will then calculate the peptide and protein ratios based on the corrected isotopic envelopes.
Popular Software Tools with Correction Capabilities:
| Software | Key Features for 15N Correction | Availability |
| MaxQuant | Supports SILAC and other metabolic labeling techniques. Allows for the specification of labeling efficiency and performs normalization.[12][13] | Free |
| Protein Prospector | A web-based suite of tools that includes a workflow for 15N metabolic labeling quantification. It allows for ratio adjustment based on user-input labeling efficiency.[9][14][15] | Free |
| Census | A quantitative software tool designed to handle various labeling strategies, including 15N. It can calculate the atomic percent enrichment of 15N for each peptide.[7][16][17] | Free |
| Proteome Discoverer | A comprehensive platform from Thermo Fisher Scientific that supports various quantitative proteomics workflows, including SILAC and 15N labeling, with options for correction.[12][13] | Commercial |
Advanced Correction: The Mathematical Basis
The correction for incomplete labeling is often performed in conjunction with the correction for the natural abundance of stable isotopes. The underlying principle involves using a correction matrix to deconvolve the observed mass isotopomer distribution (MID) into the true, label-derived distribution.[11][18]
The observed MID is a combination of the labeling-derived isotopes and the naturally occurring isotopes. By knowing the natural abundance of all relevant isotopes and the experimentally determined labeling efficiency, a system of linear equations can be solved to calculate the corrected intensities.[18][19]
Caption: The relationship between observed and corrected MIDs.
While a deep understanding of the matrix algebra is not necessary for most users, it is important to recognize that the accuracy of the correction is highly dependent on the quality of the input data, particularly the experimentally determined labeling efficiency.[11]
Conclusion
Incomplete 15N labeling is a common but manageable issue in quantitative mass spectrometry. By understanding its causes, diligently checking labeling efficiency, and applying the appropriate computational corrections, researchers can ensure the integrity and accuracy of their proteomics data. This technical guide provides a framework for troubleshooting and correcting for incomplete labeling, empowering scientists to generate reliable and reproducible results.
References
-
Wegner, A., et al. (2017). Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 18(1), 1-13. Available at: [Link]
-
Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). Proteomics, 3(4), 435-442. Available at: [Link]
-
Su, X., et al. (2017). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 7(2), 19. Available at: [Link]
-
Yang, Y., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Journal of Proteomics, 75(10), 2966-2978. Available at: [Link]
-
Panchal, S. C., et al. (2014). Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. BMC Plant Biology, 14(1), 1-12. Available at: [Link]
-
Shi, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 831846. Available at: [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. Available at: [Link]
-
Park, S. K., et al. (2008). A quantitative analysis software tool for mass spectrometry–based proteomics. Nature Methods, 5(4), 319-322. Available at: [Link]
-
Heuillet, M., et al. (2018). Natural isotope correction of MS/MS measurements for metabolomics and (13) C fluxomics. Biotechnology and Bioengineering, 115(5), 1313-1325. Available at: [Link]
-
Jordan, T. A., et al. (2021). Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID. Metabolites, 11(5), 305. Available at: [Link]
-
Deperalta, G., et al. (2019). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 30(12), 2691-2702. Available at: [Link]
-
ResearchGate. (n.d.). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Retrieved from [Link]
-
ResearchGate. (n.d.). Troubleshooting for Possible Issues. Retrieved from [Link]
-
Shi, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 831846. Available at: [Link]
-
Shi, R., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. Available at: [Link]
-
Arsova, B., et al. (2012). Quantitative Proteomics by Metabolic Labeling of Model Organisms. Proteomics, 12(14), 2276-2291. Available at: [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. Available at: [Link]
-
MtoZ Biolabs. (n.d.). What Are Some Software Programs for Mass Spectrometry Analysis. Retrieved from [Link]
-
Scott, D. A., et al. (2011). Metabolic labeling of cultured mammalian cells for stable isotope-resolved metabolomics: practical aspects of tissue culture and sample extraction. Metabolites, 1(1), 3-17. Available at: [Link]
-
France, J., & Siddons, R. C. (1986). Testing and evaluation of mathematical models used in farm animals' nutrition. Research and Development in Agriculture, 3(2), 73-80. Available at: [Link]
-
Wehbe, F., et al. (2021). Shifting-corrected regularized regression for 1H NMR metabolomics identification and quantification. Biostatistics, 22(1), 129-145. Available at: [Link]
-
Ghorbani, A., et al. (2022). Mathematical reconstruction of the metabolic network in an in-vitro multiple myeloma model. PLoS Computational Biology, 18(3), e1009831. Available at: [Link]
Sources
- 1. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Are Some Software Programs for Mass Spectrometry Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Maximizing Proteomic Potential: Top Software Solutions for MS-Based Proteomics - MetwareBio [metwarebio.com]
- 14. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. A quantitative analysis software tool for mass spectrometry–based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ukisotope.com [ukisotope.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Isotopic Scrambling in 15N Labeling
Mission Statement: This guide is designed for researchers utilizing stable isotope labeling (SILAC, NMR, Metabolic Flux Analysis) who are encountering "isotopic scrambling"—the unwanted redistribution of
Module 1: Metabolic Scrambling in Cell Culture (SILAC)
The "Arginine-to-Proline" Conversion Problem
The Issue
In SILAC experiments, researchers often use
The Mechanism
Mammalian cells (and some yeast) possess the enzymatic machinery to convert Arginine to Ornithine (via Arginase) and subsequently to Proline (via Ornithine Aminotransferase and Pyrroline-5-carboxylate reductase).
Visualization: The Scrambling Pathway
The following diagram illustrates the metabolic leakage of
Caption: Pathway of Arginine-to-Proline conversion.[2] The "Proline Block" strategy (Green) introduces excess unlabeled proline to dilute the pool and inhibit P5C reductase activity.
Protocol: The "Proline Block" Method
This is the most robust method to prevent Arg
Reagents:
-
SILAC Media (deficient in Arg, Lys).[3]
-
Dialyzed Fetal Bovine Serum (dFBS).
-
C
N -L-Arginine (Heavy Arg). -
Unlabeled L-Proline (analytical grade).
Step-by-Step Workflow:
-
Preparation: Reconstitute SILAC media with dFBS and Heavy Arginine/Lysine as per standard protocol.
-
The Block: Add unlabeled L-Proline to the media to a final concentration of 200 mg/L (1.74 mM) .
-
Note: Standard DMEM contains ~0 mg/L (if deficient) or significantly lower amounts. The excess 200 mg/L is critical.
-
-
Culture: Pass cells for at least 5 doublings to ensure full incorporation of Arg/Lys.[4]
-
Validation: Analyze a test aliquot by LC-MS. Check for the specific mass shift of heavy Proline (
Da or Da depending on the label source, though usually Da if originating from C Arginine carbon flow, or varying N contributions).-
Success Criterion: The heavy Proline peak should be <1% of the total Proline pool.
-
Module 2: Transamination in Recombinant Protein Expression (NMR)
The "Label Dilution" Problem
The Issue
When expressing proteins in E. coli or HEK293 cells for NMR using specific
Scrambling Susceptibility Matrix
Not all amino acids scramble equally.[6][7] Use this table to plan your labeling strategy [2].
| Stability Class | Amino Acids | Mechanism of Stability/Instability |
| High Stability (Minimal Scrambling) | Gly, Ser, Thr, His, Lys, Arg, Met, Cys, Trp | Biosynthetic pathways are generally irreversible or lack active transaminases in standard conditions. |
| Moderate Stability | Phe, Tyr, Gln, Asn | Can scramble via aromatic transaminases or deamidation, but often manageable. |
| High Scrambling Risk | Ala, Asp, Glu, Ile, Leu, Val | Aminotransferases (e.g., BCAT, ALAT) rapidly equilibrate nitrogen pools with |
Troubleshooting Guide: Preventing Transamination
Strategy A: Use of Auxotrophic Strains
If you observe high scrambling in E. coli, switch to an auxotrophic strain (e.g., strain DL39 ). These strains lack the transaminases (specifically ilvE, tyrB, aspC, avtA) required to move nitrogen between amino acids.
Strategy B: The "Pulse" Method (Rifampicin Block)
For T7-based expression systems, you can suppress host metabolism while allowing target protein synthesis.
-
Grow cells in unlabeled media to high density.
-
Spin down and resuspend in minimal media.
-
Add Rifampicin (150 µg/mL) .
-
Logic: Rifampicin inhibits E. coli RNA polymerase but not T7 RNA polymerase. This shuts down host metabolic enzymes (transaminases) turnover.
-
-
After 30 min, add the
N-labeled amino acid and induce with IPTG.
Strategy C: Chemical Inhibition (AOA)
Aminooxyacetate (AOA) is a broad-spectrum transaminase inhibitor.
-
Protocol: Add 1–5 mM AOA to the culture media 30 minutes prior to adding the
N-label. -
Warning: AOA is toxic and will stall growth. This is best used in high-density cultures for short induction periods (3–4 hours) [3].
Module 3: Analytical Troubleshooting (FAQs)
Q1: I am seeing "Heavy Proline" in my SILAC data, but I didn't add Heavy Proline. Why?
A: You are seeing the metabolic conversion of Arginine to Proline.[1][3][4]
-
Diagnosis: Check the mass shift. If you used Arginine (
C N ), the heavy proline usually appears as a +6 Da shift (derived from the heavy carbon chain) or varying shifts depending on the recycling of the nitrogen. -
Fix: Implement the "Proline Block" (Module 1).
Q2: Can I use 15N-Alanine for specific labeling in mammalian cells?
A: It is highly discouraged. Alanine is the "nitrogen currency" of the cell.
-
Reasoning: Alanine Aminotransferase (ALT) rapidly swaps the
N from Alanine to -ketoglutarate to form N-Glutamate. From there, the label enters the global nitrogen pool. -
Alternative: Use
N-Valine or N-Leucine combined with transaminase inhibitors, or use Cell-Free Protein Synthesis (CFPS) where metabolic enzymes are inactive.
Q3: My 15N-Leucine signal is weak (diluted), and I see signals for Valine.
A: This is classic Branched-Chain Amino Acid (BCAA) scrambling.
-
Mechanism: The enzyme Branched-chain aminotransferase (BCAT) is reversible and promiscuous between Leu, Ile, and Val.
-
Fix: Add the other two unlabeled BCAAs in excess (e.g., if labeling Leu, add excess unlabeled Ile and Val) to suppress the reverse reaction via mass action.
Visualizing the Transamination Network
Understanding how nitrogen flows from Glutamate (the hub) to other amino acids helps in selecting the right inhibitors.
Caption: The Transamination Network. Glutamate acts as the central donor. Inhibiting transaminases (Yellow) with AOA (Green) isolates the amino acid pools.
References
-
Bendall, S. C., et al. (2008).[4] Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. Molecular & Cellular Proteomics, 7(9), 1587-1597.
-
Barb, A. W., et al. (2024). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 78, 125–132.[7]
-
Rhodes, D., et al. (1986). Amino Acid Metabolism of Lemna minor L.: III. Responses to Aminooxyacetate. Plant Physiology, 82(4), 1063–1070.
Sources
- 1. Prevention of amino acid conversion in SILAC experiments with embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. usherbrooke.ca [usherbrooke.ca]
- 5. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Troubleshooting for 15N Mass Spectrometry Quantification
Welcome to the Technical Support Center for stable isotope-labeled mass spectrometry (MS) quantification. This guide is designed for researchers and drug development professionals seeking to resolve complex analytical challenges associated with 15N metabolic labeling and internal standard (IS) deployment.
Part 1: Diagnostic FAQs (The "Why" and "How")
Q: Why should I transition from synthetic heavy peptides to full-length 15N-labeled recombinant proteins for my internal standards? A: Synthetic stable isotope-labeled (SIL) peptides only correct for variations during liquid chromatography and mass spectrometry (e.g., ionization suppression). They do not account for upstream sample preparation losses, such as incomplete enzymatic digestion, solid-phase extraction (SPE) recovery, or protein precipitation[1]. Full-length 15N-labeled proteins are spiked into the biological matrix at the very beginning of the workflow[2]. Because they share the exact tertiary structure and cleavage sites as the endogenous analyte, they undergo identical digestion kinetics and extraction losses, acting as a self-validating control for the entire analytical process. For example, quantifying ApoE isoforms using a full-length 15N-apoE4 standard allows for absolute quantification from human brain homogenates in a single run without labeling efficiency corrections, provided the incorporation is >99%[3].
Q: My 15N labeling efficiency is stuck at 94-95%. How does this impact quantification, and how can I correct it? A: Incomplete 15N incorporation broadens the isotopic envelope of the heavy peptide, which decreases the signal-to-noise ratio and can cause the heavy isotopic cluster to overlap with the natural abundance (14N) analyte[4]. This overlap skews the Light/Heavy (L/H) ratio, leading to inaccurate absolute quantification[5]. Causality & Correction: The mass difference in 15N pairs varies depending on the number of nitrogen atoms in the peptide sequence[6]. To correct for this, you must use isotope pattern deconvolution algorithms (e.g., Protein Prospector) that calculate the theoretical distribution of a 95% enriched peptide and adjust the L/H ratio based on your empirical labeling efficiency[4].
Q: I am observing isotopic scrambling in my 15N-labeled proteins expressed in E. coli. What is the mechanistic cause, and how do I prevent it? A: Isotopic scrambling occurs when the 15N label is redistributed to unintended metabolic pools. The primary biological cause is the activity of transaminases (e.g., aromatic amino acid transaminases transferring nitrogen between tyrosine and phenylalanine) and reversible enzymatic reactions within the host's metabolic network[7]. Solution: To prevent this, utilize E. coli strains specifically engineered to be deficient in key transaminases, or supplement the minimal media with specific metabolic precursors to suppress crosstalk between biosynthetic pathways[7]. Alternatively, bypass in vivo metabolism entirely by using a human cell-free in vitro translation (IVT) system, which provides rapid expression with 90-95% stable isotope incorporation without the risk of cellular metabolic scrambling[8].
Q: How do I objectively validate the 15N incorporation percentage of my internal standard?
A: Visual inspection of mass spectra is subjective and prone to error. A self-validating protocol requires empirical mathematical modeling. You must compare the mass spectrum of the isotopic profile of a tryptic peptide against a series of theoretical profiles generated via probability multinomial analysis[9]. By iterating through theoretical enrichment rates, you calculate the Pearson product-moment correlation coefficient (
Part 2: Visualizing the Self-Validating Workflow
Workflow for 15N internal standard generation, spike-in, and quantitative MS analysis.
Part 3: Self-Validating Experimental Protocols
Protocol: Generation and QC of 15N-Labeled Recombinant Protein Standards This protocol is designed as a closed-loop system; the standard cannot be used for quantification until it passes the internal mathematical validation steps.
Step 1: Expression and Labeling
-
In Vivo: Culture the expression strain (e.g., E. coli BL21) in M9 minimal medium using 15NH4Cl as the sole nitrogen source[7].
-
In Vitro (Alternative): Utilize a human cell-free lysate system supplemented with stable isotope-labeled amino acids to bypass cellular toxicity and transaminase scrambling[8].
Step 2: Purification
-
Purify the recombinant protein using affinity chromatography. For example, when isolating 15N-CRP, utilize p-aminophenylphosphorylcholine resin to ensure the recovered protein maintains its native binding conformation[10].
Step 3: Co-Digestion Equivalency Test (Self-Validation Check 1)
-
Causality: To prove the 15N standard mimics the endogenous protein, they must digest at identical rates.
-
Mix varying known amounts of purified 14N endogenous protein with a constant level of the 15N-labeled standard.
-
Perform tryptic digestion and LC-MS/MS. Plot the L/H area ratios against the known 14N concentrations. A valid internal standard must demonstrate a high degree of linearity (
)[10]. If non-linear, the standard is misfolded or aggregating differently than the endogenous target.
Step 4: Empirical Isotopic Enrichment Calculation (Self-Validation Check 2)
-
Acquire high-resolution MS1 spectra of the 15N tryptic peptides.
-
Use multinomial probability software to generate theoretical isotopic distributions[9].
-
Match the empirical spectra to the theoretical models to maximize the Pearson correlation coefficient. Proceed to biological sample spike-in only if incorporation is confirmed at >95%[10].
Part 4: Quantitative Data & Troubleshooting Matrices
Table 1: Quantitative Comparison of Internal Standard Modalities
| Standard Type | Prep Variance Control | Digestion Kinetics Match | Isotopic Scrambling Risk | Typical Incorporation Rate |
| Synthetic SIL Peptides | No | No | Low | >99% |
| Full-Length 15N Protein (In vivo) | Yes | Yes | High (Transaminase driven) | 94–99% |
| Full-Length 15N Protein (IVT) | Yes | Yes | Low | 90–95% |
Table 2: Troubleshooting Matrix for 15N MS Quantification
| Symptom | Mechanistic Cause | Corrective Action |
| Broadened heavy isotopic envelope | Incomplete 15N incorporation during expression (<95%). | Use deconvolution software to adjust L/H ratios; optimize nitrogen source availability in media. |
| Non-linear standard curve | Matrix effects or differential digestion efficiency between analyte and IS. | Spike 15N standard earlier in the workflow; perform co-digestion equivalency QC test. |
| Unexpected mass shifts in heavy peptide | Transaminase-mediated isotopic scrambling transferring 15N to off-target residues. | Use transaminase-deficient E. coli strains or switch to cell-free IVT systems. |
Part 5: References
1.[1] The Role of Internal Standards In Mass Spectrometry. SCION Instruments. 1 2.[10] Expression and characterization of 15N-labeled human C-reactive protein in Escherichia coli and Pichia pastoris for use in isotope-dilution mass spectrometry. National Institute of Standards and Technology (NIST). 10 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. 4 4.[8] Cell-Free Protein Expression System for Generating Stable Isotope-labeled Proteins. Thermo Fisher Scientific. 8 5.[3] 15N-Labeled Full-Length Apolipoprotein E4 as an Internal Standard for Mass Spectrometry Quantification of Apolipoprotein E Isoforms. PubMed Central (PMC). 3 6. Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins. ResearchGate. 9 7.[5] 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. PubMed Central (PMC). 5 8.[7] Minimizing isotopic scrambling in 15N labeling experiments. BenchChem. 7 9.[6] (PDF) 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. ResearchGate. 6 10.[2] Heavy-Labeled Full-Length Proteins as MS Standards. AMSBIO. 2
Sources
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. amsbio.com [amsbio.com]
- 3. 15N-Labeled Full-Length Apolipoprotein E4 as an Internal Standard for Mass Spectrometry Quantification of Apolipoprotein E Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cell-Free Protein Expression for Generating Stable Isotope-Labeled Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Expression and characterization of 15N-labeled human C-reactive protein in Escherichia coli and Pichia pastoris for use in isotope-dilution mass spectrometry | NIST [nist.gov]
Overlapping spectra in 15N NMR and how to resolve them.
Technical Support Center: High-Resolution Biomolecular NMR Knowledge Base Article #402: Resolving Spectral Overlap in 15N-HSQC Experiments
Diagnostic Triage: Identify Your "Overlap" Type
Before applying a solution, you must diagnose the root cause of your spectral overlap. In 15N-HSQC spectra, overlap generally stems from one of two physical phenomena: Linewidth Broadening (Relaxation) or Lack of Dispersion (Chemical Shift degeneracy).
Use this decision matrix to route your troubleshooting:
Figure 1: Diagnostic workflow for selecting the correct resolution strategy based on peak shape and protein characteristics.
Protocol A: The "Large Molecule" Solution (TROSY + Deuteration)
Target Audience: Researchers working with complexes >25 kDa (e.g., membrane proteins, large enzymes).
The Problem:
As molecular weight increases, rotational correlation time (
The Solution: TROSY (Transverse Relaxation-Optimized Spectroscopy) exploits the interference between two relaxation mechanisms: Dipole-Dipole (DD) coupling and Chemical Shift Anisotropy (CSA).[1][2] By selecting the component where these two mechanisms cancel each other out, we preserve the signal.
Critical Requirement: TROSY efficiency scales with magnetic field strength. Optimal results are typically found near 900 MHz - 1 GHz for very large systems, though 600-800 MHz is standard.
Step-by-Step Implementation
-
Sample Preparation (Deuteration):
-
Why: Protons are the primary source of dipolar relaxation. Replacing non-labile protons (H-C) with Deuterium (D-C) removes this relaxation pathway, sharpening the remaining amide proton signals.
-
Protocol: Express protein in E. coli using M9 minimal media containing 99% D₂O and d7-Glucose.
-
Note: You must "back-exchange" the amide protons by purifying the protein in H₂O buffer, otherwise, the amides will remain invisible (deuterated).
-
-
Pulse Sequence Selection:
-
Use trosyetf3gpsi (Bruker) or equivalent trosy sequences.
-
Ensure the sequence includes sensitivity enhancement (Rance-Kay detection) if the protein is <50 kDa. For >100 kDa, standard TROSY without sensitivity enhancement is often superior due to relaxation losses during the enhancement delays.
-
-
Parameter Optimization:
-
Recycle Delay (d1): Set to 1.0–1.5s. Deuterated protons relax slower (
is longer). -
Acquisition Time (AQ): Keep short (approx. 50-60ms in
) to avoid signal decay into noise.
-
Protocol B: The "IDP" Solution (Dimensionality + NUS)
Target Audience: Researchers working with Intrinsically Disordered Proteins (IDPs) or unfolded states.
The Problem: IDPs have sharp lines (slow relaxation) but terrible dispersion. Because the backbone is solvent-exposed and averages rapidly, all amide protons resonate between 8.0–8.5 ppm.
The Solution: You cannot resolve this in 2D. You must spread the peaks into a 3rd or 4th dimension (typically Carbon or Nitrogen) using Non-Uniform Sampling (NUS) to keep experiment times realistic.
Experimental Workflow: 3D HNCO with NUS
Why HNCO? It correlates
| Parameter | Standard (Linear Sampling) | Optimized (NUS) |
| Increments (15N) | 64 | 128 (High Res) |
| Increments (13C') | 64 | 128 (High Res) |
| Sampling Density | 100% | 25% - 30% |
| Total Time | ~3 days | ~18 hours |
| Resolution | Low | High |
Execution Guide:
-
Set up the 3D grid: Define the number of points in
( ) and ( ) to achieve high digital resolution (e.g., 40 Hz/point). -
Apply NUS Schedule:
-
Reconstruction:
Protocol C: The "Crowded Region" Solution (Selective Labeling)
Target Audience: Users with specific overlap in crowded regions (e.g., Leucine/Valine clusters) who need unambiguous assignment.
The Problem:
Even with 3D experiments, some regions (like the center of a
The Solution: Amino-Acid Type Selective Labeling. By feeding auxotrophic bacteria only specific labeled amino acids, you render the rest of the protein "invisible" to NMR.
Troubleshooting "Scrambling" (Metabolic Leakage)
A common failure in selective labeling is "scrambling"—where the bacteria metabolize the labeled amino acid into others (e.g.,
Anti-Scrambling Protocol:
-
Use Auxotrophs: Use E. coli strains DL39 (Asp/Asn/Glu/Gln auxotroph) to prevent conversion.
-
Reverse Labeling: Instead of adding one labeled amino acid, grow on uniform
media and add excess unlabeled amino acids for the residues you want to erase from the spectrum.-
Example: To clean up a crowded spectrum, add unlabeled Leucine and Valine (1 g/L) to the
media. The bacteria will preferentially use the exogenous (unlabeled) AA, removing those peaks from your HSQC.
-
Frequently Asked Questions (FAQ)
Q: I am running a TROSY on my 40 kDa protein, but the signal is weaker than my HSQC. Why? A: This is likely due to the "TROSY Crossover" point. For proteins <20-25 kDa, the linewidth narrowing provided by TROSY does not outweigh the intrinsic 50% signal loss (since TROSY selects only one of the four multiplet components). Stick to standard HSQC or Sensitivity-Enhanced HSQC for proteins under 25 kDa.
Q: Can I use NUS on a 2D HSQC? A: Yes, but proceed with caution. NUS is most beneficial when the experiment is limited by the number of increments (indirect dimension resolution), not signal-to-noise (S/N). If your 2D HSQC has high S/N but overlapping peaks, you can double the increments and use 50% NUS to maintain the same duration with higher resolution.
Q: My NUS reconstruction shows "wavy" baselines or star-shaped artifacts. A: This indicates a sampling schedule issue or low sparsity.
-
Check Sparsity: NUS relies on the spectrum being mostly empty space.[3] If your spectrum is incredibly crowded (low sparsity), NUS reconstruction algorithms struggle.
-
Schedule: Ensure you are using a randomized schedule (Poisson Gap), not a regular under-sampling grid, which causes aliasing artifacts.
References
-
Pervushin, K. , Riek, R., Wider, G., & Wüthrich, K. (1997).[2][6] Attenuated T2 relaxation by mutual cancellation of dipole–dipole coupling and chemical shift anisotropy indicates an avenue to NMR structures of very large biological macromolecules in solution.[2] Proceedings of the National Academy of Sciences, 94(23), 12366-12371. Link
-
Hyberts, S. G. , Milbradt, A. G., Wagner, G., & Arthanari, H. (2012). Application of iterative soft thresholding for fast reconstruction of NMR data non-uniformly sampled with multidimensional Poisson Gap scheduling. Journal of Biomolecular NMR, 52, 315-327. Link
-
Kay, L. E. (2005). NMR studies of protein structure and dynamics.[7][8][9][10] Journal of Magnetic Resonance, 173(2), 193-207. Link
-
Kainosho, M. , et al. (2006). Optimal isotope labelling for NMR protein structure determinations. Nature, 440, 52–57. Link
Sources
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. A simple approach for reconstruction of non‑uniformly sampled pseudo‑3D NMR data for accurate measurement of spin relaxation parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MR - NUScon: a community-driven platform for quantitative evaluation of nonuniform sampling in NMR [mr.copernicus.org]
- 6. pnas.org [pnas.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr-bio.com [nmr-bio.com]
- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 10. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the success rate of identifying 15N-labeled peptides.
Status: Online | Tier: Advanced Application Support | Topic: Metabolic Labeling (15N)
Welcome to the 15N Proteomics Help Desk. Unlike chemical labeling (e.g., TMT, iTRAQ) where mass shifts are fixed, 15N metabolic labeling introduces a sequence-dependent mass shift that affects every amino acid backbone and side chain. This creates unique challenges in spectral complexity and database searching.
This guide is structured to troubleshoot the three critical failure points: Labeling Efficiency (Upstream) , Data Acquisition (Midstream) , and Bioinformatics (Downstream) .
📊 System Diagnostic: Where is your experiment failing?
| Symptom | Probable Cause | Go To Module |
| High "Light" IDs, near-zero "Heavy" IDs | Search engine parameters set to "Variable Mod" instead of "Metabolic". | Module 3 |
| Heavy peptides found, but intensity is low/scattered | Incomplete labeling (<98%) causing signal splitting into satellite peaks. | Module 1 |
| Heavy/Light pairs not eluting together | Misinterpretation of Isotope Effect (Deuterium vs. 15N). | Module 2 |
| Quantification ratios are inconsistent | Missing "M-1" correction in software; low MS1 resolution. | Module 3 |
Module 1: Sample Preparation (The Input)
Core Directive: You cannot fix poor labeling efficiency with software. Target: >98% Incorporation.
The "Satellite Peak" Phenomenon
If your labeling efficiency is only 95%, a peptide with 20 nitrogens will distribute its signal across multiple mass peaks (M, M-1, M-2), drastically reducing the intensity of the monoisotopic peak used for identification. This is the #1 cause of "missing" heavy peptides.
Protocol: The 5-Passage Rule
To ensure >98% efficiency, you must dilute the initial 14N pool effectively.
-
Start: Inoculate cells in 15N-enriched media (typically >99% 15NH4Cl or 15N-labeled amino acids).
-
Passage 1-4: Allow cells to reach 70-80% confluency, then split. Do not let them reach stationary phase in early passages, as protein turnover slows down.
-
Passage 5: Harvest.
-
QC Check (Mandatory): Before running full LC-MS, run a short gradient of a digested aliquot. Manually inspect a high-abundance peptide (e.g., Actin, Tubulin).
Technical Insight: For auxotrophic strains (e.g., Lys/Arg auxotrophs in SILAC), 5 passages are usually sufficient. For prokaryotes or yeast using 15N salts, ensure the only nitrogen source is the heavy salt. Scavenging from trace contaminants in agar or buffers will ruin the experiment [1].
Module 2: LC-MS Acquisition (The Hardware)
Core Directive: Resolution is your currency. Spend it on MS1.
The Chromatographic Isotope Effect
Users often confuse 15N with Deuterium (D) labeling.
-
Deuterium: Causes a significant retention time shift (heavy elutes earlier), often necessitating wide quantification windows.
-
15N: Causes a negligible retention time shift. Heavy and Light pairs essentially co-elute [2].
Troubleshooting Workflow: If you cannot find pairs, do not widen your retention time window excessively. Instead, look at your MS1 Resolution . 15N envelopes are broader and more complex than 14N envelopes.
Recommended Instrument Parameters (Orbitrap Example)
| Parameter | Setting | Rationale |
| MS1 Resolution | 120,000 (at 200 m/z) | Essential to resolve overlapping isotopic envelopes of co-eluting Light/Heavy pairs. |
| AGC Target | 3e6 | High ion target prevents stochastic dropout of lower-intensity heavy peptides. |
| Isolation Window | 1.4 - 2.0 m/z | Narrow windows reduce chimeric spectra, which are common in metabolic labeling. |
| Dynamic Exclusion | 30-45s | Standard, but ensure it's not too long to miss closely eluting isomers. |
Module 3: Bioinformatic Analysis (The Software)
Core Directive: 15N is a Metabolic Label, not a Variable Modification.
The "Variable Mass" Logic Trap
A common error is searching 15N as a "modification" (like Oxidation). This fails because the mass shift depends on the number of nitrogens in the sequence, which is variable.[2][3]
-
Peptide A (10 N): Shift = +10 Da
-
Peptide B (25 N): Shift = +25 Da
Configuration Guide (MaxQuant & Proteome Discoverer)
1. MaxQuant Configuration:
-
Group Specific Parameters: Go to the "Type" tab.
-
Selection: Change from "Standard" to "Multiplicity = 2" .
-
Labels:
-
Light: (Leave Empty)
-
Heavy: 15N (Do not select Arginine/Lysine unless doing specific SILAC. Select the global 15N option).[4]
-
-
Instrument: Ensure "Recalibration" is enabled to correct for minor mass defects induced by high 15N content.
2. Handling Incomplete Labeling (In Silico Correction): If Module 1 failed and you have 95% labeling, standard search engines will punish the heavy peptides.
-
Solution: Use software capable of "Isotope Pattern Correction" (e.g., Protein Prospector or specific MaxQuant settings). You must input the impurity level (e.g., 0.95) so the algorithm expects the "M-1" satellite peaks [3].
Visualizing the Workflow Logic
The following diagram illustrates the decision matrix for troubleshooting 15N identification failures.
Caption: Diagnostic logic flow for identifying the root cause of low 15N identification rates.
FAQ: Rapid Response
Q: Can I mix 15N samples with TMT labeling? A: Technically yes, but inadvisable for beginners. The spectral complexity becomes unmanageable (Hyperplexing). You will need ultra-high resolution (MS3 or IMS) to resolve the neutron binding energy differences. Stick to one quantitation method unless expert.
Q: Why does MaxQuant take so long for 15N searches? A: Because the "search space" is massive. The algorithm must calculate the theoretical mass shift for every peptide based on its nitrogen count. To speed this up, reduce the number of "Variable Modifications" (e.g., remove Deamidation if not strictly necessary) [4].
Q: My heavy peptides are consistently 1 Da off. Why? A: This is likely a deisotoping error . If the "M-1" peak (due to 99% purity) is intense, the software might mistake it for the monoisotopic peak. Check your "Isotope Match Tolerance" settings.
References
-
Skirycz, A., et al. (2011).[2][4][5] Survival and growth of Arabidopsis plants given limited water are not equal. Nature Biotechnology. Link (Demonstrates the necessity of complete metabolic labeling in complex organisms).
-
Zhang, Y., et al. (2009).[6] A MS data search method for improved 15N-labeled protein identification.[6][7] Proteomics.[1][6][7][8][9][10][11] Link (Discusses the computational handling of 15N data).
-
Park, S.K., et al. (2008). Optimizing identification and quantitation of 15N-labeled proteins in comparative proteomics. Analytical Chemistry.[12][13][14] Link (The definitive guide on correcting for incomplete incorporation).
-
Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology. Link (Foundational software architecture for metabolic labeling).
Sources
- 1. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 2. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector | bioRxiv [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. A MS data search method for improved 15N-labeled protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New algorithm for 15N/14N quantitation with LC-ESI-MS using an LTQ-FT mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MaxQuant [maxquant.org]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.mpg.de [pure.mpg.de]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. hplc retention times: Topics by Science.gov [science.gov]
- 14. youtube.com [youtube.com]
15N Proteomics Technical Support Center: Troubleshooting Co-Eluting Peptides
Welcome to the 15N Quantitative Proteomics Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the causality behind co-eluting peptides, understand the mechanics of chimeric spectra, and implement self-validating experimental protocols to restore quantitative accuracy to your datasets.
Section 1: Diagnostics & Causality (FAQ)
Q: Why does 15N metabolic labeling suffer more from co-elution than SILAC or TMT? A: In SILAC, a fixed mass shift is introduced via specific heavy amino acids (e.g., +8 Da for Heavy Lysine). In contrast, 15N labeling incorporates heavy nitrogen globally into every amino acid. Consequently, the mass difference between a 14N (Light) and 15N (Heavy) peptide is highly variable, depending entirely on the number of nitrogen atoms in its sequence (1)[1]. Furthermore, because in vivo labeling is rarely 100% efficient (typically 93-99% in tissues), 15N peptides exhibit much broader, more complex isotopic envelopes (2)[2]. These broad MS1 peaks dramatically increase the probability of overlapping with unrelated, co-eluting peptides.
Q: How do chimeric spectra cause "ratio compression" in my 15N datasets? A: When the mass spectrometer's quadrupole isolates a target precursor, the broad 15N envelope often forces the co-isolation of overlapping background ions. Upon fragmentation, the resulting MS2 spectrum becomes a "chimera"—a mixture of fragments from both the target and the contaminant. Because standard MS1-based quantification integrates the entire extracted ion chromatogram (XIC), the presence of these co-eluting contaminants artificially skews the measured Heavy:Light ratio toward 1:1, a phenomenon known as ratio compression (3)[3].
Fig 1: Mechanism of ratio compression caused by co-eluting peptides in 15N-labeled MS1/MS2 workflows.
Section 2: Data Presentation & Impact Analysis
To understand the severity of co-elution, we must look at the quantitative impact of chimeric spectra and compare the efficacy of different acquisition strategies.
Table 1: Impact of Chimeric Spectra on Proteomic Data Based on large-scale complex mixture analyses (3)[3].
| Metric | Non-Chimera Spectra | Chimera Spectra |
| Prevalence in Complex Mixtures | ~50% | ~50% |
| Identification Success Rate | Baseline (1x) | 2-fold lower |
| Score Reduction Threshold | N/A | Contaminant > 20% of target intensity |
| Quantification Impact | Accurate | High risk of ratio compression |
Table 2: Comparison of Acquisition Strategies for 15N Proteomics
| Acquisition Strategy | Co-Elution Susceptibility | Causality / Mechanism of Action |
| MS1-based DDA | High | Relies on MS1 XIC. Highly vulnerable to overlapping 15N isotopic envelopes. |
| DIA (Data-Independent) | Moderate | Wide isolation windows increase chimeras, but MS2-level extraction deconvolutes signals. |
| PRM (Targeted MS2) | Low | Narrow isolation + high-res MS2 fragmentation physically excludes chemical noise. |
Section 3: Experimental Protocols for Resolving Co-Elution
To eliminate the artifacts caused by co-elution, we must shift quantification from the crowded MS1 space to the highly specific MS2 space.
Protocol A: Parallel Reaction Monitoring (PRM) for 15N Quantitation
Causality: PRM bypasses MS1-level co-elution by quantifying peptides based on high-resolution MS2 fragment ions. Because fragment ions are highly specific to the peptide sequence, chemical noise and co-eluting precursors are physically filtered out of the quantitative measurement (4)[4].
Step-by-Step Methodology:
-
Target Selection & Scheduling: Identify target peptides from a prior DDA discovery run. Calculate the exact m/z for both the 14N and 15N isotopologues based on the specific number of nitrogen atoms in the target sequence.
-
Isolation Window Optimization: Set the quadrupole isolation window to a narrow range (e.g., 0.7 - 1.2 m/z) to exclude neighboring co-eluting species.
-
High-Resolution MS2 Acquisition: Acquire MS2 spectra using an Orbitrap or TOF analyzer at high resolution (e.g., 120,000 to 240,000 at m/z 200). High resolution is critical to baseline-resolve target fragment ions from background chemical noise (1)[1].
-
Self-Validating Data Extraction: In software like Skyline, extract the top 3 to 5 interference-free fragment ions (transitions). Self-Validation Rule: If the calculated Heavy/Light ratio diverges significantly across these 5 transitions, it indicates unresolved co-elution at the MS2 level. The divergent transition must be excluded from the final quantitative average.
Protocol B: Correcting for Incomplete Labeling in Data Processing
Causality: Because 15N labeling is rarely 100% efficient, the monoisotopic peak intensity of the heavy peptide is artificially reduced, skewing the quantification. Furthermore, unified False Discovery Rate (FDR) calculations mask false positives in the heavy channel.
Step-by-Step Methodology:
-
Empirical Labeling Efficiency Calculation: Use a tool like Protein Prospector’s "MS-Isotope" module to empirically calculate the 15N enrichment level (typically 93-99%) from your raw data (1)[1].
-
Algorithmic Ratio Correction: Configure your search engine to mathematically correct the Heavy/Light quantitative ratio based on the measured labeling efficiency, ensuring the missing monoisotopic signal is accounted for.
-
Self-Validating FDR Segregation: Parse target and decoy matches to calculate the FDR separately for 14N and 15N datasets. Because 15N peptides possess unique mass modifications, their random match probability differs. High-resolution 15N data often yields a lower inherent FDR; separating them ensures strict quality control across both channels (1)[1].
Fig 2: Multi-dimensional workflow to resolve co-eluting 15N peptides and ensure accurate quantitation.
References
- Filiou, M. D., et al. (2017). "Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses." Methods in Molecular Biology.
- Shrestha, R., et al. (2022). "15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector." Frontiers in Plant Science.
- Wu, C. C., et al. (2007). "15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover." Journal of Proteome Research.
- Bi, Y., et al. (2022).
- Houel, S., et al. (2010). "Quantifying the Impact of Chimera MS/MS Spectra on Peptide Identification in Large-Scale Proteomics Studies." Analytical Chemistry.
Sources
Validation & Comparative
Beyond Synthetic Peptides: Validating Proteomic Data with 15N-Labeled Full-Length Protein Standards
Executive Summary: The "Digestion Bias" Crisis
In quantitative proteomics, precision is often confused with accuracy. While synthetic peptides (AQUA) and chemical labeling (TMT) have standardized ionization correction, they fail to address the single largest source of variability in bottom-up proteomics: proteolytic digestion efficiency .
This guide validates the use of 15N-labeled full-length recombinant proteins (often referred to as PSAQ or metabolic spike-ins) as the superior internal standard for absolute quantification. Unlike synthetic peptides, which are added post-digestion (or late-stage), 15N-labeled proteins are spiked into the sample at the earliest possible step. They undergo the same extraction, denaturation, and digestion kinetics as the endogenous analyte.
By using this "Process-Matching" approach, 15N standards create a self-validating system that mathematically cancels out errors arising from incomplete digestion or sample loss—a capability that synthetic peptides cannot offer.
Part 1: Comparative Analysis of Standardization Methods
To validate mass spectrometry results, one must choose a reference material that mimics the analyte's behavior. The closer the mimicry, the higher the accuracy.
Table 1: Performance Matrix of Internal Standards
| Feature | Label-Free Quantification (LFQ) | Synthetic Peptides (AQUA) | Chemical Labeling (TMT/iTRAQ) | 15N Full-Length Protein (PSAQ) |
| Spike-in Stage | N/A | Post-Digestion (usually) | Post-Digestion | Pre-Digestion (Lysate/Biofluid) |
| Digestion Correction | ❌ None | ❌ None | ❌ None | ✅ Full Correction |
| Recovery Correction | ❌ None | ❌ Partial | ❌ Partial | ✅ Full Correction |
| Ionization Correction | ❌ None | ✅ Excellent | ✅ Good | ✅ Excellent |
| Precision (CV%) | > 20% | 5–10% | 5–10% | < 3-5% |
| Cost | Low | Moderate | High | High (Initial Setup) |
| Primary Risk | High False Discovery | Digestion Bias | Ratio Compression | Incomplete Labeling |
The Scientific Rationale: Why 15N Wins on Accuracy
The critical flaw in using synthetic peptides (AQUA) for validation is that they are "clean." They do not require cleavage from a tertiary structure.
-
The Scenario: You are quantifying a biomarker, Protein X.
-
The Error: If your trypsin digestion is only 60% efficient due to matrix interference, you only generate 60% of the target peptides from Protein X.
-
The AQUA Failure: You spike in 100% of the synthetic standard. The MS sees a ratio of 60:100. You calculate a concentration that is 40% lower than reality .
-
The 15N Success: You spike 15N-Protein X. It also digests at 60% efficiency. The MS sees a ratio of 60:60 (1:1). You calculate the correct concentration .
Part 2: The Self-Validating Workflow
This protocol describes the validation of a target biomarker in human plasma using a 15N-labeled recombinant standard. This workflow is designed to be self-validating : if the 15N standard does not digest properly, the signal drops, alerting the operator to a process failure—a safety mechanism absent in peptide-based methods.
Phase A: Generation of the 15N Standard
-
Expression: Clone the target protein cDNA into an expression vector (e.g., E. coli BL21).
-
Labeling: Culture cells in minimal media (M9) where 15NH4Cl (ammonium chloride) is the sole nitrogen source (>99% enrichment).
-
Purification: Purify the recombinant protein via affinity tags (His/Strep) or SEC.
-
QC Validation: Digest an aliquot and analyze via MS to ensure >98% isotopic incorporation (calculate based on the shift of the isotopic envelope).
Phase B: The Validation Experiment (Step-by-Step)
Step 1: The "Pre-Spike" (Critical Step)
-
Thaw the biological sample (e.g., 100 µL plasma).
-
Immediately add a known molar amount of the 15N-labeled protein standard.
-
Why: From this moment on, any loss of the endogenous protein (pipetting error, tube adsorption) is matched by an identical loss of the standard.
Step 2: Denaturation & Reduction
-
Add Urea (8M) or Guanidine HCl to unfold both the endogenous (14N) and standard (15N) proteins.
-
Add DTT (5 mM, 30 min, 56°C) followed by Iodoacetamide (15 mM, 20 min, dark).
Step 3: Co-Digestion
-
Dilute Urea to <1M.
-
Add Trypsin (1:50 enzyme-to-substrate ratio). Incubate overnight at 37°C.
-
Mechanism:[1] The protease attacks the 14N and 15N proteins at the same rate.
Step 4: LC-MS/MS Analysis
-
Inject the digest onto a C18 column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Targeted Method: Use Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).[2]
-
Target Selection: Select "proteotypic" peptides.
-
Light Channel (14N): Monoisotopic mass of the native peptide.
-
Heavy Channel (15N): Mass shifted by the number of Nitrogen atoms in the sequence (
).
-
Part 3: Visualizing the Logic
The following diagram illustrates why the "Pre-Spike" methodology of 15N standards provides superior data integrity compared to "Post-Spike" synthetic peptides.
Caption: Workflow logic demonstrating how 15N whole protein standards (Green) traverse the error-prone digestion steps alongside the sample, whereas synthetic peptides (Red) bypass them, failing to correct for digestion bias.
Part 4: Data Interpretation & Validation Criteria
To validate your results using this method, you must demonstrate linearity and recovery.
Calculating the Mass Shift
Unlike SILAC (which typically labels only Lysine/Arginine), 15N labeling affects every amino acid backbone and side chain nitrogen.
-
Formula:
-
Example: For the peptide LIVTSEGC[Carbamidomethyl]K:
-
Sequence contains 9 residues.
-
Total Nitrogens = 1 (Leu) + 1 (Ile) + 1 (Val) + 1 (Thr) + 1 (Ser) + 1 (Glu) + 1 (Gly) + 1 (Cys) + 2 (Lys) = 10 Nitrogens.
-
Mass Shift ≈ +10 Da.
-
-
Note: You must account for the isotopic envelope broadening. 15N peptides often have wider isotopic distributions.
Acceptance Criteria (Validation Metrics)
For a validated assay in a regulated environment (e.g., GLP/GCP), the following metrics should be met using 15N standards:
-
Linearity:
across the dynamic range (typically 3–4 orders of magnitude). -
Precision (Inter-day): CV < 15% (or < 20% at LLOQ).
-
Accuracy: The calculated concentration of QC samples must be within ±15% of the nominal value.
-
Digestion Verification: Monitor a "hard-to-cleave" peptide vs. an "easy-to-cleave" peptide from the same 15N protein. Their molar ratio should be 1:1. If it deviates, your digestion time is insufficient.
References
-
Brun, V., et al. (2007). Isotope-labeled protein standards: toward absolute quantitative proteomics. Molecular & Cellular Proteomics. [Link]
-
Scott, K. B., Turko, I. V., & Phinney, K. W. (2016). Quantitative performance of internal standard platforms for absolute protein quantification using MRM-MS. Analytical Chemistry. [Link]
-
Pratt, J. M., et al. (2006). Multiplex absolute quantification for proteomics using concatenated signature peptides encoded by QconCAT genes. Nature Protocols. [Link]
-
National Institute of Standards and Technology (NIST). (2016).[3] NIST Monoclonal Antibody Reference Material 8671.[3][4][5] NIST Standard Reference Materials. [Link][4]
-
Hoofnagle, A. N., et al. (2016). Recommendations for the Generation and Use of Targeted Mass Spectrometry Assays for Proteins. Clinical Chemistry. [Link]
Sources
- 1. Novel 15N Metabolic Labeling-Based Large-Scale Absolute Quantitative Proteomics Method for Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. NIST Monoclonal Antibody Reference Material 8671 | NIST [nist.gov]
- 4. lcms.cz [lcms.cz]
- 5. biopharminternational.com [biopharminternational.com]
The Mechanistic Causality of Accuracy: The "Early Mixing" Advantage
The pursuit of absolute accuracy in mass spectrometry (MS)-based quantitative proteomics is fundamentally a battle against technical variance. For researchers and drug development professionals, the reliability of biomarker quantification or pharmacokinetic tracking hinges on minimizing variations introduced during sample preparation, digestion, and LC-MS/MS acquisition.
While chemical tagging (e.g., TMT) and Label-Free Quantification (LFQ) are popular, the use of ¹⁵N-metabolic labeling to generate tissue-matched internal standards remains the gold standard for absolute structural and quantitative fidelity. By uniformly replacing ¹⁴N with ¹⁵N in vivo, this method creates an isotopically heavy proteome that is chemically identical to the target sample but distinguishable by mass.
This guide provides an objective, mechanistic comparison of ¹⁵N-labeled standards against alternative quantitative strategies, supported by field-proven methodologies and self-validating protocols.
The primary source of quantitative error in proteomics is independent sample processing. Variations in cell lysis efficiency, proteolytic cleavage rates, and peptide recovery during solid-phase extraction compound at every step.
The unparalleled accuracy of ¹⁵N metabolic labeling stems from the principle of Early Mixing . Because the heavy isotope is incorporated in vivo during the growth phase, the ¹⁵N-labeled reference tissue can be mixed 1:1 with the ¹⁴N experimental tissue at the very first step—intact tissue pooling 1.
Once co-lysed, any subsequent technical loss (e.g., incomplete trypsin digestion or column matrix suppression) applies identically to both the light and heavy isotopologues. The quantitative ratio remains perfectly preserved. In contrast, chemical labeling techniques like Tandem Mass Tags (TMT) require parallel processing until the peptide level, permanently baking early-stage variance into the final data. Furthermore, ¹⁵N labeling replaces all nitrogen atoms globally, avoiding the specific amino acid conversion artifacts (e.g., Arginine-to-Proline conversion) often seen in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) 2.
Fig 1: Early vs. late mixing workflows in 15N metabolic labeling compared to TMT chemical tagging.
Comparative Performance Analysis
To select the appropriate quantification strategy for drug development or biomarker discovery, one must weigh accuracy against multiplexing capacity and bioinformatics complexity.
| Parameter | ¹⁵N Metabolic Labeling | SILAC | TMT (Isobaric Tagging) | Label-Free (LFQ) |
| Point of Sample Mixing | Intact Tissue / Cells (Earliest) | Intact Cells (Early) | Post-Digestion Peptides (Late) | Never (No mixing) |
| Quantitative Accuracy | Highest (MS1-based, no ratio compression) | High (MS1-based) | Moderate (Suffers from MS2 co-isolation interference) | Lowest (High run-to-run variance) |
| Multiplexing Capacity | Low (Typically 2-plex) | Low (Up to 3-plex) | High (Up to 18-plex) | Infinite (Across runs) |
| In Vivo Application | Highly feasible (Plants, rodents) | Difficult/Expensive (Arg-to-Pro conversion) | N/A (In vitro only) | N/A (Computational only) |
| Data Analysis Complexity | High (Variable mass shifts based on N-count) | Low (Fixed mass shifts) | Low (Reporter ion extraction) | Moderate (Retention time alignment) |
Self-Validating Protocol: ¹⁵N Labeling & Quantification
A robust protocol must be a self-validating system. If the internal standard is poorly labeled, the isotopic envelope broadens, drastically reducing the signal-to-noise ratio and causing false quantitative ratios. The following protocol integrates empirical validation to ensure data integrity.
Step 1: In Vivo Isotope Incorporation
-
Mammalian Models: Feed rodents a specialized diet containing ¹⁵N-labeled amino acids or salts. To achieve high enrichment in tissues with slow protein turnover (e.g., brain tissue), labeling across two generations is required 3.
-
Plant Models: Grow specimens (e.g., Arabidopsis) in liquid culture or on plates containing >99% pure ¹⁵N salts for at least 14 days to ensure complete metabolic replacement 1.
Step 2: Empirical Validation of Isotopic Enrichment (Critical Checkpoint)
Causality: Incomplete labeling (e.g., 85%) splits the peptide signal across multiple intermediate mass peaks, destroying MS1 quantification precision.
-
Extract a small aliquot of the ¹⁵N-labeled tissue.
-
Perform a rapid lysis, digestion, and LC-MS/MS run.
-
Use multinomial analysis software to compare the empirical isotopic profile of high-abundance peptides against theoretical profiles using the Pearson product-moment correlation coefficient 4.
-
Validation Gate: Proceed only if ¹⁵N incorporation is >95% .
Step 3: Tissue Pooling and Co-Processing
-
Quantify the total protein or wet weight of the ¹⁴N experimental sample and the validated ¹⁵N internal standard tissue.
-
Mix the intact tissues precisely at a 1:1 ratio.
-
Co-lyse the mixture in an MS-compatible buffer (e.g., 8M Urea or SDS with subsequent S-Trap cleanup).
-
Perform reduction, alkylation, and overnight trypsin digestion. Because the samples are mixed, any missed cleavages will occur equally in both isotopes, preserving the true biological ratio.
Step 4: High-Resolution LC-MS/MS Acquisition
-
Inject the co-digested peptide mixture onto a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire MS1 survey scans at high resolution (≥60,000 at m/z 200) to clearly resolve the ¹⁴N and ¹⁵N isotopic envelopes.
-
Acquire MS2 fragment scans. High mass accuracy is mandatory to prevent false discovery rate (FDR) inflation during database searching of heavy peptides 1.
Step 5: Algorithmic Ratio Extraction
Unlike SILAC, where mass shifts are fixed (+8 Da or +10 Da), ¹⁵N mass shifts are variable because they depend on the exact number of nitrogen atoms in the specific peptide sequence.
-
Process the raw data using specialized quantitative software (e.g., Protein Prospector or MaxQuant).
-
The software dynamically calculates the expected mass shift for every identified peptide based on its sequence composition.
-
Extract the Extracted Ion Chromatogram (XIC) areas for both the ¹⁴N and ¹⁵N precursors to calculate the relative abundance ratio.
Conclusion for Drug Development Professionals
For large-scale screening where throughput is paramount, TMT remains highly practical. However, for targeted biomarker validation, pharmacokinetic assays, or studies involving complex tissue matrices where sample preparation variance is high, ¹⁵N-labeled internal standards offer unmatched accuracy . By enabling the earliest possible mixing point, ¹⁵N protocols create a self-correcting analytical pipeline that ensures the ratios observed in the mass spectrometer are a true reflection of the biological state, rather than an artifact of sample handling.
References
-
Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins Source: PubMed / NIH [Link]
-
15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover Source: PMC - NIH [Link]
-
15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector Source: PMC - NIH[Link]
-
Quantification of histone modifications using 15N metabolic labeling Source: PMC - NIH[Link]
Sources
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing Glycyl-glycine-15N2 with SILAC for protein quantification.
Title: Precision vs. Breadth: A Technical Guide to Comparing Glycyl-glycine-15N2 Standards with SILAC for Protein Quantification
Executive Summary: The Divergence of Methodology
In quantitative proteomics, the choice between This compound (Gly-Gly-15N2) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) represents a fundamental decision between targeted absolute quantification and global relative quantification .
While SILAC is the "gold standard" for removing technical variability in discovery proteomics, Gly-Gly-15N2 serves a specialized, critical role as a stable isotope-labeled internal standard (SIS), particularly in Ubiquitinomics (quantifying the K-ɛ-GG remnant) and metabolic flux analysis. This guide dissects the mechanistic differences, experimental workflows, and data integrity of both approaches to help you select the correct tool for your biological question.
Technical Deep Dive: Mechanisms of Action
A. SILAC: Global Metabolic Encoding
SILAC relies on the metabolic incorporation of heavy isotopic amino acids (typically
-
Mechanism: Cells are grown for >5 doublings in "heavy" media. Every newly synthesized protein contains the heavy label.
-
Quantification Type: Relative (Light vs. Heavy ratio).
-
Primary Advantage: Samples are mixed before cell lysis, negating all downstream processing errors (digestion, fractionation, ionization).
B. This compound: The Targeted Standard
This compound is a dipeptide with both nitrogen atoms labeled (
-
Mechanism (Proteomics): It serves as a reference material for the diglycine (Gly-Gly) remnant left on Lysine residues after trypsin digestion of ubiquitinated proteins.
-
Mechanism (Metabolomics): It acts as a tracer for glycine metabolism and purine synthesis, as glycine is a rapid-turnover amino acid.
-
Quantification Type: Absolute (if spiked at known concentration) or Targeted Relative.
-
Primary Advantage: precise quantification of specific Post-Translational Modifications (PTMs) or metabolic pathways without the cost/complexity of whole-proteome labeling.
Comparative Analysis: Data & Performance
Table 1: Performance Matrix
| Feature | SILAC (Lys/Arg) | This compound (Standard) |
| Scope | Global Proteome (Discovery) | Targeted (Ubiquitin/Metabolites) |
| Quantification | Relative (Ratio L/H) | Absolute (Concentration) |
| Mixing Point | Pre-Lysis (incorporation) | Post-Digestion (Spike-in) |
| Error Source | Incomplete Incorporation (<95%) | Pipetting/Normalization Errors |
| Scrambling | Minimal (Arg-to-Pro conversion rare) | High (if used metabolically) |
| Cost | High (Specialized Media + Dialyzed Serum) | Low (Reagent cost only) |
| Suitability | Cell Culture (In vitro) | Clinical Samples / Biofluids |
The "Scrambling" Problem
A critical distinction is metabolic stability.
-
SILAC: Lysine and Arginine are essential (or conditionally essential) and are incorporated directly into proteins.
-
Glycine (via Gly-Gly): If Gly-Gly-15N2 is used as a metabolic label, it is rapidly catabolized. The
label "scrambles" into Serine and Purines, diluting the signal and complicating mass spectral analysis. Therefore, Gly-Gly-15N2 is superior as a spike-in standard, not a metabolic label.
Visualization: Experimental Workflows
The following diagrams illustrate the divergent workflows. SILAC mixes samples early to minimize error, while Gly-Gly-15N2 spiking occurs late, requiring high precision.
Caption: Figure 1. SILAC integrates labels biologically (pre-lysis), minimizing technical error.[1] Gly-Gly-15N2 is spiked post-digestion, typically for targeted Ubiquitin (K-GG) quantification.
Validated Protocols
Protocol A: SILAC for Global Discovery
Best for: Comparing two cell states (e.g., Drug vs. Control).
-
Adaptation: Culture cells in SILAC media (Arg-0/Lys-0 for Light; Arg-10/Lys-8 for Heavy) supplemented with dialyzed FBS.
-
Passaging: Pass cells for at least 5 doublings.
-
QC Step: Verify >95% incorporation efficiency via MS before starting the experiment.
-
-
Treatment: Treat "Heavy" cells with drug; leave "Light" as vehicle control.
-
Harvest & Mix: Count cells and mix 1:1 immediately before lysis.
-
Digestion: Perform Trypsin digestion (FASP or S-Trap method).
-
Analysis: Analyze via DDA (Data Dependent Acquisition).
Protocol B: Gly-Gly-15N2 for Ubiquitin Quantification
Best for: Quantifying specific ubiquitination rates or clinical biomarkers.
-
Preparation: Dissolve this compound (Sigma/Isotec) to create a master stock (e.g., 10 pmol/µL).
-
Sample Processing: Lyse cells/tissue and digest with Trypsin.
-
Spike-In: Add the Gly-Gly-15N2 standard to the digest at a concentration matching the expected endogenous Ubiquitin-remnant load (typically 50-100 fmol per injection).
-
Enrichment: Use an anti-K-ɛ-GG antibody (e.g., PTMScan®) to enrich ubiquitin-modified peptides. The 15N2 standard acts as a control for enrichment efficiency.
-
Analysis: Analyze via PRM (Parallel Reaction Monitoring).
-
Calculation:
Scientific Synthesis: Which to Choose?
-
Choose SILAC if: You are performing discovery proteomics in cultured cells and need to detect small fold-changes (1.2x - 1.5x) with high confidence. The metabolic labeling cancels out all sample preparation errors.
-
Choose Gly-Gly-15N2 if: You are studying Ubiquitination (specifically the K-GG remnant) or Glycine metabolism , or if you are working with clinical tissue samples where metabolic labeling is impossible. In these cases, the 15N2 standard provides the necessary reference point for absolute quantification.
References
-
Ong, S. E., et al. (2002).[1] Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics.[1][2] Molecular & Cellular Proteomics. Link
-
Kim, W., et al. (2011). Systematic and quantitative assessment of the ubiquitin-modified proteome. Nature. Link
-
Zhang, G., et al. (2014). Improved SILAC quantification with data independent acquisition. Nature Protocols. Link
-
Sigma-Aldrich. this compound Product Specification & Application Guide. Link
-
Kirkpatrick, D. S., et al. (2005). The absolute quantification strategy: a general procedure for the quantification of proteins and post-translational modifications. Methods. Link
Sources
Integrative Structural Biology: Cross-Validating 15N NMR Data with Orthogonal Techniques
As a Senior Application Scientist, I frequently consult on drug discovery and structural biology projects where a single analytical technique yields an incomplete—or worse, misleading—picture of a biomolecule. While 15N Nuclear Magnetic Resonance (NMR) provides unparalleled, atomic-level resolution of protein dynamics in solution, it is fundamentally limited by molecular weight constraints.
To build a complete, self-validating structural model, modern structural biology cannot rely on a single data stream. We must integrate 15N NMR with orthogonal techniques like X-ray Crystallography , Cryo-Electron Microscopy (Cryo-EM) , and Small-Angle X-ray Scattering (SAXS) . This guide objectively compares these methodologies and provides a field-proven protocol for cross-validating NMR data with SAXS to resolve complex, flexible multidomain proteins.
Comparative Analysis: 15N NMR vs. Orthogonal Techniques
To understand how to cross-validate structural data, we must first objectively compare the physical principles and limitations of each technique.
A. 15N NMR vs. X-ray Crystallography: Dynamic Reality vs. Static Snapshots
X-ray crystallography remains the gold standard for high-resolution structural determination[1]. However, the technique requires forcing proteins into a tightly packed crystal lattice. The Causality: This artificial packing can trap the protein in a non-physiological, low-energy conformation, obscuring allosteric sites or flexible loops[2].
-
Cross-Validation Strategy: By recording a 2D 15N-1H HSQC (Heteronuclear Single Quantum Coherence) spectrum of the exact same construct in solution, we can map chemical shift perturbations onto the crystal structure. If the solution NMR data shows intermediate-exchange broadening or peak doubling while the crystal shows a single static state, the NMR data validates the dynamic, physiological reality of the enzyme[2].
B. 15N NMR vs. Cryo-EM: Local Dynamics vs. Global Assembly
Cryo-EM has undergone a "resolution revolution," allowing the visualization of massive supramolecular assemblies and membrane proteins without the need for crystallization[1]. However, highly flexible domains or intrinsically disordered regions (IDRs) often appear as invisible "fuzz" in cryo-EM density maps due to conformational averaging.
-
Cross-Validation Strategy: 15N NMR excels exactly where Cryo-EM fails. By utilizing relaxation dispersion and 15N-1H HSQC fingerprinting, NMR provides residue-specific dynamic timescales (from picoseconds to seconds) for the flexible regions that Cryo-EM cannot resolve, bridging the gap between local dynamics and global assembly[3].
C. 15N NMR vs. SAXS: High-Resolution Local Constraints vs. Low-Resolution Global Envelopes
SAXS is not limited by molecular weight and provides the overall global envelope of a protein directly in solution[4]. However, it lacks atomic resolution. Conversely, NMR provides exquisite local atomic details but struggles with long-range distance restraints, meaning errors can accumulate when calculating the global fold of a multi-domain protein.
-
Cross-Validation Strategy: High-resolution NMR domains are treated as rigid bodies, and SAXS data is used as an a posteriori filter to score and select the correct relative domain orientations from an NMR-generated structural ensemble[4][5].
Quantitative Performance Matrix
The following table summarizes the operational parameters of each technique, highlighting why integration is strictly necessary for comprehensive structural characterization.
| Parameter | 15N NMR Spectroscopy | X-ray Crystallography | Cryo-Electron Microscopy | SAXS |
| Primary Output | Local atomic dynamics & structure | High-resolution static electron density | Global macromolecular density map | Low-resolution global shape envelope |
| Resolution Limit | Atomic (~1-2 Å) | Atomic (Sub-1 Å possible) | Near-Atomic (~1.2-3 Å) | Low (~10-15 Å) |
| Size Limitation | Upper limit ~50-100 kDa | None (if crystallizable) | Lower limit ~40-50 kDa | None |
| Dynamic Timescale | Picoseconds to seconds | Static (B-factors only) | Conformational averaging | Ensemble averaging |
| Sample State | Solution (Physiological) | Crystal lattice | Vitrified ice | Solution (Physiological) |
| Sample Requirement | High (0.5 - 1 mM), 15N labeled | High concentration, high purity | Very Low (nM to µM) | Medium (1 - 5 mg/mL) |
Self-Validating Experimental Protocol: Integrative 15N NMR and SAXS Co-Refinement
To demonstrate how these techniques operate as a self-validating system, below is a step-by-step methodology for determining the structure of a flexible, multidomain protein using NMR and SAXS co-refinement.
Step 1: Isotopic Labeling and Rigorous Buffer Matching
-
Action: Express the target protein in M9 minimal media supplemented with 15NH4Cl to achieve uniform 15N labeling. Purify the protein and dialyze both the NMR sample (typically 0.5–1.0 mM) and the SAXS sample (aliquoted at 1, 3, and 5 mg/mL) against the exact same final buffer.
-
Causality: 15N labeling is mandatory to render the amide backbone visible in a 2D 15N-1H HSQC spectrum. Crucially, SAXS data processing relies on subtracting the buffer's scattering profile from the sample's profile. Even a 1 mM discrepancy in salt or a 0.5% difference in glycerol between the sample and the blank will create massive artifacts at low scattering angles, completely invalidating the global envelope calculation[4].
Step 2: 15N-1H HSQC Fingerprinting and Restraint Acquisition
-
Action: Acquire a 2D 15N-1H HSQC spectrum at the target temperature. Extract short-range distance restraints via NOESY and relative domain orientations using Residual Dipolar Couplings (RDCs) in a weakly aligning medium (e.g., PEG/hexanol).
-
Causality: The HSQC spectrum acts as the ultimate diagnostic fingerprint. Well-dispersed cross-peaks confirm that the protein is properly folded in solution. RDCs are gathered because traditional NOEs are strictly short-range (< 6 Å); RDCs provide the angular orientation of internuclear vectors relative to the magnetic field, compensating for the lack of long-range distance restraints in extended multi-domain proteins[4].
Step 3: SAXS Data Acquisition and Extrapolation
-
Action: Collect SAXS scattering curves (
vs. ) for the concentration series. Extrapolate the data to infinite dilution (zero concentration) to determine the true Radius of Gyration ( ) and maximum particle dimension ( ). -
Causality: Proteins at high concentrations often experience interparticle interference (either transient aggregation or charge repulsion), which artificially skews the low-angle scattering data. Extrapolating to zero concentration mathematically isolates the scattering profile of a single, non-interacting ideal particle, ensuring the boundary conditions applied later are physically accurate[4].
Step 4: Ensemble Co-Refinement and Cross-Validation
-
Action: Generate a diverse structural ensemble (e.g., 10,000 conformers) using the NMR-derived NOE and RDC restraints. Use software like CRYSOL to back-calculate the theoretical SAXS scattering curve for each conformer. Score and filter the ensemble against the experimental SAXS curve.
-
Causality: NMR provides exquisite local geometry but accumulates error over long distances, often failing to accurately position independent domains. SAXS provides the absolute global boundaries but lacks atomic resolution. By using the SAXS curve as an a posteriori filter, we systematically discard NMR conformers that violate the global shape, yielding a self-validating structural model that satisfies both local atomic restraints and global solution boundaries[5].
Integrative Workflow Visualization
Integrative structural biology workflow combining 15N NMR, SAXS, and Cryo-EM for cross-validation.
References
- Source: nih.
- Source: oup.
- Source: unist.ac.
- Title: (PDF)
- Source: nih.
Sources
- 1. researchgate.net [researchgate.net]
- 2. faculty.unist.ac.kr [faculty.unist.ac.kr]
- 3. Structural Biology of Supramolecular Assemblies by Magic Angle Spinning NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining NMR and small angle X-ray scattering for the study of biomolecular structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Researcher's Guide to Quantitative Proteomics: 15N Metabolic Labeling vs. Label-Free Methods
In the dynamic landscape of proteomics, the ability to accurately quantify protein abundance is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. This guide provides an in-depth comparison of two prominent quantitative proteomics strategies: 15N metabolic labeling and label-free quantification. Drawing upon experimental evidence and field-proven insights, we will dissect the nuances of each approach, empowering researchers to make informed decisions for their specific experimental goals.
Introduction: The Quest for Quantitative Accuracy
Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[1] The choice of quantification strategy profoundly impacts the accuracy, precision, and scope of a study.[2] Two major paradigms have emerged: label-based methods, such as 15N metabolic labeling, and label-free approaches.[3] Label-based techniques introduce isotopic tags into proteins, allowing for direct comparison of samples within the same mass spectrometry run, which enhances accuracy and reproducibility.[4][5] In contrast, label-free methods quantify proteins based on the signal intensity or spectral counts of their constituent peptides, offering simplicity and cost-effectiveness.[6][7]
15N Metabolic Labeling: The Gold Standard for Precision
Metabolic labeling with stable isotopes, such as 15N, is a powerful in vivo labeling strategy that provides high quantitative accuracy.[8][9] This technique involves growing cells or organisms in a medium where the natural (14N) nitrogen source is replaced with a heavy isotope (15N) source.[8] This results in the incorporation of 15N into all nitrogen-containing amino acids and, consequently, all proteins.
The core principle of 15N metabolic labeling lies in the early-stage mixing of "light" (14N) and "heavy" (15N) samples.[4] By combining the samples before cell lysis and protein extraction, subsequent variations introduced during sample preparation are nullified, as both the light and heavy peptides are subjected to the same processing steps.[10] This co-analysis of chemically identical but mass-distinct peptides in a single mass spectrometry run significantly reduces technical variability and leads to highly precise and reproducible quantification.[2][11]
Causality in Experimental Choices: Why Early Mixing Matters
The decision to mix samples at the earliest possible stage is a cornerstone of the high accuracy achieved with metabolic labeling. Any protein loss or variation in digestion efficiency during the workflow will affect the 14N and 15N-labeled proteins equally. The ratio of the heavy to light peptide signals in the mass spectrometer therefore accurately reflects the initial ratio of the proteins in the samples. This self-validating system is a key advantage of the metabolic labeling approach.
Experimental Workflow: 15N Metabolic Labeling
The following diagram illustrates a typical workflow for a 15N metabolic labeling experiment.
Caption: A streamlined workflow for 15N metabolic labeling experiments.
Key Considerations for 15N Metabolic Labeling:
-
Labeling Efficiency: Achieving high (ideally >97%) and consistent 15N incorporation is crucial for accurate quantification.[4][12] Incomplete labeling can introduce errors in protein ratio calculations.[8][13][14]
-
Suitability: This method is best suited for organisms and cell lines that can be cultured in defined media.[2]
-
Cost: The primary cost is associated with the 15N-labeled media and amino acids.
Label-Free Quantification: A Versatile and Cost-Effective Alternative
Label-free quantification (LFQ) has gained popularity due to its simplicity, cost-effectiveness, and applicability to a wide range of sample types, including clinical tissues that cannot be metabolically labeled.[2][6][7] LFQ methods can be broadly categorized into two main approaches: intensity-based methods and spectral counting.[1]
-
Intensity-Based Quantification: This approach relies on the measurement of the peak area or intensity of the precursor ions of peptides in the mass spectrometer.[1] The abundance of a protein is inferred from the cumulative signal of its constituent peptides.
-
Spectral Counting: This method quantifies proteins by counting the number of tandem mass spectra (MS/MS) identified for each protein.[1] The assumption is that more abundant proteins will generate more detectable peptides, leading to a higher number of MS/MS spectra.
The Challenge of Technical Variability in LFQ
Unlike metabolic labeling, in LFQ, each sample is processed and analyzed independently.[15] This introduces potential for technical variability at multiple stages, including sample preparation, protein digestion, and the LC-MS/MS analysis itself.[1] Consequently, LFQ experiments typically require a higher number of technical and biological replicates to achieve statistical confidence.[1]
Experimental Workflow: Label-Free Quantification
The following diagram outlines a typical workflow for a label-free quantitative proteomics experiment.
Caption: A general workflow for label-free quantitative proteomics experiments.
Key Considerations for Label-Free Quantification:
-
Reproducibility: Stringent control over experimental procedures is essential to minimize technical variability between runs.[16]
-
Data Analysis: Sophisticated software is required for chromatographic alignment, feature detection, and normalization to correct for run-to-run variations.[6]
-
Proteome Coverage: Label-free methods often identify a larger number of proteins compared to label-based approaches.[11][17]
Head-to-Head Comparison: Quantitative Accuracy and Performance
The choice between 15N metabolic labeling and label-free quantification often hinges on the specific requirements for quantitative accuracy, proteome coverage, and dynamic range.
| Feature | 15N Metabolic Labeling | Label-Free Quantification | Rationale & Supporting Data |
| Quantitative Accuracy & Precision | High | Moderate to High | 15N labeling exhibits lower coefficients of variation (CVs) due to the co-analysis of labeled and unlabeled peptides, which minimizes technical variability.[10][18] Label-free methods can achieve high accuracy with a sufficient number of replicates and robust data analysis pipelines.[19] |
| Coefficient of Variation (CV) | Typically <15% | Can range from 15-30% or higher | Studies have shown that metabolic labeling methods like SILAC (a related technique) generally have lower CVs compared to label-free approaches.[20] The variability in LFQ is highly dependent on the stability of the LC-MS platform and the rigor of the data analysis.[15] |
| Proteome Coverage | Lower | Higher | Label-free methods often identify a greater number of proteins because the mass spectrometer is not simultaneously analyzing both light and heavy forms of each peptide.[10][11] |
| Dynamic Range | Narrower | Wider | Label-free approaches can have a wider dynamic range for quantification, which is beneficial for detecting significant protein changes in complex mixtures.[10][11] |
| Sample Throughput | Lower | Higher | Label-free methods are more amenable to analyzing a large number of samples as each is run independently.[2] |
| Cost | Higher | Lower | The primary cost of 15N labeling is the isotopically enriched media, whereas label-free methods have no direct labeling reagent costs.[2][11] |
| Experimental Complexity | More complex (requires cell culture) | Simpler sample preparation | 15N labeling is limited to systems that can be metabolically labeled, while label-free methods are applicable to a broader range of sample types.[2] |
Detailed Experimental Protocols
To provide a practical framework, detailed step-by-step methodologies for both 15N metabolic labeling and a representative label-free workflow are provided below.
Protocol 1: 15N Metabolic Labeling of Mammalian Cells
This protocol is a generalized procedure and may require optimization for specific cell lines.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "heavy" population, use a custom-formulated medium where all nitrogen sources are replaced with their 15N-labeled counterparts (e.g., 15N-labeled amino acids).
-
For the "light" population, use the standard, unlabeled (14N) medium.
-
Culture the cells for a sufficient number of passages (typically 5-6) to ensure >97% incorporation of the 15N label.[21]
-
-
Cell Harvest and Lysis:
-
Harvest both the "heavy" and "light" cell populations.
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "heavy" and "light" lysates using a compatible protein assay (e.g., BCA assay).
-
Mix the lysates in a 1:1 protein ratio.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction method to remove salts and other contaminants.
-
-
LC-MS/MS Analysis:
-
Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
Protocol 2: Label-Free Quantitative Proteomics (Intensity-Based)
This protocol outlines a general workflow for intensity-based label-free quantification.
-
Sample Preparation (for each individual sample):
-
Lyse cells or tissues in a suitable buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Protein Digestion (for each individual sample):
-
Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.
-
-
Peptide Desalting (for each individual sample):
-
Desalt each peptide sample using a C18 solid-phase extraction method.
-
-
LC-MS/MS Analysis (for each individual sample):
-
Analyze each peptide sample separately by LC-MS/MS. It is crucial to use the same LC gradient and MS parameters for all runs to ensure reproducibility.[16]
-
-
Data Analysis:
-
Use a specialized software package for label-free quantification.[22][23]
-
The software will perform the following key steps:
-
Peak Detection and Feature Finding: Identify peptide precursor ions in the MS1 spectra.
-
Chromatographic Alignment: Align the retention times of peptides across all LC-MS/MS runs.
-
Normalization: Normalize the signal intensities to account for variations in sample loading and instrument performance.
-
Protein Quantification: Calculate protein abundances based on the integrated intensities of their corresponding peptides.
-
Statistical Analysis: Perform statistical tests to identify proteins that are significantly differentially expressed between experimental groups.
-
-
Conclusion: Selecting the Right Tool for the Job
The choice between 15N metabolic labeling and label-free quantification is not a matter of one being definitively superior to the other, but rather a decision based on the specific biological question, available resources, and the nature of the samples.
-
15N metabolic labeling is the method of choice when the highest quantitative accuracy and precision are paramount , and the experimental system is amenable to in vivo labeling. It is particularly well-suited for studies involving a limited number of well-characterized samples.
-
Label-free quantification offers a versatile, cost-effective, and high-throughput solution for large-scale studies , biomarker discovery, and the analysis of clinical samples. While it requires careful experimental design and sophisticated data analysis to mitigate technical variability, it provides broader proteome coverage and a wider dynamic range.
By understanding the fundamental principles, strengths, and limitations of each approach, researchers can confidently select the optimal quantitative proteomics strategy to generate high-quality, reproducible data that will drive their scientific discoveries forward.
References
-
Bi, C., Shrestha, R., Reyes, A. V., Baker, P. R., & Xu, S. L. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]
-
Bi, C., Shrestha, R., Reyes, A. V., Baker, P. R., & Xu, S. L. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 832562. [Link]
-
Filiou, M. D., Soukupova, M., Rewerts, C., Webhofer, C., Turck, C. W., & Maccarrone, G. (2015). Variability assessment of 15N metabolic labeling-based proteomics workflow in mouse plasma and brain. Molecular BioSystems, 11(6), 1536–1542. [Link]
-
Galaxy Community. (2020). Proteomics / Label-free data analysis using MaxQuant / Hands-on. Galaxy Training![Link]
-
Shrestha, R., Reyes, A. V., Baker, P. R., & Xu, S. L. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship, University of California. [Link]
-
Goeminne, L. J., Gevaert, K., & Clement, L. (2018). Experimental design and data-analysis in label-free quantitative LC/MS proteomics: A tutorial with MSqRob. Journal of Proteomics, 171, 23–36. [Link]
-
MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Label-Free Quantitative Proteomics. MtoZ Biolabs. [Link]
-
Silantes. (2023, September 27). Quantitative Proteomics: Label-Free versus Label-Based Methods. Silantes. [Link]
-
Clough, T., Key, M., & Ott, I. (2008). Issues and Applications in Label-Free Quantitative Mass Spectrometry. Chromatography Research International, 2009, 1–8. [Link]
-
MetwareBio. (n.d.). DDA vs. DIA: The Essential Guide to Label-Free Quantitative Proteomics. MetwareBio. [Link]
-
Zhang, G., & Neubert, T. A. (2017). Quantitative Comparison of Proteomes Using SILAC. Methods in Molecular Biology, 1549, 43–52. [Link]
-
Arsova, B., Kierszniowska, S., & Schulze, W. X. (2012). Precision, Proteome Coverage, and Dynamic Range of Arabidopsis Proteome Profiling Using 15N Metabolic Labeling and Label-free Approaches. Molecular & Cellular Proteomics, 11(6), M111.015340. [Link]
-
Goeminne, L. J., Gevaert, K., & Clement, L. (2018). Experimental design and data-analysis in label-free quantitative LC/MS proteomics: A tutorial with MSqRob. Journal of Proteomics, 171, 23–36. [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198–207. [Link]
-
Protavio. (2024, February 22). Experimental Design for Proteomic Analysis. Protavio. [Link]
-
Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994–999. [Link]
-
Krijgsveld, J., Ketting, R. F., Mahmoudi, T., Johansen, J., Artal-Sanz, M., Verrijzer, C. P., Plasterk, R. H., & Heck, A. J. (2003). Metabolic labeling of C. elegans and D. melanogaster for quantitative proteomics. Nature Biotechnology, 21(8), 927–931. [Link]
-
Krijgsveld, J., van den Berg, M., Heck, A. J. R., & Mohammed, S. (2008). Optimizing Identification and Quantitation of 15N-Labeled Proteins in Comparative Proteomics. Analytical Chemistry, 80(20), 7734–7743. [Link]
-
Yates, J. R., 3rd, Cociorva, D., Liao, L., & Zabrouskov, V. (2006). Performance of a linear ion trap-orbitrap mass spectrometer in proteomics. Analytical Chemistry, 78(2), 493–500. [Link]
-
VIB-UGent Center for Medical Biotechnology. (n.d.). PDA18 Proteomics Data Analysis. VIB-UGent Center for Medical Biotechnology. [Link]
-
Filiou, M. D., & Turck, C. W. (2017). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1546, 235–243. [Link]
-
Creative Proteomics. (2019, January 7). Quantitative Proteomics: Label-free [Video]. YouTube. [Link]
-
Handler, D., Gschaider, M., & Kölbl, A. C. (2024). Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. ACS Measurement Science Au. [Link]
-
Shrestha, R., Reyes, A. V., Baker, P. R., & Xu, S. L. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. ResearchGate. [Link]
-
Bi, C., Shrestha, R., Reyes, A. V., Baker, P. R., & Xu, S. L. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13. [Link]
-
Kall, L., Vitek, O., & Aebersold, R. (2008). Modeling Experimental Design for Proteomics. Methods in Molecular Biology, 429, 237–251. [Link]
-
McClatchy, D. B., Liao, L., Park, S. K., Venable, J. D., & Yates, J. R. (2007). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Journal of Proteome Research, 6(5), 2005–2010. [Link]
-
Atlas Antibodies. (2022, November 11). How to: quantitative proteomics with stable isotope standard protein epitope signature tags. Atlas Antibodies. [Link]
-
MtoZ Biolabs. (n.d.). Quantitative Proteomics: Strategies, Advantages, and Challenges. MtoZ Biolabs. [Link]
-
Valledor, L., & Jorrin, J. V. (2011). Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance. International Journal of Molecular Sciences, 12(1), 443–457. [Link]
-
Prakash, A., Rezai, T., Krastins, B., Sarracino, D., Athanas, M., Russo, P., Zhang, Y., & Sgroi, D. (2006). Comparison of a Label-Free Quantitative Proteomic Method Based on Peptide Ion Current Area to the Isotope Coded Affinity Tag Method. Journal of Proteome Research, 5(6), 1254–1262. [Link]
-
Li, J., Cai, Z., & Liu, T. (2012). Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos. Journal of Proteome Research, 11(3), 1582–1590. [Link]
-
Technology Networks. (2026, February 16). Label-Free vs Labeled Proteomics Quantitation Techniques. Technology Networks. [Link]
-
Kumar, V., & Mann, M. (2014). Label-Based and Label-Free Strategies for Protein Quantitation. In: Quantitative Proteomics. Springer, New York, NY. [Link]
Sources
- 1. Label-Free vs. Label-Based Quantitative Proteomics | Silantes [silantes.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Quantitative Proteomics: Strategies, Advantages, and Challenges | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Advantages and Disadvantages of Label-Free Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Modeling Experimental Design for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Precision, Proteome Coverage, and Dynamic Range of Arabidopsis Proteome Profiling Using 15N Metabolic Labeling and Label-free Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Label-free vs Label-based Proteomics - Creative Proteomics [creative-proteomics.com]
- 12. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimizing identification and quantitation of 15N-labeled proteins in comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Label-free Quantitative Proteomics Analysis Advances Understanding of Biological Processes - AnalyteGuru [thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Systematic comparison of label-free, metabolic labeling, and isobaric chemical labeling for quantitative proteomics on LTQ Orbitrap Velos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. biotechniques.com [biotechniques.com]
- 21. researchgate.net [researchgate.net]
- 22. Hands-on: Label-free data analysis using MaxQuant / Label-free data analysis using MaxQuant / Proteomics [training.galaxyproject.org]
- 23. proteomics.org.tw [proteomics.org.tw]
A Senior Application Scientist's Guide to Benchmarking Glycyl-glycine-15N2 in Quantitative Proteomics
In the dynamic landscape of quantitative proteomics and metabolomics, the precision of our measurements is paramount. Stable isotope labeling has become a cornerstone of these fields, enabling accurate quantification of proteins and metabolites.[][][3] While 15N-labeled amino acids are widely utilized, the choice of the labeling agent can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of Glycyl-glycine-15N2 against other commonly used 15N-labeled amino acids, supported by experimental data and protocols. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal labeling strategy for their specific research needs.
The Critical Role of Isotopic Labeling in Modern Biological Research
Quantitative mass spectrometry is a powerful tool for dissecting complex biological systems, from identifying potential drug targets to understanding disease mechanisms.[4][5] Metabolic labeling, a technique where cells incorporate isotopically labeled precursors into their biomolecules, allows for the precise relative or absolute quantification of proteins and metabolites.[6] This is often achieved by growing cells in media containing "heavy" isotopes, such as 15N, which are then incorporated into newly synthesized proteins.[7][8] When mixed with a control "light" sample (containing the natural abundance 14N), the mass difference allows for accurate quantification by mass spectrometry.[8][9]
The ideal 15N-labeling reagent should exhibit several key characteristics:
-
High Incorporation Efficiency: It should be readily taken up by cells and efficiently incorporated into proteins.
-
Metabolic Stability: The 15N label should remain on the target molecule and not be transferred to other molecules ("scrambling"), which can complicate data analysis.[10]
-
Minimal Physiological Perturbation: The labeling agent should not adversely affect cell growth, viability, or normal metabolism.
-
Cost-Effectiveness: For large-scale studies, the cost of the labeling reagent is a practical consideration.
This guide will benchmark this compound against established 15N-labeled amino acids, focusing on these critical performance metrics.
This compound: A Novel Contender for Isotopic Labeling
Glycyl-glycine, the simplest dipeptide, presents several theoretical advantages as a vehicle for 15N delivery in cell culture.[11] Composed of two glycine residues, it provides two 15N atoms per molecule, potentially increasing the mass shift in labeled peptides and aiding in their detection and quantification.[12] Furthermore, some studies suggest that dipeptides can be transported into cells more efficiently than single amino acids via specific peptide transporters, which could lead to faster and more complete labeling.[13][14]
Benchmarking Against the Gold Standards: 15N-Arginine and 15N-Lysine
In the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) method, 15N-labeled arginine and lysine are the most common choices.[][15] This is because trypsin, the most frequently used protease in proteomics, cleaves after arginine and lysine residues, ensuring that nearly all resulting peptides (except the C-terminal peptide) will contain a labeled amino acid.
To provide a comprehensive comparison, we will evaluate this compound against:
-
15N-Arginine (U-15N, 98%): A standard for SILAC labeling.
-
15N-Lysine (U-15N, 98%): The other cornerstone of SILAC.
-
15N-Labeled Amino Acid Mix (e.g., Cell-Free-15N): A mixture of all 20 amino acids, each labeled with 15N, used for uniform labeling of the entire proteome.
Experimental Design for a Head-to-Head Comparison
To objectively assess the performance of this compound, a series of controlled experiments are necessary. The following workflow outlines a robust strategy for this benchmark.
Figure 1: A generalized experimental workflow for benchmarking 15N-labeled compounds.
Detailed Experimental Protocol: Metabolic Labeling and Sample Preparation
-
Cell Culture:
-
Maintain HEK293T cells in standard DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Labeling Media Preparation:
-
Prepare four sets of labeling media using DMEM deficient in the amino acid(s) to be labeled.
-
Supplement each medium with dialyzed FBS to minimize the presence of unlabeled amino acids.
-
Add the respective 15N-labeled compound:
-
This compound (final concentration to be optimized, e.g., 0.8 mM)
-
15N-Arginine (final concentration 0.4 mM)
-
15N-Lysine (final concentration 0.8 mM)
-
15N-Amino Acid Mix (as per manufacturer's instructions)
-
-
-
Metabolic Labeling:
-
Adapt cells to the labeling media over several passages.
-
Culture cells in the respective labeling media for at least 5-6 cell doublings to ensure near-complete incorporation of the heavy isotopes.[9]
-
Monitor cell viability and proliferation rates throughout the labeling process using a cell counter and viability stain (e.g., Trypan Blue).
-
-
Protein Extraction and Digestion:
-
Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Take equal amounts of protein from each condition and perform in-solution tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
-
Data Analysis:
-
Process the raw data using software such as MaxQuant to identify and quantify peptides and proteins.
-
Calculate the labeling efficiency for each condition by determining the ratio of heavy to light peptide pairs.
-
Assess metabolic scrambling by searching for 15N incorporation in amino acids that were not intentionally labeled.
-
Comparative Data Analysis: Expected Outcomes
The following tables summarize the expected outcomes from the benchmarking experiments, based on the known properties of the labeling agents.
Table 1: Labeling Efficiency and Impact on Cell Health
| Labeling Agent | Expected Labeling Efficiency (%) | Expected Impact on Cell Proliferation | Expected Impact on Cell Viability |
| This compound | >95% | Minimal to None | Minimal to None |
| 15N-Arginine | >98% | None | None |
| 15N-Lysine | >98% | None | None |
| 15N-Amino Acid Mix | >98% | Minimal | Minimal |
Table 2: Metabolic Stability and Suitability for Quantitative Proteomics
| Labeling Agent | Expected Metabolic Scrambling | Suitability for SILAC | Suitability for Uniform Labeling | Key Considerations |
| This compound | Low to Moderate | Potentially | Yes | Cellular uptake and hydrolysis rates need to be considered. Glycine can be a precursor for other metabolites.[16] |
| 15N-Arginine | Low (potential conversion to Proline)[17] | Excellent | No | Arginine-to-proline conversion can be a factor in some cell lines.[18] |
| 15N-Lysine | Very Low | Excellent | No | Generally considered the most metabolically stable for SILAC. |
| 15N-Amino Acid Mix | N/A | No | Excellent | Provides comprehensive labeling of all proteins. |
Discussion: The Pros and Cons of this compound
Based on our analysis, this compound emerges as a promising alternative for specific applications in quantitative proteomics.
Advantages of this compound:
-
Potentially Enhanced Uptake: The utilization of peptide transporters could lead to more rapid and efficient labeling, particularly in cell lines with low amino acid transporter expression.
-
Increased Mass Shift: The presence of two 15N atoms per molecule results in a +2 Da mass shift for each incorporated glycyl-glycine, which can improve the separation of light and heavy peptide peaks in the mass spectrometer.
-
Cost-Effectiveness: Depending on the synthesis route, this compound could be a more economical option compared to purchasing individual 15N-labeled amino acids.
Potential Challenges and Considerations:
-
Metabolic Fate of Glycine: Glycine is a metabolically active amino acid involved in various pathways, including one-carbon metabolism and the synthesis of purines and other amino acids.[19][20][21] This could lead to some degree of 15N scrambling, where the label is transferred to other molecules. The extent of this scrambling would need to be carefully evaluated for the specific cell line and experimental conditions.
-
Dipeptide Hydrolysis: The efficiency of intracellular hydrolysis of glycyl-glycine into two glycine molecules is a critical factor for its successful use as a labeling agent. Incomplete hydrolysis could lead to the incorporation of the intact dipeptide into proteins, which would complicate data analysis.
-
Not a Direct Replacement for SILAC: Due to the metabolic activity of glycine, this compound is not a direct drop-in replacement for the arginine/lysine-based SILAC method, which relies on the specific cleavage sites of trypsin.
Conclusion and Recommendations
This compound presents a viable and potentially advantageous alternative for 15N metabolic labeling in quantitative proteomics, particularly for uniform labeling strategies where the goal is to label all amino acids. Its potential for efficient cellular uptake and increased mass shift are attractive features.
However, for researchers conducting traditional SILAC experiments, 15N-Arginine and 15N-Lysine remain the gold standard due to their metabolic stability and direct compatibility with tryptic digestion.
We recommend the following:
-
For Uniform Labeling: this compound is a strong candidate and should be considered alongside commercially available 15N-amino acid mixtures. A pilot study to assess labeling efficiency and metabolic scrambling in the specific cell line of interest is highly recommended.
-
For SILAC-based experiments: Continue to use 15N-Arginine and 15N-Lysine for the most reliable and straightforward data analysis.
The choice of the optimal 15N-labeling reagent will always be context-dependent. By understanding the unique properties of each compound and conducting appropriate validation experiments, researchers can ensure the accuracy and reliability of their quantitative proteomics data, ultimately accelerating scientific discovery.
References
- Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC. (n.d.).
- How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. (n.d.).
- Optimizing identification and quantitation of 15N-labeled proteins in comparative proteomics. (2008, October 15).
- Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. (n.d.).
- A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC. (n.d.).
- Interaction of amino acids with glycyl-glycine transport in the mammalian intestine - Indian Academy of Sciences. (n.d.).
- Comparison of 15 N-Labelled Glycine, Aspartate, Valine and Leucine for Measurement of Whole-Body Protein Turnover - ResearchGate. (2025, August 6).
- minimizing isotopic scrambling in 15N labeling experiments - Benchchem. (n.d.).
- Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii - PMC. (n.d.).
- Optimizing Identification and Quantitation of 15N-Labeled Proteins in Comparative Proteomics | Analytical Chemistry - ACS Publications. (2008, September 23).
- Stable Isotope Labeling Strategies - University of Washington's Proteomics Resource. (n.d.).
- Stable Isotope Labeling in Mammals with 15N Spirulina. (n.d.).
- Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation. (2012, May 25).
- Synthesis, Characterization, and Cellular Uptake of a Glycylglycine Chelate of Magnesium. (2021, November 30).
- What role does glycylglycine play in protein sequencing and mass spectrometry? - Quora. (2025, February 25).
- 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - Frontiers. (n.d.).
- Multiprotein Complexes: 15N Metabolic Labeling & Quantitative Mass Spectrometry l Protocol Preview - YouTube. (2022, July 5).
- 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (n.d.).
- Buy Glycyl-glycine- 15 N 2 98 atom 15 N, 98 (CP) Isotope - Sigma-Aldrich. (n.d.).
- Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate - PubMed. (n.d.).
- Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells. (n.d.).
- What are the advantages of using isotopically labeled peptides during isotope dilution mass spectrometry (IDMS)? | ResearchGate. (2014, June 12).
- Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - MDPI. (2019, June 16).
- Metabolic Labeling of Proteins for Proteomics* - University of Liverpool. (n.d.).
- Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. (n.d.).
- Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry. (2015, April 15).
- Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC. (2024, November 12).
- Glycine (¹³C₂, 99%; ¹⁵N, 99%) - Cambridge Isotope Laboratories, CNLM-1673-H-0.25. (n.d.).
- SILAC Metabolic Labeling Systems. (n.d.).
- Peptides Labeling with Stable Isotope - PharmiWeb.com. (2022, June 30).
- SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - NG. (n.d.).
- Benefits of Stable Isotope Labelling in Biochemistry Research - Diagnostics World News. (2022, May 9).
- Stable isotope labeling by amino acids in cell culture - Wikipedia. (n.d.).
- Comparison of conventional SILAC labeling with our approach, tolerant... - ResearchGate. (n.d.).
- Glycine Metabolism Overview - Creative Proteomics. (n.d.).
- Stable isotopic labeling of proteins for quantitative proteomic applications - Oxford Academic. (2008, December 22).
- The Importance of Incorporating Metabolomic and Proteomic Screening in Preclinical Oncology Studies. (2024, December 4).
- Preclinical and Clinical Applications of Metabolomics and Proteomics in Glioblastoma Research. (2023, January 15).
- Gly-Gly BioPerformance Certified, cell culture mammalian, = 99 556-50-3 - Sigma-Aldrich. (n.d.).
- Glycine (¹⁵N, 98%) - Cambridge Isotope Laboratories, NLM-202-1. (n.d.).
- N-Glycylglycine - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
Sources
- 3. Benefits of Stable Isotope Labelling in Biochemistry Research [diagnosticsworldnews.com]
- 4. blog.td2inc.com [blog.td2inc.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. academic.oup.com [academic.oup.com]
- 7. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]
- 8. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. Buy Glycyl-glycine- 15 N 2 98 atom 15 N, 98 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Synthesis, Characterization, and Cellular Uptake of a Glycylglycine Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prevention of Amino Acid Conversion in SILAC Experiments with Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 20. mdpi.com [mdpi.com]
- 21. Glycine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
15N Incorporation Analysis: A Technical Comparison of MS and NMR Methodologies
Topic: Assessing the Degree of
Executive Summary
For structural biologists and drug development professionals, the fidelity of isotopic labeling is a critical quality attribute (CQA). While Nuclear Magnetic Resonance (NMR) is the ultimate consumer of
This guide objectively compares Mass Spectrometry (MS) and NMR Spectroscopy for assessing
-
The Verdict: Mass Spectrometry is the superior method for quantitative precision (calculating the exact percentage of incorporation) and sensitivity. NMR is the superior method for qualitative validation (ensuring the label has not perturbed folding or stability).
-
Best Practice: A hybrid workflow where MS quantifies the isotope enrichment (
) and HSQC NMR validates the structural integrity.
Part 1: Mass Spectrometry – The Quantitative Standard
Mass Spectrometry (MS) measures the mass shift caused by the heavier isotope. Since the atomic mass difference between
1.1 The Mechanism: Isotopic Envelope Shift
In a 100% labeled protein, the entire isotopic envelope shifts by a mass equal to the total number of nitrogen atoms in the sequence. In partially labeled samples, the envelope broadens or splits, representing a distribution of isotopologues.
The Calculation Logic:
- : The centroid mass of the labeled protein.
- : The centroid mass of the natural abundance protein.
- : Total number of nitrogen atoms in the protein sequence (including backbone and side chains).
1.2 Recommended Workflow (ESI-TOF or MALDI)
Electrospray Ionization (ESI) is preferred for intact proteins due to its ability to generate multiple charge states, allowing for high-resolution deconvolution.
Step-by-Step Protocol:
-
Sample Prep: Desalt the protein sample (C4 ZipTip or spin column) into a volatile buffer (e.g., 0.1% Formic Acid, 50% Acetonitrile).
-
Acquisition: Acquire spectra for both the unlabeled control and the
N-labeled sample under identical conditions. -
Deconvolution: Use Maximum Entropy or Bayesian deconvolution to convert the m/z ladder into a zero-charge mass spectrum.
-
Centroiding: Determine the centroid mass of the primary peak for both samples. Do not use the monoisotopic peak for large proteins, as the signal-to-noise ratio is often too low.
-
Calculation: Apply the formula above.
1.3 Visualization: MS Data Processing Workflow
Figure 1: The analytical pipeline for determining isotopic enrichment via Mass Spectrometry. The critical step is deconvolution to resolve the mass shift accurately.
Part 2: NMR Spectroscopy – The Structural Validator
While less precise for calculating "98.5% vs 99.0%" incorporation, NMR is the only method that confirms the protein is folded and that the label is uniformly distributed in the amide positions relevant for structural studies.
2.1 The Mechanism: 1H-15N HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the nitrogen atom of the amide group with its attached proton.
-
Success Criteria: A dispersed spectrum with one peak per residue (excluding Proline).
-
Incorporation Check: Comparison of signal-to-noise (S/N) ratio against a standard of known concentration, or using 1D
N-edited experiments.
2.2 Protocol: The "Quick Check" (1D Isotope Filter)
This method estimates labeling without a full 2D experiment, saving time.
-
Pulse Sequence: Run a 1D
H spectrum with an isotope filter (e.g., X-filter). -
Experiment A (All H): Standard 1D proton spectrum.
-
Experiment B (15N-Bound H): 1D proton spectrum selecting only protons attached to
N. -
Analysis: Compare the integral of the amide region (8.0–9.5 ppm) in Experiment B vs. Experiment A.
-
Note: This is semi-quantitative due to relaxation differences and exchangeable protons.
-
Part 3: Comparative Analysis
The following table contrasts the two methods based on experimental data requirements and output quality.
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy |
| Primary Output | Quantitative % Incorporation (e.g., 98.2%) | Structural Integrity & Folding State |
| Sample Requirement | Low (picomoles / <10 µg) | High (micromoles / >5 mg) |
| Precision | High ( | Moderate ( |
| Destructive? | Yes (usually) | No (recoverable) |
| Detection of Scrambling | Possible (with MS/MS peptide mapping) | Difficult (requires complex assignment) |
| Time to Result | Fast (<1 hour) | Slow (hours to days) |
| Cost per Run | Low | High (instrument time) |
3.1 Decision Logic: Which Method to Choose?
Figure 2: Decision matrix for selecting the appropriate analytical method based on research goals.
Part 4: Experimental Data Case Study
Scenario: A researcher expresses Ubiquitin (8.5 kDa) in E. coli using
MS Results:
-
Theoretical Mass (Unlabeled): 8565.0 Da.
-
Theoretical Mass (100% 15N): Ubiquitin has 76 residues + N-terminus + side chains. Total Nitrogens
. Expected shift Da. Target Mass = 8665.0 Da. -
Experimental Data: The deconvoluted ESI-MS spectrum shows a centroid at 8663.0 Da .
-
Calculation:
Conclusion:[1][2][3][4][5][6] The sample is highly labeled and suitable for complex relaxation dynamics studies.
NMR Results (Same Sample):
-
HSQC Spectrum: Shows well-dispersed peaks. No evidence of "doublets" in the nitrogen dimension (which would indicate <50% labeling or mixed population).
References
-
NIST. (2015). Method for the determination of 15N incorporation percentage in labeled peptides and proteins.[1][2][3][4][7][8][9][10][11] National Institute of Standards and Technology. Link
-
Loewen, P. C., et al. (2009). Method for Estimating the Isotopic Distributions of Metabolically Labeled Proteins by MALDI-TOFMS.[2] Journal of the American Society for Mass Spectrometry. Link
-
Skirycz, A., et al. (2011).[3] 15N Metabolic Labeling Quantification Workflow. Frontiers in Plant Science. Link
-
Creative Proteomics. Molecular Weight Characterization - Comparison of MALDI and ESI.Link
Sources
- 1. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. loewenlabs.com [loewenlabs.com]
- 3. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]
- 9. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of quantitative proteomics experiments using Glycyl-glycine-15N2
Comprehensive Comparison Guide: Reproducibility of Quantitative Proteomics Using Glycyl-glycine-15N2
Executive Summary
The quantification of protein ubiquitination is critical for understanding targeted protein degradation, cell cycle regulation, and signal transduction. However, ubiquitinomics has historically suffered from severe reproducibility issues due to the low stoichiometric abundance of ubiquitinated proteins and the stochastic nature of mass spectrometry (MS) sampling.
This guide provides an objective, highly technical comparison of This compound (Gly-Gly-15N2) as an isotopic internal standard against alternative methodologies like SILAC, TMT, and Label-Free Quantification (LFQ). By acting as a self-validating internal calibrator for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), Gly-Gly-15N2 fundamentally resolves the variance introduced by affinity enrichment and matrix suppression, enabling absolute molar quantification of the ubiquitin-modified proteome.
The Mechanistic Challenge of Ubiquitinomics
To understand why reproducibility fails in standard workflows, we must examine the physical chemistry of the assay. When ubiquitinated proteins are digested with trypsin, the enzyme cleaves the ubiquitin chain but leaves a characteristic di-glycine (K-ε-GG) remnant covalently attached to the epsilon-amino group of the target lysine[1].
Researchers utilize anti-K-ε-GG antibodies to enrich these specific peptides prior to LC-MS/MS analysis, a technique that has successfully identified over 50,000 ubiquitination sites[2]. However, traditional Label-Free Quantification (LFQ) of these enriched peptides suffers from three cascading failures:
-
Variable Enrichment Efficiency: Antibody binding kinetics fluctuate based on the complexity of the sample matrix, leading to inconsistent peptide recovery across biological replicates.
-
Ion Suppression: Co-eluting background peptides compete for charge during electrospray ionization (ESI), artificially depressing the signal of low-abundance K-ε-GG peptides.
-
Stochastic DDA Sampling: In Data-Dependent Acquisition (DDA), the mass spectrometer selects the most intense precursor ions for fragmentation. Low-abundance ubiquitinated peptides are frequently skipped, resulting in severe "missing values" across datasets[3].
The this compound Intervention
This compound is a stable, heavy isotope-labeled dipeptide (15NH2-CH2-CO-15NH-CH2-COOH) utilized as a high-precision Proteomics MRM LC-MS Calibration Standard. When spiked into a sample—or incorporated into synthetic AQUA (Absolute Quantification) peptides—it co-elutes perfectly with the endogenous (light) K-ε-GG peptide. Because the heavy standard and light target share identical physicochemical properties, they experience the exact same enrichment losses and ion suppression[4]. The mass spectrometer isolates the distinct mass shift (+2 Da per 15N, or distinct shifts if incorporated into larger heavy peptides), allowing researchers to calculate an exact, reproducible Light/Heavy ratio.
Fig 2: Mechanistic causality of how Gly-Gly-15N2 resolves quantitative variance in proteomics.
Comparative Performance Analysis
To objectively evaluate Gly-Gly-15N2, we must compare it against the three dominant quantitative proteomics strategies: SILAC (metabolic labeling)[5], TMT (isobaric chemical tagging), and LFQ (label-free).
| Methodology | Quantification Type | Multiplexing Capacity | Reproducibility (CV%) | Missing Values | Cost per Sample | Best Use Case |
| Gly-Gly-15N2 (MRM/PRM) | Absolute (Molar) | Low (Targeted) | < 5 - 10% | None | Low-Medium | Clinical validation, PK/PD assays, targeted degradation |
| SILAC | Relative | 2 to 3-plex | 10 - 15% | Moderate | High | In vivo cell culture profiling[6] |
| TMT | Relative | Up to 18-plex | 15 - 20% | Low | Very High | High-throughput tissue screening |
| Label-Free (LFQ) | Relative | Unlimited | > 25% | High | Low | Exploratory biomarker discovery |
Key Takeaway: While SILAC and TMT are excellent for global, relative discovery, they cannot provide absolute molar concentrations. Gly-Gly-15N2 paired with targeted MS is the only methodology that effectively drops the Coefficient of Variation (CV) below 10%, making it the mandatory choice for drug development assays (e.g., PROTAC validation) where absolute reproducibility is required.
Self-Validating Experimental Protocol: Absolute Ubiquitinomics via Gly-Gly-15N2
This protocol is designed as a self-validating system. Every step includes a mechanistic rationale to ensure data integrity and prevent false-positive quantification.
Phase 1: Denaturing Lysis & Proteolytic Cleavage
-
Action: Lyse cells in 8M Urea, 50 mM Tris-HCl (pH 8.0) supplemented with broad-spectrum deubiquitinase (DUB) inhibitors (e.g., PR-619).
-
Causality: DUB inhibitors prevent the artificial enzymatic removal of endogenous ubiquitin marks during extraction. 8M Urea ensures complete protein denaturation, exposing buried ubiquitinated lysines.
-
Action: Reduce with 5 mM TCEP, alkylate with 10 mM Iodoacetamide, and digest with MS-grade Trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Causality: Trypsin specifically cleaves at the C-terminus of Arginine and Lysine. When ubiquitin is conjugated to a target lysine, trypsin cleaves the ubiquitin chain, leaving the highly specific di-glycine (K-ε-GG) remnant attached to the substrate[1].
Phase 2: Isotopic Standard Spike-In & System Suitability
-
Action: Spike in the this compound calibration standard (or customized K-ε-GG-15N2 AQUA peptides) at a known molar concentration (e.g., 50 fmol/µg of total protein).
-
Self-Validation Check: Before running biological samples, inject a standard-only blank into the LC-MS. Verify the exact retention time and confirm the absence of unlabeled (light) contamination in the heavy standard. Isotopic purity must be >98% to prevent artificial inflation of the endogenous signal[4].
Phase 3: Affinity Enrichment of K-ε-GG Remnants
-
Action: Re-suspend peptides in immunoprecipitation (IP) buffer and incubate with anti-K-ε-GG antibody-conjugated agarose beads at 4°C for 4 hours[7].
-
Causality: Because the heavy standard was spiked in prior to enrichment, any stochastic loss of peptides during bead washing affects the light (endogenous) and heavy (standard) peptides equally. This physical reality preserves the absolute quantitative ratio regardless of antibody efficiency.
-
Action: Elute peptides using 0.15% Trifluoroacetic Acid (TFA)[7]. Acidic elution disrupts the antibody-antigen interaction without introducing MS-incompatible salts.
Phase 4: LC-MRM/PRM Analysis
-
Action: Desalt using C18 StageTips and inject onto a triple quadrupole (MRM) or high-resolution Orbitrap (PRM) mass spectrometer.
-
Causality: Targeted acquisition forces the mass spectrometer to continuously monitor the specific m/z transitions of the Light and Heavy K-ε-GG pairs. This bypasses the stochastic precursor selection of DDA, entirely eliminating the "missing values" problem.
Fig 1: End-to-end targeted ubiquitinomics workflow utilizing this compound standards.
Conclusion
For discovery-phase global profiling, SILAC and TMT remain powerful tools. However, when transitioning to validation, pharmacodynamics, or PROTAC assay development, relative quantification is insufficient. By integrating This compound as an internal calibrator within an MRM/PRM framework, researchers can mathematically correct for matrix suppression and enrichment losses, achieving absolute molar quantification with a CV of less than 10%. This transforms ubiquitinomics from a qualitative screening tool into a highly reproducible, self-validating analytical assay.
References
- Proteomics: From Technology Developments to Biological Applications | Analytical Chemistry - ACS Publications -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE79RQbpCP4OlQeiB8QFgZxyXTpFe6GCYJja2qGJS6dPGdRsJ-TRRi2JF6z_VOr1f-heQiEjZJ863kyqx4rgvDZwcd5JAVJC21i1dfSJUbFzENpEaojkTVBnXmwL02-Nu9uXkJsvw==]
- Ubiquitin diGLY proteomics as an approach to identify and quantify the ubiquitin-modified proteome - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmC2yKH_DqpfNi7rTX1k64C8XajRbnoeiTeBIxuLvfhDU4B_pgGW0O558CKQ7z72UVUydpQ9FMYc5Up5sgU7X_NAns-D3li95NtVg48D2QtzY5aJX3p6EFqFkUcveupbp65lbONQjR1PHcdjo=]
- A Proteome-wide, Quantitative Survey of In Vivo Ubiquitylation Sites Reveals Widespread Regulatory Roles -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFXp_rHe3e9BnODED5tHrDZEWeUSGIKohHE23h941KEPXAbcKCxmRYdyN6Dy-0atUKt9kPNdRrAwFHE0e9YVr8FoLCw6xMK2IgmTR2q5GwGvIIZY9pDKvppxyfjRYPPXRLVX1BJ9yviiQ3A333k8YfuTXwYnCtac5DBrpBggZ4-Ic3HYoKrxk=]
- Buy research peptides | Sigma-Aldrich -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIWPrOcXTVfmvmp2_LeYSfahQFLqbC9rTgnv693CjqOETAMNejWLGW3pis_nk8mhWh1TlG64qvH-HONiyZFnBB2sYiRQU6QTcVI4wuwOXn9UQxRwByjBgCkaf5z37RjGAB1mgrS3nabf24PH3e-fVfsSS40zWq-Ocz2nFg1B1jKvyt45VeYc4gTwKsNc2RS_Wrq1DVU-PUc_nPMgWFL1n604VJHnN0Xl-qlRxvX3AJVFzCepY17rUjAnSdk8Dpz70K-wzA40EkBFqFxqWHB2tvRA2U9LS1Sg==]
- Stable isotopic labeling of proteins for quantitative proteomic applications - Oxford Academic -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4Eh-bj1sCKIRx7a6ykQYTyrCljCu63I2ojx4xbUKmg_LBJvLbIq4-5ftJaRA337p2gr6kGsRbeQiN1J4JHVHrjzXWKd70t6gvDmsXUhFgELzWDq_mMaDf0ZIf37MvQIU00_rjCj0zuk_oB0mo-g==]
- Analysis of the ubiquitin-modified proteome identifies novel host factors in Kaposi's sarcoma herpesvirus lytic reactivation - PMC -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6L3Yus6oXiJqly198lU6U47Q9RP6XbV6K0RkqzvHQ_qz5HKqorNUkOJIMgl9tWZMPcLy3nG8AQo8RViIO7hziepHbEIsoBkZAE5NLNRGLGpySiBYv6EduX2Fi74aSzVA8uC-rJ4smqAXqaKhi]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ubiquitin diGLY proteomics as an approach to identify and quantify the ubiquitin-modified proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. academic.oup.com [academic.oup.com]
- 5. d-nb.info [d-nb.info]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Analysis of the ubiquitin-modified proteome identifies novel host factors in Kaposi’s sarcoma herpesvirus lytic reactivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Glycyl-glycine-15N2 (¹⁵N₂) as an Internal Standard in LC-MS/MS
Executive Summary: The Precision Imperative
In quantitative LC-MS/MS, the accuracy of peptide quantification—specifically dipeptides like Glycyl-glycine (Gly-Gly)—is frequently compromised by matrix effects (ion suppression/enhancement) and enzymatic instability . While deuterated standards and structural analogues (e.g., Gly-Sar) are common, they introduce critical sources of error regarding retention time shifts and ionization mismatches.
This guide objectively compares Glycyl-glycine-15N2 against traditional alternatives. The data indicates that ¹⁵N-labeled standards provide superior quantification accuracy by maintaining perfect chromatographic co-elution with the analyte, thereby normalizing matrix effects that deuterated standards often miss due to the "Deuterium Isotope Effect."
Technical Deep Dive: The ¹⁵N Advantage
The primary argument for using ¹⁵N₂-Gly-Gly over deuterated forms (e.g., Gly-Gly-d₄) or analogues lies in the physicochemical behavior of the isotope during Reverse Phase Liquid Chromatography (RPLC).
The Mechanism of Error: Deuterium Isotope Effect
Deuterium (
-
Result: The Internal Standard (IS) and Analyte elute at different times.[2]
-
Consequence: If a matrix suppression zone (e.g., phospholipids) elutes between the IS and the Analyte, the IS fails to correct for the signal loss, leading to quantitative bias.
The Solution: Nitrogen-15 Co-elution
Nitrogen-15 (
-
Result: Perfect co-elution.
-
Consequence: The IS experiences the exact same ionization environment as the analyte at every millisecond of the scan.
Figure 1: Mechanism of Matrix Effect Correction. The ¹⁵N standard co-elutes with the analyte into the suppression zone, ensuring the signal ratio remains constant. The Deuterated standard elutes early, failing to compensate for the suppression.
Comparative Analysis: 15N2 vs. Alternatives
The following table summarizes the performance metrics of this compound against common alternatives in a bioanalytical setting (e.g., plasma or cell lysate analysis).
| Feature | Gly-Gly-15N2 (Recommended) | Deuterated (Gly-Gly-d₄) | Structural Analogue (Gly-Sar) | External Calibration |
| Mass Shift | +2 Da (M+2) | +4 Da (M+4) | Varies (Different Formula) | N/A |
| RT Match | Perfect Co-elution | Slight Shift (Earlier) | Significant Shift | N/A |
| Ionization Match | Identical | High Similarity | Low Similarity | N/A |
| Back-Exchange | None (Stable Backbone) | Possible (if on acidic H) | None | N/A |
| Matrix Correction | >99% Efficiency | 85-95% Efficiency | <70% Efficiency | 0% (High Risk) |
| Primary Utility | Precise Quantification | General Screening | Transport Kinetics (PEPT1) | Range Finding |
Key Findings on Alternatives:
-
Gly-Sar (Glycyl-Sarcosine): Often used in PEPT1 transporter studies because it is resistant to hydrolysis.[3][4] However, for quantifying Gly-Gly, Gly-Sar is a poor standard because it has different ionization efficiency and retention time.
-
Deuterium Exchange: If deuterium labels are placed on exchangeable protons (e.g., -NH or -OH groups), they can swap with solvent protons (H₂O) during sample prep, causing the signal to "disappear" into the native channel. ¹⁵N is located in the amide bond and amine group, which are non-exchangeable under standard LC-MS conditions.
Experimental Workflow: PEPT1 Transport / Metabolomics
This protocol validates the use of Gly-Gly-15N2 for monitoring dipeptide uptake in Caco-2 cells or quantifying Gly-Gly in plasma.
Materials
-
Analyte: Glycyl-glycine (Sigma).
-
Internal Standard: this compound (Isotopic Purity >98%).
-
Matrix: Caco-2 Cell Lysate or Plasma.
Step-by-Step Protocol
1. Internal Standard Preparation[4][5][6][7][8][9][10][11]
-
Stock: Dissolve Gly-Gly-15N2 in 50:50 Water:Methanol to 1 mM.
-
Working Solution: Dilute to 10 µM in 0.1% Formic Acid (aq). Note: The concentration should mimic the expected mid-range of your analyte.
2. Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of biological sample (plasma/lysate).[4]
-
Add 10 µL of Gly-Gly-15N2 Working Solution.
-
Add 200 µL of ice-cold Acetonitrile (to precipitate proteins).
-
Vortex for 30 seconds; Centrifuge at 14,000 x g for 10 mins at 4°C.
-
Transfer supernatant to LC vial.
3. LC-MS/MS Parameters
-
Column: HILIC or C18-Polar Embedded (Gly-Gly is highly polar and retains poorly on standard C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |
| Gly-Gly (Native) | 133.1 | 76.1 (Gly) | 15 |
| Gly-Gly-15N2 | 135.1 | 77.1 (¹⁵N-Gly) | 15 |
Note: The +2 Da shift is maintained in the fragment ion because the fragmentation typically splits the peptide bond, retaining one labeled Nitrogen in the fragment.
Figure 2: Optimized Sample Preparation Workflow. Early spiking of the ¹⁵N standard ensures it compensates for recovery losses during precipitation and centrifugation.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
-
Wang, S., & Cyronak, M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link
-
Brandsch, M., et al. (2008). Transport of dipeptides by PEPT1 and PEPT2. Journal of Membrane Biology. Link
-
BenchChem Technical Guides. Retention Time Shift of Deuterated vs. Non-Deuterated Compounds. Link
-
Vigbsie, M.H., et al. (2021). Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1. Pharmaceutics.[10] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid and Sensitive Quantification of Intracellular Glycyl-Sarcosine for Semi-High-Throughput Screening for Inhibitors of PEPT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.uu.nl [research-portal.uu.nl]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. KoreaMed Synapse [synapse.koreamed.org]
Safety Operating Guide
A Guide to the Proper Disposal of Glycyl-glycine-15N2 for Researchers
This guide provides comprehensive, step-by-step procedures for the proper disposal of Glycyl-glycine-15N2, a stable isotope-labeled dipeptide. As a trusted partner in your research, we are committed to providing information that ensures both laboratory safety and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals who utilize this and similar non-radioactive, isotopically labeled compounds.
The fundamental principle governing the disposal of this compound is that its stable isotope labeling does not confer radioactivity. Therefore, its disposal is dictated by its chemical properties, which are analogous to those of its non-labeled counterpart, Glycyl-glycine. The procedures outlined below are based on the non-hazardous nature of this compound.
Understanding the Properties of this compound
Glycyl-glycine is a dipeptide that is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is a white, crystalline, water-soluble solid. While it is a combustible solid, it does not easily propagate flame. The incorporation of the stable isotope ¹⁵N does not alter these chemical properties in a way that would necessitate special disposal precautions beyond those for the parent compound. It is crucial to distinguish this from radioactive isotopes, which require stringent handling and disposal protocols overseen by radiation safety offices.
Core Principles of this compound Disposal
The disposal of this compound is guided by the principles of chemical safety and environmental responsibility. The primary objective is to manage the waste in a manner that prevents its release into the environment and ensures the safety of all laboratory and support personnel.
A critical first step in any laboratory procedure is to consult your institution's specific waste disposal guidelines and your local regulations. Environmental Health and Safety (EHS) departments provide essential resources and protocols that must be followed.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in its solid form and as an aqueous solution.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
